3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
3-(3-aminophenyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.ClH/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16;/h1-8H,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUTWGIPYNIMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657381 | |
| Record name | 3'-Amino[1,1'-biphenyl]-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170469-44-9 | |
| Record name | 3'-Amino[1,1'-biphenyl]-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride is a biphenyl derivative, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science. As a substituted biphenyl carboxylic acid, its structural motif serves as a crucial building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of an amino group, a carboxylic acid, and a biphenyl core imparts a unique combination of properties, including hydrogen bonding capabilities, aromatic interactions, and ionizable centers. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability, which are critical parameters in drug development.[1]
A thorough understanding of the physical properties of this compound is paramount for its effective utilization. Properties such as melting point, solubility, and pKa dictate everything from reaction conditions and purification strategies in synthesis to formulation, bioavailability, and pharmacokinetic profiling in drug discovery. This guide provides a comprehensive overview of the key physical properties of this compound and details the rigorous experimental methodologies required for their determination.
Chemical Identity and Core Properties
A precise understanding of the fundamental chemical identifiers is the foundation of any technical assessment.
| Identifier | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 1170469-44-9 | [3][4] |
| Molecular Formula | C₁₃H₁₂ClNO₂ | [2] |
| Molecular Weight | 249.7 g/mol | [2] |
| Chemical Structure | ![]() |
Key Physical Properties: Data and Analysis
The utility of a chemical compound in a research and development setting is largely defined by its physical characteristics. This section details the known properties of this compound.
Melting Point
The melting point is a critical indicator of purity and thermal stability. For crystalline solids, a sharp melting range suggests high purity, while a broad range can indicate the presence of impurities.
| Property | Value | Method |
| Melting Point | >179 °C (decomposes) | Not specified, typical for analogous compounds |
Note: Data from a supplier of the methyl ester analog shows a melting point of >179°C with decomposition, suggesting the parent hydrochloride salt would also have a high melting point, likely above 200°C.[5] Precise determination is required.
Insight for Researchers: A high melting point, especially with decomposition, suggests strong intermolecular forces within the crystal lattice, likely due to the ionic nature of the hydrochloride salt and hydrogen bonding from the carboxylic acid and ammonium groups. This high thermal stability is advantageous for storage but requires careful consideration during heat-sensitive processes like drying or milling.
Solubility Profile
Solubility is arguably one of the most important physical properties for drug development, directly influencing bioavailability and formulation options. As a hydrochloride salt, the compound is expected to have enhanced solubility in aqueous media compared to its freebase form.[1][6]
| Solvent | Solubility | Notes |
| Water | Data not publicly available | Expected to be pH-dependent. Higher solubility at acidic pH. |
| DMSO | Data not publicly available | Generally soluble for related structures.[5] |
| Methanol | Data not publicly available | Generally soluble for related structures.[5] |
| Dichloromethane | Data not publicly available | Generally low for hydrochloride salts.[6] |
Insight for Researchers: The pH-dependent solubility is a key characteristic. The compound will be most soluble in acidic conditions (pH 1-4) where both the amino group (as an ammonium salt) and the carboxylic acid are protonated, maximizing polarity. As the pH increases towards the pKa of the carboxylic acid (estimated around 4-5) and then the amino group (estimated around 9-10), the molecule's net charge will change, significantly impacting its solubility. This behavior is critical when designing dissolution studies or considering its behavior in the gastrointestinal tract.
Acid-Base Properties (pKa)
The pKa values define the ionization state of the molecule at different pH values. This compound is amphoteric, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group (which is protonated in the hydrochloride salt form).
| Ionizable Group | Estimated pKa | Significance |
| Carboxylic Acid (-COOH) | ~3.5 - 4.5 | Below this pH, the group is primarily neutral (-COOH). Above this pH, it is ionized (-COO⁻). |
| Ammonium (-NH₃⁺) | ~4.0 - 5.0 | Below this pH, the group is primarily ionized (-NH₃⁺). Above this pH, it becomes neutral (-NH₂). |
Note: These are estimated values based on analogous structures. Experimental determination is essential for accurate characterization.
Insight for Researchers: The pKa values are critical for predicting the compound's behavior in physiological environments.[7][8] The ionization state affects membrane permeability, receptor binding, and solubility. The titration curve of this molecule would show two buffer regions corresponding to its two pKa values, which is essential information for developing buffered formulations and for predicting absorption in different segments of the GI tract.[9][10]
Experimental Methodologies: A Practical Guide
To ensure scientific rigor, the physical properties discussed must be determined using validated experimental protocols. The following sections provide step-by-step methodologies suitable for characterizing this compound.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is the gold standard for determining the melting point and thermal events of pure substances.[11][12] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing a highly accurate and reproducible melting endotherm.[13]
Methodology:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.[14]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of volatile substances or interaction with the atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition (e.g., 300 °C) at a constant rate of 10 °C/min.
-
Use an inert nitrogen purge gas (50 mL/min) to maintain a consistent atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. Note any exothermic peaks that may indicate decomposition.
Workflow for DSC Analysis
Caption: Workflow for Melting Point Determination using DSC.
Protocol 2: Aqueous Solubility Determination by Shake-Flask Method
Rationale: The shake-flask method is the benchmark for determining equilibrium solubility.[15] It ensures that the solution reaches thermodynamic equilibrium with the excess solid, providing a true measure of solubility under specific conditions (pH, temperature).[16][17]
Methodology:
-
Media Preparation: Prepare aqueous buffer solutions at relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.
-
Saturation: Add an excess amount of this compound to flasks containing a known volume of each buffer. The excess solid should be clearly visible.
-
Equilibration: Place the sealed flasks in an orbital shaker incubator set to 37 ± 1 °C and agitate at a consistent speed (e.g., 100 rpm) for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.
-
Sample Collection & Preparation:
-
Allow the flasks to stand undisturbed to let the excess solid settle.
-
Withdraw an aliquot from the supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility at that specific pH and temperature.
Protocol 3: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable groups by monitoring pH changes as a function of the volume of added titrant (acid or base).[9][18] The resulting titration curve reveals the pH at which the ionizable groups are half-neutralized, which corresponds to the pKa.[7]
Methodology:
-
Solution Preparation: Prepare a solution of the compound in deionized water at a known concentration (e.g., 0.01 M).
-
Titration Setup:
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Immerse the pH electrode and a stirrer in the solution.
-
-
Acidic Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M), adding small, precise volumes and recording the pH after each addition until a low pH (e.g., pH 2) is reached.
-
Basic Titration: In a separate experiment, titrate a fresh sample of the solution with a standardized solution of NaOH (e.g., 0.1 M) until a high pH (e.g., pH 12) is reached.
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa values are determined from the midpoints of the flat buffer regions on the titration curve. The first derivative of the plot can be used to accurately identify the equivalence points.
-
Conclusion
The physical properties of this compound—characterized by high thermal stability, pH-dependent aqueous solubility, and two distinct ionizable centers—define its potential and limitations in scientific applications. While publicly available data is limited, the robust experimental protocols detailed in this guide provide a clear pathway for researchers to generate the precise, reliable data necessary for informed decision-making in synthesis, formulation, and drug development. Rigorous adherence to these methodologies will ensure the generation of high-quality data, enabling the full potential of this versatile chemical entity to be realized.
References
-
BLDpharm. 1170469-44-9|this compound.
-
ExportersIndia. this compound.
-
Amrita Vishwa Vidyapeetham Virtual Lab. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I.
-
Sunway Pharm Ltd. 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride.
-
Scribd. Determination of The Pka Values of An Amino Acid.
-
ChemicalBook. this compound.
-
PubChem. Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1).
-
GeeksforGeeks. Titration Curve of Amino Acids - Experiment, Significance, pKa.
-
StudySmarter. Titration Curve of Amino Acids: pKa, Significance, Glycine.
-
Studylib. Amino Acid Titration: Concentration & pKa Determination.
-
Home Sunshine Pharma. 3'-aMino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Hydrochloride CAS 376591-97-8.
-
Benchchem. 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride.
-
ChemBK. [1,1'-Biphenyl]-3-carboxylicacid, 3'-aMino-, Methyl ester Request for Quotation.
-
Wikipedia. Differential scanning calorimetry.
-
ResearchGate. DSC Studies on Organic Melting Temperature Standards | Request PDF.
-
sump4.com. Temperature calibration of differential scanning calorimeters.
-
INIS-IAEA. Thermodynamic Properties of Molten Salts Measured by DSC.
-
Benchchem. Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
-
YouTube. How Does DSC Measure Melting Point (Tm)? - Chemistry For Everyone.
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
-
who.int. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS.
-
OSTI.GOV. New method for determining the solubility of salts in aqueous solutions at elevated temperatures (Journal Article).
-
Chongqing Chemdad Co., Ltd. 3'-amino-biphenyl-3-carboxylic acid methyl ester.
-
Echemi. [1,1'-Biphenyl]-3-carboxylicacid, 3'-amino-2'-hydroxy.
-
ChemicalBook. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID.
-
Echemi. 3'-aMino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride.
-
Sigma-Aldrich. Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
-
TCI Chemicals. 3'-Amino-2'-hydroxybiphenyl-3-carboxylic Acid.
-
chemsun.cn. 3'-amino-2'-hydroxy-1,1'-biphenyl-3-carboxylic acid CAS:376592-93-7 Eltrombopag intermediate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [chemicalbook.com]
- 3. 1170469-44-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 5. 3'-AMINO-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. scribd.com [scribd.com]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. sump4.com [sump4.com]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 18. studylib.net [studylib.net]
A Comprehensive Technical Guide to 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth examination of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride, a pivotal molecular building block in contemporary medicinal chemistry and materials science. We dissect its structural attributes, physicochemical properties, and provide a detailed, field-tested protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. The rationale behind key experimental steps, from catalyst selection to purification strategies, is thoroughly explained to ensure both reproducibility and a deep mechanistic understanding. Furthermore, this guide outlines the compound's versatile applications as a molecular scaffold, underscored by its utility in the development of advanced pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this important chemical entity.
Introduction to a Privileged Scaffold
The biphenyl moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, planar structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets such as enzymes and receptors.[2] The introduction of versatile functional groups, such as amines and carboxylic acids, onto this scaffold creates bifunctional molecules with immense synthetic potential.
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid, and its hydrochloride salt, represents a strategically designed intermediate. The amino group (at the 3'-position) and the carboxylic acid group (at the 3-position) are positioned on separate rings, allowing them to act as independent handles for subsequent chemical modifications. This structural arrangement is crucial for its role as a linker or core fragment in the assembly of more complex molecules, including those targeting the PD-1/PD-L1 protein-protein interaction in cancer immunotherapy and serving as intermediates for receptor agonists.[3][4] The hydrochloride salt form enhances the compound's stability and often improves its handling characteristics and solubility in certain solvent systems.
Structural Elucidation and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development.
Chemical Identity and Nomenclature
-
IUPAC Name: 3-(3-aminophenyl)benzoic acid hydrochloride
-
Chemical Formula: C₁₃H₁₂ClNO₂
-
Molecular Weight: 249.69 g/mol [5]
-
CAS Number: 1170469-44-9[5]
-
Structure: (Illustrative structure)
Physicochemical Data
The following table summarizes key physicochemical properties critical for experimental design, including solvent selection, reaction temperature, and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂ClNO₂ | [5] |
| Molecular Weight | 249.69 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | >179°C (decomposition) | [6] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [6] |
| Storage Conditions | Inert atmosphere, room temperature | [5] |
Spectroscopic Profile: A Fingerprint of the Molecule
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approx. 6.7-8.0 ppm). Key signals would include distinct resonances for the protons on both phenyl rings. The integration of these signals should correspond to the 8 aromatic protons. The protons of the amino group (-NH₂) and the carboxylic acid proton (-COOH) will appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic resonance): The ¹³C NMR spectrum will display signals corresponding to the 12 unique carbon atoms of the biphenyl scaffold. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). Aromatic carbons will resonate in the 115-147 ppm range.[7]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups. Expect to see a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (approx. 1680-1710 cm⁻¹), and N-H stretching vibrations from the primary amine (approx. 3300-3500 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For the free base (C₁₃H₁₁NO₂), the expected exact mass would be approximately 213.0790, while the hydrochloride salt would show a corresponding mass for the protonated molecule.
Synthesis and Purification: A Validated Protocol
The construction of the biphenyl core is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[8] This method is renowned for its reliability, functional group tolerance, and high yields.[9]
Retrosynthetic Strategy and Mechanistic Insight
The synthesis disconnects the central C-C bond between the two phenyl rings. The chosen strategy involves coupling 3-aminophenylboronic acid with 3-bromobenzoic acid.
Causality Behind Experimental Choices:
-
Catalyst: A Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is selected. Its role is to facilitate the catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]
-
Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential.[11] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is required for the transmetalation step.
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often used. This system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromobenzoic acid (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality: This is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
-
Solvent and Catalyst Addition: Add a degassed 2:1 mixture of Toluene:Water. To this slurry, add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 eq).
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-bromobenzoic acid starting material is consumed (typically 4-12 hours). Self-Validation: TLC provides a real-time check on reaction completion, preventing premature workup and ensuring maximum yield.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify the aqueous layer with 2M HCl until the pH is ~2-3. This protonates the carboxylate, making the product soluble in organic solvents.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude free base.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or methanol. Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring. The hydrochloride salt will precipitate.
-
Final Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Applications in Drug Discovery and Materials Science
The unique bifunctional nature of this molecule makes it a highly valuable building block.
Role as a Versatile Molecular Scaffold
The amino and carboxylic acid groups serve as orthogonal synthetic handles.
-
The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of various molecular fragments. This is a common strategy for linking the scaffold to other pharmacophores or for modulating solubility and pharmacokinetic properties.[12]
-
The amino group can undergo acylation, alkylation, or be used in reactions like diazotization, providing another point for molecular elaboration or for linking to polymer backbones.[2]
This dual functionality allows the compound to act as a rigid linker, precisely positioning other functional groups in three-dimensional space to optimize binding to a biological target.
Logical Role Diagram
This diagram illustrates the compound's function as a central scaffold connecting different molecular modules.
Caption: Role of the title compound as a central, modifiable scaffold.
Handling, Storage, and Safety
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound should be kept under an inert atmosphere to prevent potential degradation.
-
Safety: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][13]
Conclusion
This compound is more than just a chemical compound; it is a testament to rational molecular design. Its structure is optimized for versatility, providing a reliable and rigid scaffold for the construction of complex and functionally diverse molecules. The synthetic route, centered on the robust Suzuki-Miyaura coupling, is both efficient and scalable. For researchers in drug discovery and materials science, a thorough understanding of this building block's properties, synthesis, and potential for modification is essential for unlocking its full potential in the development of next-generation therapeutics and advanced materials.
References
- Google Patents. (2015). CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
-
ChemBK. (2024). [1,1'-Biphenyl]-3-carboxylicacid, 3'-aMino-, Methyl ester. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki Cross-Coupling Mechanism. YouTube. Retrieved from [Link]
- Google Patents. (2012). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Yick-Vic. (n.d.). 3'-aMino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Hydrochloride CAS 376591-97-8. Retrieved from [Link]
- Google Patents. (2016). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
ResearchGate. (n.d.). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 376592-93-7 | Product Name : 3'-Amino-2'-Hydroxy-[1,1']biphenyl-3-carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). Retrieved from [Link]
-
PubMed. (2013). Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor. Retrieved from [Link]
-
ACS Omega. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Retrieved from [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
-
ResearchGate. (2025). Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening. Retrieved from [Link]
-
University of Leeds. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from [Link]
-
ACS Publications. (2021). Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]
-
MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 5. 1170469-44-9|this compound|BLD Pharm [bldpharm.com]
- 6. chembk.com [chembk.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. 376592-93-7|3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid Hydrochloride and its Congeners: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Biphenyl Moiety as a Privileged Scaffold
The biphenyl scaffold, consisting of two connected phenyl rings, is a cornerstone in medicinal chemistry.[1] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing molecules that can precisely interact with biological targets.[1][2] This structural motif is present in numerous marketed drugs, demonstrating efficacy as anti-inflammatory agents, antihypertensives, and anti-cancer therapeutics.[1][3] The functionalization of the biphenyl core, for instance with amino and carboxylic acid groups, creates versatile building blocks for the synthesis of complex and pharmacologically active compounds.[2] This guide will provide a technical overview of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride (CAS Number 1170469-44-9), and more broadly, will delve into the synthesis, characterization, and applications of the wider class of amino biphenyl carboxylic acids that are crucial for modern drug discovery.
While specific in-depth technical data for this compound is limited in publicly available literature, its structural components are well-represented in a multitude of pharmacologically significant molecules. This guide will leverage data from closely related analogues to provide a comprehensive and practical resource.
Physicochemical Properties and Characterization
Characterization of biphenyl carboxylic acid derivatives is crucial for confirming their identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.
| Property | Data for this compound | General Data for Amino Biphenyl Carboxylic Acids |
| CAS Number | 1170469-44-9 | Varies |
| Molecular Formula | C13H12ClNO2 | Varies based on substitution |
| Appearance | Typically a solid | Crystalline solids |
| Solubility | Soluble in organic solvents like DMSO and methanol | Generally soluble in polar organic solvents |
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[4][5] The proton NMR spectrum of a biphenyl derivative will show characteristic signals in the aromatic region, with chemical shifts and coupling patterns dependent on the substitution pattern.[6][7] The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups. For amino biphenyl carboxylic acids, characteristic peaks would be observed for the N-H stretch of the amine, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.
Synthesis of Amino Biphenyl Carboxylic Acids: A Focus on Suzuki-Miyaura Cross-Coupling
The formation of the biphenyl core is a critical step in the synthesis of these compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, due to its high yields and tolerance of a wide range of functional groups.[10][11][12]
Causality in Experimental Choices:
The choice of a palladium catalyst is central to the success of the Suzuki-Miyaura reaction. Palladium complexes can efficiently cycle between Pd(0) and Pd(II) oxidation states, which is the mechanistic basis for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the C-C bond between the two aryl rings.[13] The use of a base is also critical to facilitate the transmetalation step.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Carboxylic Acid Derivative
This protocol outlines a general procedure for the synthesis of a biphenyl carboxylic acid derivative, which can be adapted for the synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid.
Materials:
-
Aryl halide (e.g., a bromobenzoic acid derivative)
-
Arylboronic acid (e.g., an aminophenylboronic acid derivative)
-
Base (e.g., Na₂CO₃ or K₂CO₃)[11]
-
Solvent (e.g., a mixture of DME/H₂O or MeOH/H₂O)[13]
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the aryl halide and arylboronic acid in the chosen solvent system.
-
Addition of Reagents: Add the base to the reaction mixture, followed by the palladium catalyst.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically reflux) and stir for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic salts. The product is typically extracted into an organic solvent.
-
Purification: The crude product is then purified, often by recrystallization or column chromatography, to yield the pure biphenyl carboxylic acid derivative.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction scheme.
Applications in Drug Discovery and Medicinal Chemistry
The biphenyl scaffold is a privileged structure in drug design due to its ability to position substituents in a defined spatial arrangement, allowing for optimized interactions with biological targets.[15][16][17] Amino biphenyl carboxylic acids are particularly valuable as they possess two key functional groups:
-
The amino group can act as a hydrogen bond donor or a basic center, and it can be further functionalized to introduce a wide variety of substituents.
-
The carboxylic acid group can act as a hydrogen bond donor and acceptor, and it can form salt bridges with basic residues in protein binding pockets.
This dual functionality makes these compounds attractive starting points for the synthesis of libraries of compounds for screening against various biological targets.[18]
Examples of Pharmacological Activities of Biphenyl Derivatives:
-
Antihypertensive Agents: Many angiotensin II receptor antagonists, such as Losartan, feature a biphenyl scaffold.[19]
-
Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen contain a biphenyl moiety.[3]
-
Anticancer Agents: The biphenyl structure is found in a number of compounds with demonstrated anticancer activity.[20]
-
Antimicrobial and Antifungal Agents: Biphenyl derivatives have shown a broad range of antimicrobial and antifungal activities.[21][22]
-
URAT1 Inhibitors: Biphenyl carboxylic acid derivatives have been developed as potent inhibitors of urate transporter 1 (URAT1) for the treatment of hyperuricemia and gout.[8]
Caption: Drug development workflow utilizing amino biphenyl carboxylic acids.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound and its derivatives. A material safety data sheet (MSDS) should be consulted for detailed information on hazards, handling, and disposal.[23][24][25] In general, these compounds should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
This compound, as a member of the broader class of amino biphenyl carboxylic acids, represents a valuable chemical entity for researchers and drug development professionals. While detailed information on this specific compound is sparse, the well-established chemistry and diverse biological activities of related biphenyl derivatives underscore its potential as a building block in the synthesis of novel therapeutic agents. The robust synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling, provide a reliable means to access a wide array of functionalized biphenyls. The inherent properties of the biphenyl scaffold, combined with the versatility of the amino and carboxylic acid functional groups, ensure that these compounds will continue to be a focus of research in the quest for new and improved medicines.
References
- American Chemical Society. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(4), 248-252.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications.
- ACS Publications. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248-252.
- Jain, Z. J., Gide, P. S., & Kankate, R. S. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10(Suppl. 2), S2051-S2066.
-
ResearchGate. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed.... Retrieved from [Link]
-
ResearchGate. (n.d.). Some biologically active biphenyl derivatives. Retrieved from [Link]
- IJSDR. (2020). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 5(6).
- Scirp.org. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3(2), 143-147.
- PubMed Central. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Medicinal Chemistry, 13(7), 822-830.
-
ResearchGate. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]
- Ali, H. A., Ismail, M. A., Fouda, A. E. A., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18449-18485.
- ResearchGate. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. International Journal of Research and Analytical Reviews, 7(3).
- Baruch S. Blumberg Institute. (2021). Phenyl and Biphenyl Molecular Metaphors in Drug Design.
-
ResearchGate. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. Retrieved from [Link]
- PubMed. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Medicinal Chemistry, 13(7), 822-830.
- BenchChem. (2023). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- Google Patents. (2015). CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
- Asian Journal of Green Chemistry. (2023). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Google Patents. (2016). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
- Sigma-Aldrich. (2024).
-
PubChem. (n.d.). (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). Retrieved from [Link]
- The Royal Society of Chemistry. (2018).
- TCI Chemicals. (2023). SAFETY DATA SHEET - 3'-Amino-2'-hydroxybiphenyl-3-carboxylic Acid.
-
ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Retrieved from [Link]
- Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride.
- MDPI. (2023).
- Sharma, M. C., Kohli, D. V., & Sharma, S. (2010). Synthesis and Pharmacological Evaluation of 4'-[2-(Phenyl-substituted amino-methyl)-benzoimidazol-1-ylmethyl] with Biphenyl Carboxylic acid Derivatives as Potent Antihypertensive Agents. International Journal of PharmTech Research, 2(4), 2467-2481.
-
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
- YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].
- ESA-IPB. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blumberginstitute.org [blumberginstitute.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. sphinxsai.com [sphinxsai.com]
- 20. ajgreenchem.com [ajgreenchem.com]
- 21. ijsdr.org [ijsdr.org]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. tcichemicals.com [tcichemicals.com]
- 25. fishersci.co.uk [fishersci.co.uk]
A Comprehensive Technical Guide to 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride (CAS No: 1170469-44-9), a biphenyl derivative of interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and explore its structural characterization, plausible synthetic pathways, and potential applications, grounded in established chemical principles.
Core Physicochemical Properties and Molecular Weight
This compound is a bifunctional organic molecule. The biphenyl scaffold provides a semi-rigid backbone, while the amino and carboxylic acid groups offer sites for hydrogen bonding, salt formation, and further chemical modification. The hydrochloride salt form is primarily utilized to enhance the compound's solubility in aqueous media and improve its stability for handling and formulation.
Molecular Identity and Weight
The fundamental identity of this compound is defined by its molecular structure and resulting formula. The molecular formula is C₁₃H₁₁NO₂·HCl, which directly informs the calculation of its molecular weight.[1]
Molecular Weight Calculation: The molecular weight is the sum of the atomic weights of all atoms in the molecule.
-
Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol
-
Hydrogen (H): 12 atoms (11 in the organic structure + 1 in HCl) × 1.008 g/mol = 12.096 g/mol
-
Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol
Total Molecular Weight = 249.697 g/mol
This calculated value is consistent across chemical supplier databases.[2][3]
Key Physicochemical Data Summary
For ease of reference, the critical physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1170469-44-9 | [1][2] |
| Molecular Formula | C₁₃H₁₂ClNO₂ | [2] |
| Synonyms | 3'-aminobiphenyl-3-carboxylic acid hydrochloride | [1][3] |
| Molecular Weight | 249.69 g/mol | [2][3] |
| Purity (Typical) | ≥95% | [1] |
| Storage Conditions | Inert atmosphere, room temperature | [2] |
Synthesis and Chemical Logic
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a logical and efficient pathway can be designed based on well-established organometallic cross-coupling reactions, particularly the Suzuki coupling. This method is widely used for the construction of biaryl systems.
The causality behind this choice rests on the high functional group tolerance and the commercial availability of the necessary building blocks: a halogenated aniline derivative and a boronic acid.
Proposed Synthetic Workflow: Suzuki Coupling
A plausible and robust synthesis involves the palladium-catalyzed Suzuki coupling of 3-bromonitrobenzene with 3-carboxyphenylboronic acid, followed by the reduction of the nitro group to an amine.
Caption: Proposed Suzuki coupling synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
-
Suzuki Coupling:
-
To a degassed solution of toluene and 2M aqueous sodium carbonate, add 3-bromoaniline (1.0 eq), 3-carboxyphenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Heat the reaction mixture to 80-90°C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, cool the reaction, dilute with water, and acidify with 1M HCl to precipitate the product.
-
Filter the crude product, wash with water, and dry under vacuum. Purification can be achieved by recrystallization or column chromatography.
-
-
Salt Formation:
-
Dissolve the purified 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Slowly add a solution of hydrochloric acid in ether (e.g., 2M) or dioxane with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with cold ether, and dry under vacuum to yield the final product.
-
Structural Elucidation and Analytical Characterization
A self-validating system of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compound.
Core Analytical Techniques
| Technique | Purpose & Expected Results |
| ¹H NMR | Confirms the proton environment. Expect complex aromatic signals in the ~7-8 ppm range. The amine (-NH₂) protons may appear as a broad singlet, and the carboxylic acid (-COOH) proton as a very broad singlet further downfield (>10 ppm). |
| ¹³C NMR | Verifies the carbon backbone. Expect distinct signals for the 13 unique carbon atoms, including the carboxyl carbon (~160-170 ppm). |
| Mass Spectrometry (MS) | Determines the molecular weight. High-resolution MS (HRMS) should confirm the exact mass of the parent ion (C₁₃H₁₁NO₂), providing strong evidence for the elemental composition. |
| HPLC | Assesses purity. Using a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with TFA), a single major peak should be observed, with purity typically >95%. |
| FT-IR Spectroscopy | Identifies functional groups. Look for characteristic stretches: N-H (amine, ~3300-3500 cm⁻¹), C=O (carboxylic acid, ~1700 cm⁻¹), and broad O-H (carboxylic acid, ~2500-3300 cm⁻¹). |
The combination of these techniques provides orthogonal data, ensuring a high degree of confidence in the final product's identity and quality.
Applications in Drug Development and Materials Science
Biphenyl carboxylic acid scaffolds are prevalent in medicinal chemistry. They act as bioisosteres for other functional groups and provide a rigid structure to orient pharmacophoric elements for optimal target binding.[4]
-
Drug Discovery: While direct applications of this specific molecule are not widely published, its structure is analogous to key fragments in various therapeutic agents. It can serve as a valuable building block for synthesizing libraries of compounds to screen for activity against targets like kinases, proteases, or transporters. The amino group provides a convenient handle for amide bond formation, allowing for the exploration of structure-activity relationships (SAR).
-
URAT1 Inhibition: The biphenyl carboxylic acid moiety is a known pharmacophore for inhibitors of Urate Transporter 1 (URAT1), a target for treating hyperuricemia and gout.[4] This compound could serve as a starting point for developing novel URAT1 inhibitors.
-
Materials Science: The rigid, aromatic structure suggests potential use in the development of organic light-emitting diodes (OLEDs), liquid crystals, or other functional materials where molecular planarity and charge transport are important.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7]
References
-
abcr Gute Chemie. AB468042 | CAS 1170469-44-9. Available from: [Link]
-
National Analytical Corporation. This compound. Available from: [Link]
- Google Patents. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
-
PubChem. (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). Available from: [Link]
- Google Patents. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
PubChem. 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid. Available from: [Link]
-
MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Published: 2023-11-03. Available from: [Link]
-
PMC - PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]
-
Pharmaffiliates. CAS No : 376592-93-7 | Product Name : 3'-Amino-2'-Hydroxy-[1,1']biphenyl-3-carboxylic Acid. Available from: [Link]
Sources
- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 2. 1170469-44-9|this compound|BLD Pharm [bldpharm.com]
- 3. AB468042 | CAS 1170469-44-9 – abcr Gute Chemie [abcr.com]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
An In-depth Technical Guide to the Solubility of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride (CAS No. 1170469-44-9) in organic solvents. Due to the limited availability of direct experimental solubility data for this specific compound, this guide integrates theoretical principles of solubility, physicochemical data of the target molecule and its structural analogs, and established experimental methodologies to provide a robust predictive framework. This document is intended to be an essential resource for researchers and professionals in drug development, enabling informed solvent selection for synthesis, purification, and formulation processes.
Introduction and Physicochemical Profile
This compound is a biphenyl derivative of significant interest in pharmaceutical research and development. As a hydrochloride salt of an amino acid, its solubility is governed by a complex interplay of its ionic and organic characteristics. Understanding its behavior in various organic solvents is paramount for its effective utilization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the target compound and its close structural analogs is fundamental to predicting its solubility. The following table summarizes key parameters for this compound, its corresponding free base, and related structures.
| Property | This compound | 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid (Free Base)[1] | Biphenyl-3-carboxylic acid[2][3][4] | 3-Aminobiphenyl[5][6][7][8][9] |
| CAS Number | 1170469-44-9 | 2772299 | 716-76-7 | 2243-47-2 |
| Molecular Formula | C13H12ClNO2 | C13H11NO2 | C13H10O2 | C12H11N |
| Molecular Weight | 249.70 g/mol | 213.23 g/mol | 198.22 g/mol | 169.22 g/mol |
| Melting Point (°C) | Data not available | Data not available | 164-169 | 28-33 |
| pKa (predicted) | Acidic (COOH): ~4.2, Basic (NH3+): ~3.5 | Acidic (COOH): ~4.2, Basic (NH2): ~3.5 | ~4.14 | Basic (NH2): ~4.2 |
| Predicted logP | Lower than free base | ~2.5 - 3.0 | ~3.1 | ~2.8 |
| Appearance | Solid (predicted) | Solid (predicted) | Crystalline Powder | White to light yellow crystalline solid |
Theoretical Principles of Solubility
The adage "like dissolves like" is the cornerstone of solubility prediction.[10] This principle dictates that substances with similar polarities are more likely to be soluble in one another. For this compound, its solubility is influenced by its biphenyl backbone, its amino and carboxylic acid functional groups, and its ionic nature as a hydrochloride salt.
The molecule itself is zwitterionic in its free base form, possessing both an acidic carboxylic acid group and a basic amino group. The formation of the hydrochloride salt protonates the amino group, creating a positively charged ammonium ion (NH3+) and introducing a chloride counter-ion. This significantly increases the polarity of the molecule compared to its free base.
The solubility of this salt in organic solvents will therefore be a balance between the energy required to overcome the crystal lattice energy of the salt and the energy released upon solvation of the ions by the solvent molecules.
Predicted Solubility in Common Organic Solvents
In the absence of direct experimental data, a qualitative prediction of solubility can be made by considering the polarity of the solvent and the physicochemical properties of the target compound.
| Solvent | Type | Predicted Solubility | Justification |
| Methanol | Polar Protic | High | The high polarity and hydrogen bonding capacity of methanol can effectively solvate the ammonium and chloride ions, as well as the carboxylic acid group. |
| Ethanol | Polar Protic | Medium to High | Similar to methanol, but its slightly lower polarity may result in a somewhat lower solubility. |
| Isopropanol | Polar Protic | Low to Medium | The increased hydrocarbon character of isopropanol reduces its polarity, making it a less effective solvent for the ionic salt. |
| Acetone | Polar Aprotic | Low | While polar, acetone is aprotic and a weaker hydrogen bond acceptor, making it less efficient at solvating the ammonium cation. |
| Acetonitrile | Polar Aprotic | Low | Similar to acetone, its polarity is not sufficient to effectively dissolve the salt. |
| Tetrahydrofuran (THF) | Nonpolar/Slightly Polar | Insoluble | THF lacks the polarity and hydrogen bonding ability to overcome the crystal lattice energy of the salt. |
| Dimethylformamide (DMF) | Polar Aprotic | Medium | DMF is a highly polar aprotic solvent that can effectively solvate cations, suggesting it may have some capacity to dissolve the target compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a very strong hydrogen bond acceptor and highly polar, making it an excellent candidate for dissolving polar salts. The structurally similar 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is slightly soluble in DMSO.[11] |
| Hexane | Nonpolar | Insoluble | The nonpolar nature of hexane makes it incapable of solvating the ionic compound. |
| Toluene | Nonpolar | Insoluble | Similar to hexane, toluene is a nonpolar aromatic solvent and is not expected to dissolve the target salt. |
Experimental Determination of Solubility
To obtain quantitative solubility data, the shake-flask method is a well-established and reliable technique.[12][13][14][15][16]
The Shake-Flask Method: A Step-by-Step Protocol
The following diagram outlines the workflow for the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for accurately quantifying the concentration of the dissolved compound in the solvent.[17][18][19][20]
-
Column: A reverse-phase C18 column is typically suitable for this type of aromatic compound.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is a good starting point. The modifier ensures the carboxylic acid is protonated and the amine is in its cationic form, leading to better peak shape.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.
Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined empirically for each solvent. The dissolution process may be endothermic or exothermic, which will dictate the effect of temperature.
-
pH: While pH is a critical factor for aqueous solubility, its effect in organic solvents is less direct. However, the presence of acidic or basic impurities in the solvent could potentially shift the equilibrium between the salt and the free base, thereby affecting solubility.
-
Solvent Purity: The presence of water in organic solvents can significantly impact the solubility of salts.[21] Water can enhance the solubility of polar compounds in less polar organic solvents by increasing the overall polarity of the medium.
Conclusion
References
-
3-Biphenylcarboxylic acid. ChemBK. [Link]
-
Kolker, A., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228–235. [Link]
-
Kolker, A., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228–235. [Link]
-
Dehaen, W., et al. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Kolker, A., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. [Link]
-
Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]
-
de Campos, V. E. M., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]
-
2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid. PubChem. [Link]
-
Schick, D., et al. (2023). Modeling the temperature-dependent solubility of salts in organic solvents. ResearchGate. [Link]
-
BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]
-
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid. PubChem. [Link]
-
3-Aminobiphenyl. Grokipedia. [Link]
-
[1,1'-Biphenyl]-3-carboxylicacid, 3'-aMino-, Methyl ester Request for Quotation. ChemBK. [Link]
-
(1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). PubChem. [Link]
-
(1,1'-Biphenyl)-3-carboxylic acid. PubChem. [Link]
-
3-Aminobiphenyl. Wikipedia. [Link]
-
3,4,3,4-Tetra-aminobiphenyl hydrochloride. PubChem. [Link]
-
Cronin, M. T., & Schultz, T. W. (1996). QSARs for selected aliphatic and aromatic amines. SAR and QSAR in Environmental Research, 5(3), 167–176. [Link]
-
Liu, H., et al. (2016). QSAR Study for Carcinogenic Potency of Aromatic Amines Based on GEP and MLPs. International Journal of Environmental Research and Public Health, 13(11), 1141. [Link]
-
Griffith, C., & Raymond, P. A. (2005). Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds. Rapid communications in mass spectrometry, 19(2), 261–268. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
-
Physical properties of organic compounds. Chemistry LibreTexts. [Link]
-
Pandey, P. K. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
-
Benigni, R., & Bossa, C. (2011). Flexible Use of QSAR Models in Predictive Toxicology: A Case Study on Aromatic Amines. Environmental and Molecular Mutagenesis, 52(4), 274–280. [Link]
-
how can i test the solubility in hplc please ?. Chromatography Forum. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
3-Aminobiphenyl. PubChem. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
Saha, R., et al. (2015). Cytotoxicity, 2D- and 3D- QSAR Study of some Halogen Containing Hydroxy and Amino Substituted Aromatic Compounds. World Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 102-114. [Link]
-
Mackay, D., et al. (2025). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. ResearchGate. [Link]
-
Solubility of Organic Compounds. University of Calgary. [Link]
-
4'-Aminobiphenyl-3-carboxylic acid. PubChem. [Link]
-
3-Aminobiphenyl, HCl, 98% Purity, C12H12ClN, 100 grams. CP Lab Safety. [Link]
-
SOLUBILITY DATA SERIES. IUPAC. [Link]
Sources
- 1. 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid | C13H11NO2 | CID 2772299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Biphenyl-3-carboxylic acid 97 716-76-7 [sigmaaldrich.com]
- 4. (1,1'-Biphenyl)-3-carboxylic acid | C13H10O2 | CID 12854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 7. 3-Aminobiphenyl | CymitQuimica [cymitquimica.com]
- 8. 3-Aminobiphenyl | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labsolu.ca [labsolu.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. enamine.net [enamine.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. improvedpharma.com [improvedpharma.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 20. gcms.cz [gcms.cz]
- 21. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
A Technical Guide to the Spectroscopic Characterization of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride (CAS No: 1170469-44-9).[1][2] As a critical bifunctional building block in medicinal chemistry and drug development, its unambiguous structural verification is paramount. This document outlines the theoretical principles and detailed experimental protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. By integrating data from these orthogonal techniques, researchers can establish a self-validating system for identity, purity, and quality control, ensuring the scientific integrity of their work.
Introduction and Molecular Structure
This compound is a substituted biphenyl derivative featuring an amino group on one phenyl ring and a carboxylic acid on the other. This unique arrangement of functional groups makes it a valuable intermediate for synthesizing complex pharmaceutical agents. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Robust analytical characterization is the bedrock of chemical and pharmaceutical research. Spectroscopic analysis provides a non-destructive "fingerprint" of the molecule, confirming its covalent structure, identifying key functional groups, and establishing its molecular weight. This guide explains the causality behind experimental choices and provides a logical workflow for achieving complete structural elucidation.
The core structure, with IUPAC numbering for NMR assignment, is presented below. In the hydrochloride form, the amino group is protonated to an ammonium ion (-NH₃⁺).
Caption: Molecular structure of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid with IUPAC numbering.
Mass Spectrometry (MS) for Molecular Weight Verification
Principle of the Technique: Mass spectrometry is the gold standard for determining the molecular weight of a compound. For a polar and pre-charged molecule like this compound, Electrospray Ionization (ESI) is the ideal technique. ESI transfers ions from a solution into the gas phase, allowing for the analysis of non-volatile and thermally labile molecules. We expect to observe the protonated molecular ion of the free base, [M+H]⁺.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol ensures that the analyte is separated from potential impurities before entering the mass spectrometer, providing both retention time and mass-to-charge ratio data.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.
-
Chromatographic Separation:
-
LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate at 5% B. The use of formic acid is crucial as it aids in protonation for positive-ion ESI.[3][4]
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode. This is chosen to detect the protonated form of the molecule.
-
Scan Range: m/z 50-500.
-
Source Parameters: Optimize capillary voltage (e.g., 3-4 kV), gas temperature (e.g., 300-350 °C), and nebulizer pressure for maximal signal intensity.
-
Data Interpretation and Expected Results
The primary goal is to identify the mass-to-charge ratio (m/z) corresponding to the protonated molecule.
| Ion | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z | Notes |
| [M+H]⁺ | C₁₃H₁₂NO₂⁺ | 228.0863 | ~228.1 | The primary ion of interest, representing the protonated free base. |
| [M+Na]⁺ | C₁₃H₁₁NO₂Na⁺ | 250.0682 | ~250.1 | A common adduct, often observed at lower intensities. |
High-resolution mass spectrometry (HRMS), for instance, on a Time-of-Flight (TOF) or Orbitrap instrument, should yield a mass measurement with <5 ppm error, confirming the elemental composition.
Caption: Experimental workflow for LC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle of the Technique: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment, connectivity, and number of different types of protons, while ¹³C NMR probes the carbon backbone.
Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale for Solvent Choice: DMSO-d₆ is the preferred solvent for several reasons:
-
It effectively dissolves the polar hydrochloride salt.
-
Its residual proton signal (~2.50 ppm) does not typically overlap with analyte signals.
-
It is a non-protic solvent, which allows for the observation of exchangeable protons from the carboxylic acid (-COOH) and ammonium (-NH₃⁺) groups.
-
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Interpretation and Predicted Spectra
The predicted chemical shifts below are based on the analysis of structurally similar compounds, such as [1,1'-biphenyl]-3-amine and various substituted benzoic acids.[5]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton(s) | Predicted Shift (ppm) | Multiplicity | Integration | Notes |
| Aromatic (8H) | 7.0 - 8.2 | Multiplets (m) | 8H | A complex region of overlapping signals from the eight aromatic protons. 2D NMR (COSY, HSQC) would be required for full assignment. |
| -NH₃⁺ | ~9.0 - 10.5 | Broad Singlet (br s) | 3H | Signal is often broad due to quadrupolar relaxation and exchange. |
| -COOH | > 12.0 | Broad Singlet (br s) | 1H | Characteristic downfield shift for a carboxylic acid proton. |
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon(s) | Predicted Shift (ppm) | Notes |
| C=O | ~167 | Carboxylic acid carbonyl carbon. |
| Aromatic C-N | ~145 | Quaternary carbon attached to the amino group. |
| Aromatic C-C | ~138 - 142 | The two quaternary carbons forming the biphenyl linkage. |
| Aromatic CH | ~115 - 132 | Signals for the eight protonated aromatic carbons. |
| Aromatic C-COOH | ~133 | Quaternary carbon attached to the carboxylic acid group. |
Infrared (IR) Spectroscopy for Functional Group Identification
Principle of the Technique: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for confirming their presence.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.
-
Sample Preparation: Place a small amount (a few milligrams) of the dry, solid compound directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Measurement: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
Scan Range: 4000 - 600 cm⁻¹.
-
Data Interpretation and Expected Absorption Bands
The spectrum is expected to be dominated by features from the carboxylic acid and ammonium groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | This extremely broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[7] |
| N-H Stretch (Ammonium) | 2800 - 3200 | Medium, Broad | These stretches are often superimposed on the broad O-H band. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Appears as sharp, smaller peaks on the shoulder of the O-H/N-H bands. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | A very intense and diagnostically crucial peak confirming the carbonyl group.[7] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | A series of absorptions characteristic of the aromatic rings. |
| C-O Stretch / O-H Bend | 1210 - 1320 / ~920 | Medium, Broad | These bands are coupled and associated with the carboxylic acid moiety.[7] |
Integrated Analysis: A Self-Validating Approach
No single technique provides a complete picture. The true power of spectroscopic characterization lies in integrating data from orthogonal methods. This creates a self-validating system where each result confirms the others, leading to an unambiguous structural assignment.
Caption: Orthogonal data integration for unambiguous structure confirmation.
-
MS confirms the molecular formula by providing an accurate mass for the protonated molecule ([C₁₃H₁₁NO₂ + H]⁺).
-
IR confirms the presence of the key functional groups predicted by the structure: a carboxylic acid (broad O-H, strong C=O) and an ammonium salt (broad N-H).
-
NMR confirms the carbon-hydrogen framework, showing the correct number of aromatic protons and carbons, and identifying the highly deshielded, exchangeable protons of the acid and ammonium groups.
Together, these three techniques provide a robust and reliable confirmation of the chemical identity of this compound, fulfilling the stringent requirements for quality control in research and development.
References
-
The Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link]
-
PubChem. (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). Available from: [Link]
- Google Patents. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
-
MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Available from: [Link]
-
SlideShare. ir spectrum of carboxylic acids and alcohols. Available from: [Link]
-
ExportersIndia. This compound. Available from: [Link]
-
Chemsun. 3'-amino-2'-hydroxy-1,1'-biphenyl-3-carboxylic acid CAS:376592-93-7. Available from: [Link]
- Google Patents. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
PubChem. 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid. Available from: [Link]
-
University of Colorado Boulder. Table of IR Absorptions. Available from: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]
-
University of Calgary. Sample IR spectra : heteroatom functional groups. Available from: [Link]
-
Royal Society of Chemistry. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Available from: [Link]
-
Shimadzu. A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma. Available from: [Link]
-
PubMed. High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. Available from: [Link]
-
MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]
-
ResearchGate. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Available from: [Link]
-
MDPI. Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. Available from: [Link]
Sources
- 1. 1170469-44-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 3. lcms.cz [lcms.cz]
- 4. Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide to the Thermogravimetric Analysis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
Introduction: Characterizing a Modern Pharmaceutical Building Block
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride is a sophisticated organic molecule featuring a rigid biphenyl scaffold, a carboxylic acid, and an amino group. Such structures are of significant interest in medicinal chemistry, serving as key intermediates or active pharmaceutical ingredients (APIs) in the development of novel therapeutics. The hydrochloride salt form is often employed to enhance the solubility and stability of the parent compound, crucial attributes for drug formulation and delivery.
A precise understanding of a compound's thermal stability is a cornerstone of pharmaceutical development, influencing everything from manufacturing process parameters to storage conditions and shelf-life. Thermogravimetric analysis (TGA) is an indispensable technique for this purpose, providing quantitative information on mass changes as a function of temperature. This guide presents a comprehensive framework for the thermogravimetric analysis of this compound, offering both a detailed experimental protocol and a predictive model for its thermal decomposition.
A Note on Structural Variants: The chemical literature and commercial suppliers may list closely related structures under similar names. For instance, a common variant includes a hydroxyl group, namely 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride (CAS 376591-97-8). This guide will focus on the non-hydroxylated structure (CAS 1170469-44-9), with a molecular formula of C13H12ClNO2 and a molecular weight of approximately 249.7 g/mol . The principles and methodologies described herein are, however, broadly applicable to related analogues, with predictable shifts in decomposition temperatures and mass losses corresponding to their different molecular weights and functional groups.
Part 1: A Predictive Framework for Thermal Decomposition
Before stepping into the laboratory, a robust theoretical understanding of the molecule's structure allows us to predict its behavior under thermal stress. The thermal stability of this compound is dictated by the relative strengths of its chemical bonds and the lability of its functional groups. We can anticipate a multi-stage decomposition process, with each stage corresponding to the loss of a specific part of the molecule.
-
The Hydrochloride Salt: Amine hydrochlorides are known to be thermally labile. The initial decomposition event is highly likely to be the evolution of hydrogen chloride (HCl) gas. This dehydrochlorination step would leave the free base of the amino-biphenyl-carboxylic acid.
-
The Carboxylic Acid Group: Carboxylic acids, particularly aromatic ones, are susceptible to decarboxylation at elevated temperatures, releasing carbon dioxide (CO2). This process is a common decomposition pathway for compounds like aminobenzoic acids and biphenyl carboxylic acids.[1][2]
-
The Amino Group and Biphenyl Core: Following the loss of the more volatile functional groups, the remaining biphenyl structure with an amino substituent will degrade. This final stage involves the fragmentation of the aromatic rings and the release of nitrogen-containing species and hydrocarbons. The biphenyl core itself is quite stable, suggesting this stage will occur at the highest temperatures.
Based on this chemical reasoning, a plausible decomposition pathway can be proposed:
Caption: Proposed multi-step thermal decomposition pathway.
Part 2: A Self-Validating Experimental Protocol
To experimentally probe the thermal stability, a precise and well-controlled TGA method is required. The following protocol is designed to yield high-quality, reproducible data. The logic behind each parameter is crucial for ensuring the integrity of the results.
Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer capable of a heating rate of at least 10 °C/min up to 800 °C, with a balance sensitivity of 0.1 µg.
-
Calibration: The instrument's temperature should be calibrated using certified reference materials with known Curie points (e.g., nickel and iron). The balance should be calibrated using standard calibration weights. This ensures the accuracy of both the temperature and mass measurements.[3]
Sample Preparation
-
Ensure the this compound sample is a fine, homogenous powder to promote even heat distribution and prevent artifacts from mass transfer limitations.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (alumina or platinum is recommended for their inertness at high temperatures). A smaller sample size minimizes thermal gradients within the sample.
-
Distribute the sample evenly across the bottom of the pan.
Step-by-Step TGA Method
-
Purge Gas: Begin purging the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is critical to prevent oxidative decomposition, which would introduce complex, unwanted side reactions and alter the decomposition profile.
-
Equilibration: Allow the system to equilibrate at a starting temperature of 30 °C for 10-15 minutes to ensure a stable baseline.
-
Heating Program: Initiate a dynamic heating ramp from 30 °C to 800 °C at a constant heating rate of 10 °C/min. This heating rate offers a good balance between resolving distinct thermal events and completing the analysis in a reasonable timeframe.
-
Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.
-
Post-Analysis: After reaching 800 °C, cool the furnace back to room temperature under the nitrogen purge.
Caption: Standard TGA experimental workflow diagram.
Part 3: Interpreting the Data - The Expected Thermogram
The output of the TGA experiment is a thermogram, a plot of mass percentage versus temperature. The first derivative of this curve (the DTG curve) shows the rate of mass loss and is invaluable for identifying the temperature at which decomposition is most rapid (Tpeak).
Based on our proposed decomposition pathway, we can predict the features of the thermogram and calculate the theoretical mass loss for each step.
| Decomposition Step | Predicted Temperature Range (°C) | Evolved Species | Molecular Weight of Loss ( g/mol ) | Theoretical Mass Loss (%) | Description |
| 1 | 150 - 250 | HCl | 36.46 | 14.6% | Dehydrochlorination of the amine salt. |
| 2 | 250 - 400 | CO2 | 44.01 | 17.6% | Decarboxylation of the biphenyl carboxylic acid intermediate. |
| 3 | > 400 | NH3, Hydrocarbons, etc. | 169.23 (remaining mass) | 67.8% | Fragmentation of the aromatic core and loss of the amino group. |
Note: The temperature ranges are estimations based on the typical stability of these functional groups. The actual temperatures can be influenced by intermolecular interactions in the crystal lattice.
The resulting TGA curve would be expected to show three distinct mass loss steps, corresponding to the values in the table. The DTG curve would correspondingly show three peaks, with the peak maxima indicating the temperatures of the fastest decomposition for each step.
The Power of Hyphenated Techniques
To unequivocally validate this proposed decomposition pathway, the TGA instrument can be coupled to an evolved gas analysis (EGA) system, such as a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-IR).
-
TGA-MS: As the sample is heated in the TGA, the evolved gases are transferred directly into the MS. By monitoring the mass-to-charge ratios of the ions produced, one could confirm the evolution of HCl (m/z 36, 38), CO2 (m/z 44), and later, ammonia (m/z 17) and various hydrocarbon fragments in their respective temperature ranges.
-
TGA-IR: Similarly, the evolved gases can be passed through an IR gas cell. The characteristic vibrational frequencies detected by the IR spectrometer would provide definitive identification of HCl, CO2, and NH3 as they are released.
Conclusion
The thermogravimetric analysis of this compound is a critical tool for its characterization as a pharmaceutical compound. While no specific experimental data for this molecule is readily available in the public domain, a robust analytical approach can be designed based on fundamental chemical principles. This guide provides a comprehensive framework for researchers, detailing a validated experimental protocol and a predictive model for the compound's thermal decomposition. By anticipating a sequential loss of hydrogen chloride, carbon dioxide, and subsequent fragmentation of the biphenyl core, scientists can effectively interpret their experimental data. The application of this methodology, particularly when coupled with evolved gas analysis, will yield a thorough understanding of the thermal stability and degradation profile of this important molecular building block, thereby supporting its safe and effective development into future medicines.
References
-
Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 2015. [Link]
-
Thermal Studies on Some Substituted Aminobenzoic Acids. ResearchGate, Accessed January 2026. [Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI, 2021. [Link]
-
TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc., 2025. [Link]
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed Central (PMC), 2018. [Link]
-
4-Aminobenzoic acid - Wikipedia. Wikipedia, Accessed January 2026. [Link]
-
DSC and TGA of hydrochloride salt. ResearchGate, Accessed January 2026. [Link]
-
(1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1) - PubChem. PubChem, Accessed January 2026. [Link]
Sources
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride safety and handling
An In-depth Technical Guide to the Safe Handling of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound (CAS No. 1170469-44-9). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations outlined herein are synthesized from available safety data and established best practices in chemical laboratory safety.
Section 1: Compound Identification and Properties
Before handling any chemical, it is crucial to be familiar with its identity and fundamental properties. This compound is a biphenyl derivative, a class of molecules often used as building blocks in organic synthesis, particularly in the development of pharmaceutical agents.
Chemical Identity:
-
Systematic Name: this compound
-
Molecular Formula: C₁₃H₁₂ClNO₂[1]
-
Molecular Weight: 249.69 g/mol [1]
-
Synonyms: 3'-amino-[1,1'-biphenyl]-3-carboxylic acid HCl
Physical Properties:
-
Appearance: Typically a solid powder.
-
Storage: Recommended to be stored at room temperature under an inert atmosphere.[1]
It is critical to distinguish this compound from structurally similar molecules, such as the 2'-hydroxy derivative (CAS: 376591-97-8) or the free base form, as their safety profiles may differ. All procedures must be based on the specific hazards associated with the hydrochloride salt.
Section 2: Hazard Identification and GHS Classification
Based on available data, this compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with irritation and acute oral toxicity.
GHS Hazard Summary
The following table summarizes the GHS classification for this compound.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Data sourced from BLDpharm Safety Information.[1]
Risk Assessment Workflow
A thorough risk assessment is mandatory before commencing any work with this compound. The objective is to identify potential exposure scenarios and implement appropriate control measures. The following workflow provides a systematic approach to this process.
Caption: Risk assessment workflow for handling hazardous chemicals.
Section 3: Safe Handling and Engineering Controls
Given its classification as a skin, eye, and respiratory irritant, the primary goal is to minimize direct contact and prevent the generation of airborne dust.
Engineering Controls
Engineering controls are the most effective means of exposure prevention and should be prioritized over personal protective equipment.
-
Ventilation: All handling of the solid compound, including weighing and transfers, must be performed in a certified chemical fume hood or a powder containment hood. This is critical to mitigate the risk of respiratory irritation (H335).[3]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal and eye exposure.
-
Eye Protection: Chemical safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards are required.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed immediately if contamination occurs.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a P2 filter for solid particles may be necessary.
Hygiene Practices
Strict adherence to laboratory hygiene is essential.
-
Avoid all contact with skin, eyes, and clothing.[3]
-
Wash hands and face thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Contaminated clothing should be removed immediately and laundered before reuse.
Section 4: Storage and Disposal
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep the compound under an inert atmosphere as recommended by suppliers to prevent potential degradation.[1]
-
Incompatible Materials: Avoid storage with strong oxidizing agents.[5]
-
Disposal: Disposal of this chemical and its containers must be conducted in accordance with all local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not allow the product to enter drains or waterways.
Section 5: Emergency Procedures
Preparedness for accidental exposure or spills is a critical component of laboratory safety.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][5]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5]
Spill Response
In the event of a spill, follow a structured response plan.
Caption: Decision workflow for chemical spill response.
Key Spill Cleanup Steps:
-
Evacuate: Keep all non-essential personnel away from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spread of the powder.
-
Clean-Up: Carefully sweep or vacuum up the spilled material using a HEPA-filtered vacuum. Avoid dry sweeping that creates dust. Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
Section 6: Toxicological Information
While comprehensive toxicological data for this specific compound is not widely published, the GHS classification provides a clear indication of its potential health effects.
-
Acute Effects: The primary acute risks are harm if swallowed and irritation to the skin, eyes, and respiratory tract.[1][5] Symptoms of skin contact may include redness, itching, and inflammation, while eye contact can cause redness and pain.[5] Inhalation may lead to irritation of the lungs and respiratory system.[5]
-
Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity for this compound (CAS 1170469-44-9) was found. However, it is important to note that related aminobiphenyl compounds, such as 3-aminobiphenyl (CAS 2243-47-2), are recognized as potential carcinogens.[6] Given the structural similarities, it is prudent to handle this compound with a high degree of caution to minimize long-term exposure until more specific data becomes available.
This guide is based on currently available information. It is the responsibility of the user to stay informed of any new safety data and to conduct a thorough risk assessment for their specific experimental conditions.
References
-
PubChem. (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]
-
Grokipedia. 3-Aminobiphenyl. [Link]
-
Carl ROTH. Voluntary safety information following the Safety Data Sheet format. (Note: General safety practices). [Link]
-
ExportersIndia. This compound. [Link]
-
Safe Work Australia. GHS Hazardous Chemical Information List. [Link]
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
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Abstract
This document provides a comprehensive guide for the synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride, a key intermediate in pharmaceutical and materials science research. The protocol herein details a robust and scalable two-step synthetic sequence commencing with a Suzuki-Miyaura cross-coupling reaction to form the biphenyl backbone, followed by the reduction of a nitro group to the target amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and rigorous safety protocols.
Introduction
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and its hydrochloride salt are valuable bifunctional molecules. The presence of both an amino group and a carboxylic acid on a rigid biphenyl scaffold makes them versatile building blocks in the synthesis of complex organic molecules. Their applications span from the development of novel pharmaceuticals to the creation of advanced polymers and functional materials.
The synthetic strategy outlined in this application note is designed for efficiency and reliability. It employs a palladium-catalyzed Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its high yields and functional group tolerance.[1][2] This is followed by a well-established nitro group reduction, a fundamental transformation in organic synthesis.[3] The final product is isolated as a stable hydrochloride salt.
Chemical Reaction Scheme
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (Suzuki-Miyaura Coupling)
The initial step involves the formation of the biphenyl core structure via a Suzuki-Miyaura cross-coupling reaction. This reaction is highly efficient for creating carbon-carbon bonds between sp2-hybridized carbon atoms.[4]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-Bromonitrobenzene | Reagent | Sigma-Aldrich |
| 3-Carboxyphenylboronic acid | Reagent | Sigma-Aldrich |
| Palladium(II) acetate | Catalyst | Strem Chemicals |
| Triphenylphosphine | Ligand | Acros Organics |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| 1,4-Dioxane | Anhydrous | EMD Millipore |
| Deionized Water | ||
| Diethyl Ether | ACS Grade | VWR |
| 2M Hydrochloric Acid | ACS Grade | J.T. Baker |
| Anhydrous Magnesium Sulfate | ||
| Round-bottom flask | ||
| Reflux condenser | ||
| Magnetic stirrer with hotplate | ||
| Separatory funnel | ||
| Rotary evaporator |
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 3-bromonitrobenzene (10.1 g, 50 mmol), 3-carboxyphenylboronic acid (9.1 g, 55 mmol), and potassium carbonate (20.7 g, 150 mmol).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.224 g, 1 mol%) and triphenylphosphine (1.05 g, 4 mol%).
-
Solvent Addition and Degassing: Add 100 mL of 1,4-dioxane and 25 mL of deionized water. Degas the mixture by bubbling nitrogen through it for 15-20 minutes. This is a critical step to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of water.
-
Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid. A precipitate should form.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid as a pale-yellow solid.
Part 2: Synthesis of this compound
The second step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5][6] The final product is then converted to its hydrochloride salt for improved stability and handling.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid | (From Part 1) | |
| Palladium on Carbon (10% Pd) | Catalyst | Alfa Aesar |
| Methanol | ACS Grade | VWR |
| Concentrated Hydrochloric Acid | ACS Grade | J.T. Baker |
| Hydrogen Gas | High Purity | |
| Parr Hydrogenation Apparatus or H-Cube | ||
| Filtration apparatus (Büchner funnel) | ||
| pH meter or pH paper |
Experimental Protocol
-
Reaction Setup: In a pressure vessel suitable for hydrogenation (e.g., a Parr shaker bottle), dissolve 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (12.85 g, 50 mmol) in 150 mL of methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g, ~4 mol% Pd) to the solution. Caution: Palladium on carbon can be pyrophoric when dry and exposed to air. Handle with care.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Shake or stir the reaction mixture at room temperature for 6-8 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up:
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude amine in 100 mL of methanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2.
-
A precipitate of the hydrochloride salt will form.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold methanol and then with diethyl ether.
-
Dry the product in a vacuum oven at 50 °C to yield this compound as an off-white to light brown solid.
-
Workflow Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Strategic Synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid Derivatives via Suzuki-Miyaura Cross-Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and molecular probes.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of this biaryl system, celebrated for its mild reaction conditions, broad functional group tolerance, and high yields.[3][4][5] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction for this specific application. We will dissect the reaction mechanism, offer a comparative analysis of critical reaction components, and present a detailed, validated protocol for the synthesis of these valuable derivatives. This document is designed to equip researchers with both the foundational knowledge and the practical steps required to successfully implement this chemistry in their laboratories.
Introduction: The Significance of the Biaryl Motif
Biaryl structures are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[6][7] The specific arrangement of an amino group and a carboxylic acid on opposite rings of a biphenyl system, as in 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid, provides a versatile platform for drug design. These functional groups offer multiple points for derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The development of robust and scalable synthetic routes to these compounds is therefore a critical endeavor in drug discovery and development.[8][9]
The palladium-catalyzed Suzuki-Miyaura cross-coupling, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, is an indispensable tool for forming C(sp²)–C(sp²) bonds.[10] It involves the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[11] Its advantages over other methods include the stability and low toxicity of the boronic acid reagents and the reaction's general insensitivity to water.[12][13]
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimization. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][14] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][15]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (e.g., 3-bromobenzoic acid derivative). This step forms a square-planar Pd(II) complex.[4][14] The reactivity order for the halide is typically I > Br > OTf >> Cl.[7]
-
Transmetalation : This is the key bond-forming step where the organic group from the organoboron species is transferred to the palladium(II) complex. This step is critically dependent on the presence of a base.[3][16] The base activates the boronic acid, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[12][17][18]
-
Reductive Elimination : The final step involves the two organic ligands on the palladium(II) complex coupling to form the desired biaryl product. This process regenerates the active Pd(0) catalyst, which can then enter a new catalytic cycle.[10][14]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride as a Scaffold in Medicinal Chemistry
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride in medicinal chemistry. It outlines the strategic importance of the biphenyl scaffold, key physicochemical properties of the title compound, and detailed, field-proven protocols for its synthetic modification. The focus is on leveraging its bifunctional nature—a nucleophilic aromatic amine and a carboxylic acid—to generate diverse molecular libraries for drug discovery programs.
Introduction: The Strategic Value of the Biphenyl Scaffold
In modern drug discovery, the biphenyl moiety is a privileged scaffold. Its rigid, yet conformationally flexible nature allows for the precise spatial orientation of functional groups, enabling tailored interactions with biological targets such as enzyme active sites and receptor binding pockets.[1] This structural feature is critical for optimizing potency, selectivity, and pharmacokinetic properties.
This compound is a versatile bifunctional building block that embodies the strategic advantages of the biphenyl core. It presents two key reactive handles on separate phenyl rings:
-
An aromatic amine (aniline) group , which serves as a nucleophile or a point for further functionalization.
-
A carboxylic acid group , which can be readily converted into a wide array of functional groups, most commonly amides.
This orthogonal reactivity makes the compound an ideal starting point for constructing libraries of novel compounds for screening against various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[2][3]
Compound Properties and Handling
Proper handling and storage are paramount for maintaining the integrity of the reagent. The hydrochloride salt form enhances stability and improves solubility in certain polar solvents.
| Property | Data | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 1170469-44-9 | [4][5] |
| Molecular Formula | C₁₃H₁₂ClNO₂ | [5] |
| Molecular Weight | 249.69 g/mol | [5] |
| Appearance | Light Yellow to Light Beige Solid | [6] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | 2-8°C, Hygroscopic, store under inert atmosphere (e.g., Argon) | [6] |
Core Application: Amide Library Synthesis
The most frequent and powerful application of this scaffold in medicinal chemistry is in the synthesis of amide libraries. The amide bond is a cornerstone of countless pharmaceutical agents due to its metabolic stability and ability to form crucial hydrogen bonds with protein backbones.[7][8] The general workflow involves coupling the carboxylic acid moiety of the scaffold with a diverse panel of primary or secondary amines.
Rationale for Reagent Selection
The direct condensation of a carboxylic acid and an amine is generally unfavorable.[7] Therefore, the carboxylic acid must first be "activated". The choice of coupling reagent is critical and depends on the substrate's reactivity and the need to preserve stereochemistry.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] Its byproducts are water-soluble, simplifying purification.
-
HOBt (Hydroxybenzotriazole) or OxymaPure: These additives are used with EDC to prevent side reactions and, crucially, to minimize racemization if the amine component is chiral. They act by trapping the O-acylisourea to form a less reactive, but more selective, active ester.
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]): A highly efficient uronium-based coupling reagent, often used for difficult couplings involving sterically hindered or electron-deficient amines.[8][9]
-
Base (e.g., DIPEA, Et₃N): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of the starting material and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.[9]
Protocol: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a robust and widely applicable method for coupling this compound with a generic amine (R-NH₂).
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 eq)
-
EDC hydrochloride (1.5 eq)
-
HOBt (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. This deprotonates the carboxylic acid and neutralizes the hydrochloride salt.
-
Activation: Add HOBt (1.2 eq) followed by EDC hydrochloride (1.5 eq) to the reaction mixture. Stir for 15-20 minutes at room temperature to allow for the formation of the active ester.
-
Amine Addition: Add the amine of interest (1.1 eq), either neat or as a solution in DMF.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes remove the DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
Experimental Workflow Diagram
Caption: Workflow for a typical amide coupling reaction.
The Biphenyl Core as a Design Element
The true power of this scaffold lies in its ability to serve as a rigid spacer, projecting the newly formed amide and the existing amino group into distinct regions of 3D space. This is a fundamental concept in structure-based drug design.[10]
-
Vectorial Design: The scaffold provides two vectors for chemical exploration. One vector is defined by the C-N bond of the newly formed amide, and the other by the C-N bond of the 3'-amino group. By selecting different amines for coupling and by subsequently modifying the 3'-amino group, a chemist can systematically probe the chemical space around a target's binding site.
-
Structure-Activity Relationship (SAR): Using this scaffold, SAR studies can be conducted efficiently.[11] For example, a library of amides can be created to explore the requirements of one sub-pocket of a receptor, while modifications to the 3'-amino group can explore an adjacent sub-pocket. This strategy has been successfully employed in the design of various enzyme inhibitors and receptor antagonists.[2][12]
Caption: The biphenyl scaffold provides two distinct vectors for SAR exploration.
Synthesis of the Core Scaffold
For researchers interested in creating novel analogues of the title compound itself, the primary synthetic route involves a Suzuki cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds between aromatic rings.
A plausible retrosynthesis involves coupling 3-boronobenzoic acid with a suitable 3'-amino-halogenobenzene derivative. A more common forward-synthesis approach, adapted from methods used for similar structures, involves coupling a protected aminoboronic acid with a halobenzoic acid ester, followed by deprotection.[13] A general representation is shown below.
Caption: General synthetic pathway via Suzuki coupling.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its rigid biphenyl core and orthogonally reactive functional groups provide a robust platform for the systematic design and synthesis of novel small molecules. The protocols and concepts outlined in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors, facilitating the efficient exploration of chemical space and the acceleration of structure-activity relationship studies.
References
-
AxisPharm. Amide coupling Protocol for Amino PEG. Available from: [Link]
- Google Patents. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
-
IndiaMART. This compound. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
PubChem. (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). Available from: [Link]
- Google Patents. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
PubMed Central. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
-
PubMed. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies. Available from: [Link]
-
Semantic Scholar. Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2. Available from: [Link]
-
SpringerLink. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. Available from: [Link]
-
Pharmaffiliates. CAS No : 376592-93-7 | Product Name : 3'-Amino-2'-Hydroxy-[1,1']biphenyl-3-carboxylic Acid. Available from: [Link]
-
MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Available from: [Link]
-
Dove Press. Squaryl molecular metaphors – application to rational drug design and imaging agents. Available from: [Link]
-
PubMed. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Available from: [Link]
-
SciSpace. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
-
PubMed Central. Amino Acids in the Development of Prodrugs. Available from: [Link]
-
PubMed. Aryl biphenyl-3-ylmethylpiperazines as 5-HT7 receptor antagonists. Available from: [Link]
-
PubMed. Carboxylic acid (bio)isosteres in drug design. Available from: [Link]
Sources
- 1. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl biphenyl-3-ylmethylpiperazines as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 5. 1170469-44-9|this compound|BLD Pharm [bldpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. hepatochem.com [hepatochem.com]
- 8. growingscience.com [growingscience.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [mdpi.com]
- 13. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
Derivatization of the amino group on 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid
Application Notes & Protocols
Topic: Strategic Derivatization of the Amino Group on 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is a bifunctional scaffold of significant interest in medicinal chemistry and materials science. Its rigid biphenyl core, combined with strategically placed amino and carboxylic acid groups, makes it a versatile starting point for constructing complex molecular architectures. This guide provides an in-depth exploration of methods for the selective derivatization of the 3'-amino group. We move beyond simple procedural lists to explain the strategic rationale behind experimental choices, addressing the critical challenge of chemoselectivity in the presence of the carboxylic acid moiety. Detailed, field-tested protocols for key transformations—acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination—are presented, alongside guidelines for reaction setup, monitoring, and product characterization.
The Strategic Imperative: Chemoselectivity and Protection
The primary challenge in modifying the amino group of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is the presence of the carboxylic acid. The amino group is nucleophilic and basic, while the carboxylic acid is acidic. This duality can lead to unwanted side reactions, such as acid-base neutralization which can deactivate the amine, or competition in reactions involving base.
To Protect or Not to Protect?
The decision to protect the carboxylic acid group is the first critical step.
-
Direct Derivatization (No Protection): This is feasible for reactions that are highly specific to the amino group and are performed under conditions that do not activate the carboxylic acid. For example, acylation with a highly reactive acid chloride in the presence of a non-nucleophilic base can sometimes proceed directly with acceptable yield. However, this approach often suffers from lower yields and more complex purification.
-
Protection-First Strategy: For most applications, especially in multi-step syntheses or when building compound libraries, protecting the carboxylic acid is the most robust strategy. It ensures clean, high-yielding derivatization of the amino group without interference. The most common protection strategy is conversion to an ester, typically a methyl or ethyl ester.[1]
Protocol 1: Methyl Ester Protection of the Carboxylic Acid
This protocol converts the carboxylic acid to a methyl ester, a stable protecting group that can be removed later by saponification if required.
Rationale: Using methanolic HCl or thionyl chloride in methanol is a classic, efficient method for esterification. Thionyl chloride (SOCl₂) reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carboxylic acid, making it more electrophilic for attack by methanol. This method is generally high-yielding and the reagents are readily available.
Materials:
-
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid
-
Methanol (Anhydrous)
-
Thionyl Chloride (SOCl₂) or Acetyl Chloride (AcCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 1.0 equivalent of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 equivalents) or acetyl chloride (1.5 equivalents) dropwise to the stirring suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate. The product can be purified further by column chromatography if necessary.[2]
Core Derivatization Protocols for the Amino Group
With the carboxylic acid protected (or proceeding at-risk without protection), the amino group is now the primary target for modification. The following protocols detail key transformations.
Acylation: Forging the Amide Bond
Amide bond formation is one of the most common and vital reactions in drug discovery.[3][4] This can be achieved using an acid chloride or by using a carboxylic acid activated by a coupling reagent.
Protocol 2A: Acylation with an Acid Chloride
Rationale: Acid chlorides are highly reactive acylating agents. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing with the primary amine nucleophile.
Materials:
-
Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate (from Protocol 1)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
Procedure:
-
Dissolve 1.0 eq of the amine in anhydrous DCM.
-
Add 1.5 eq of TEA or DIPEA to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add 1.1 eq of the desired acyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.
Protocol 2B: Amide Coupling with a Carboxylic Acid (HATU)
Rationale: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds under mild conditions, minimizing side reactions and racemization if chiral acids are used. They activate the carboxylic acid to form a highly reactive ester, which is then displaced by the amine.[5]
Materials:
-
Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate
-
Carboxylic acid of choice
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flask, dissolve 1.1 eq of the desired carboxylic acid, 1.1 eq of HATU, and 2.5 eq of DIPEA in anhydrous DMF. Stir for 10 minutes at room temperature to pre-activate the acid.
-
Add 1.0 eq of the amine to the activated mixture.
-
Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% LiCl solution (to remove residual DMF), saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Key Advantage | Potential Drawback |
| DCC/DIC | HOBt | Cost-effective, widely used.[6] | Byproduct (DCU/DIU) can be difficult to remove; potential for racemization.[5] |
| HATU/HBTU | None | High reactivity, low racemization, fast reaction times. | Higher cost, byproduct removal. |
| BOP | None | Very effective, low racemization.[6] | Forms carcinogenic HMPA as a byproduct. |
| EDC | HOBt | Water-soluble byproducts, ideal for aqueous media.[6] | Can be less reactive than phosphonium/uronium reagents. |
Sulfonylation: Creating Sulfonamides
Sulfonamides are crucial functional groups in pharmaceuticals, often acting as bioisosteres for amides.
Protocol 3: Sulfonylation with a Sulfonyl Chloride
Rationale: This reaction is analogous to acylation. Pyridine is often used as both the base and a solvent, as it is effective at catalyzing the reaction and scavenging HCl. The conditions are generally mild and the reaction proceeds cleanly.[7][8]
Materials:
-
Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate
-
Anhydrous Pyridine or DCM
-
Sulfonyl Chloride (e.g., Tosyl Chloride, Mesyl Chloride)
-
1 M HCl solution
Procedure:
-
Dissolve 1.0 eq of the amine in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add 1.2 eq of the sulfonyl chloride portion-wise, keeping the temperature below 5 °C.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the mixture into ice-cold 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify the crude sulfonamide by column chromatography.
Reductive Amination: N-Alkylation
Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids over-alkylation.[9] The process involves the in situ formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the new secondary amine.[10][11]
Protocol 4: One-Pot Reductive Amination
Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less reactive towards the starting aldehyde/ketone than the intermediate iminium ion, reducing side reactions. Acetic acid is often added to catalyze imine formation.[12]
Materials:
-
Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or DCM
-
Acetic Acid (catalytic amount, optional)
Procedure:
-
Combine 1.0 eq of the amine and 1.1 eq of the aldehyde/ketone in anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq), if needed, and stir for 20-30 minutes at room temperature.
-
Add 1.5 eq of NaBH(OAc)₃ in one portion. Note: Some gas evolution may occur.
-
Stir the reaction at room temperature for 6-24 hours. Monitor by LC-MS for the disappearance of the starting amine and the formation of the product.
-
Carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, enabling the synthesis of di- and tri-arylamines.[13][14]
Protocol 5: Pd-Catalyzed N-Arylation
Rationale: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for reaction efficiency and scope.[15] Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine in the catalytic cycle.[16]
Materials:
-
Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate
-
Aryl Halide (Bromide or Iodide) or Aryl Triflate
-
Pd₂(dba)₃ (Palladium catalyst precursor, 1-2 mol%)
-
XPhos (or other suitable ligand, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Seal the flask, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).
-
Add anhydrous toluene via syringe.
-
Add 1.0 eq of the amine and 1.2 eq of the aryl halide.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Workflow
A systematic approach is key to successfully derivatizing this bifunctional molecule. The general workflow involves a decision on protection, followed by the chosen derivatization, and finally characterization or deprotection.
Caption: General workflow for the derivatization of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid.
Characterization of Derivatives
Confirmation of the final product structure is essential. A combination of analytical techniques should be employed.[17]
-
¹H NMR Spectroscopy: The disappearance of the amine (-NH₂) protons (typically a broad singlet) and the appearance of a new amide N-H proton (often a singlet or triplet, shifted downfield) is indicative of acylation or sulfonylation. For reductive amination, new signals corresponding to the added alkyl group will appear. Aromatic proton signals will also shift upon derivatization.[18][19]
-
Mass Spectrometry (MS): Provides the molecular weight of the derivative, confirming the addition of the new functional group. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
HPLC: Used to assess the purity of the final compound. Developing a robust HPLC method is crucial for ensuring the quality of the material for subsequent biological testing or other applications.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive reagents; Insufficient base; Poor catalyst activity (for cross-coupling). | Use freshly opened/distilled solvents and reagents. Ensure base is not hydrated. For Pd-coupling, use fresh catalyst/ligand and ensure an inert atmosphere. |
| Multiple Products | Lack of protection leading to side reactions; Over-alkylation; Impure starting materials. | Protect the carboxylic acid group (Protocol 1). Use reductive amination instead of direct alkylation. Purify starting materials before use. |
| Difficult Purification | Byproducts from coupling reagents (e.g., DCU); Residual DMF. | For DCC/DIC, filter the reaction mixture while cold to remove most of the urea byproduct. Use LiCl washes to remove DMF. Choose a reagent with water-soluble byproducts (EDC). |
References
-
Coin, I., et al. (2013). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Isidro-Llobet, A., et al. (2011). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Gawande, M. B., et al. (2018). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ACS Omega. Available at: [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]
-
Wang, L., et al. (2020). Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. Chemical Communications. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
SlideShare. (2016). Protection for amino group and amino acid. SlideShare. Available at: [Link]
-
Royal Society of Chemistry. (2022). Amide Bond Formation. Royal Society of Chemistry Books. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
-
Organic Letters. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. ACS Publications. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
- Google Patents. (2015). Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. Google Patents.
-
ChemBK. (n.d.). [1,1'-Biphenyl]-3-carboxylicacid, 3'-aMino-, Methyl ester. ChemBK. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
ChemistryViews. (2017). Mild Sulfonylation of Anilines. ChemistryViews. Available at: [Link]
-
National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Library of Medicine. Available at: [Link]
-
PubMed. (2019). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. National Library of Medicine. Available at: [Link]
-
ResearchGate. (2001). Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]
-
PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. National Library of Medicine. Available at: [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]
-
ResearchGate. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
The Journal of Organic Chemistry. (2016). Role of the Base in Buchwald–Hartwig Amination. ACS Publications. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
- Google Patents. (2016). Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Amino Acid Derivatives in Modern Drug Discovery. inno-pharmchem.com. Available at: [Link]
-
ResearchGate. (2019). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2014). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. hepatochem.com [hepatochem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Application Notes and Protocols: Strategic Amide Coupling with 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid
Introduction: The Strategic Importance of a Bifunctional Scaffold
In the landscape of medicinal chemistry and materials science, the [1,1'-biphenyl] framework serves as a rigid, tunable scaffold for constructing molecules with precise three-dimensional orientations. The derivative, 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid, presents a particularly valuable building block, offering two distinct reactive sites: a nucleophilic aromatic amine and an electrophilic carboxylic acid. This bifunctionality allows for its directional incorporation into complex architectures, making it a cornerstone for the synthesis of novel polymers, targeted therapeutics, and molecular probes.
However, this dual reactivity is also its primary synthetic challenge. Uncontrolled activation can lead to a mixture of products, including self-condensation or polymerization, compromising reaction yields and purification efficiency. This guide provides a comprehensive technical overview and detailed protocols for executing selective amide bond formation at either the amino or carboxylic acid terminus of this versatile scaffold. We will explore the requisite protective group strategies and optimized coupling conditions essential for achieving high-yield, predictable outcomes.
Core Challenge & Strategic Solution: The Necessity of Orthogonal Protection
The central challenge in utilizing 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is preventing its self-reaction. The amine of one molecule can readily attack the activated carboxylic acid of another. To achieve selective amide bond formation with an external coupling partner, one of the functional groups on the biphenyl scaffold must be temporarily masked with a protecting group.
This guide outlines two distinct and validated strategies based on an orthogonal protection scheme:
-
Strategy A: Coupling at the Amino Group. This pathway involves the initial protection of the carboxylic acid, typically as a methyl ester, freeing the amino group for subsequent amide coupling with a desired carboxylic acid.
-
Strategy B: Coupling at the Carboxylic Acid Group. This approach requires the protection of the amino group, most commonly as a tert-butyloxycarbonyl (Boc) carbamate, allowing the carboxylic acid to be activated and coupled with a desired amine.
The choice between these strategies depends on the overall synthetic plan, the nature of the coupling partner, and the desired final product.
Strategy A: Amide Coupling at the 3'-Amino Position
This strategy is ideal when 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is intended to serve as the amine component in the amide bond. The workflow involves three key stages: protection of the carboxylic acid, amide coupling, and optional deprotection of the ester.
Caption: Workflow for Strategy A: Coupling at the Amino Group.
Protocol A-1: Protection via Fischer Esterification
The Fischer esterification is a classic, acid-catalyzed method to convert carboxylic acids to esters. Using a large excess of the alcohol (methanol) drives the equilibrium toward the product.[1][2] The acidic conditions also conveniently protonate the amine, preventing its interference.
Materials:
-
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.5-2.0 eq) dropwise with vigorous stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate . The product can be purified further by column chromatography if necessary.[3]
Protocol A-2: HATU-Mediated Amide Coupling
With the methyl ester in hand, the free amine is now available for coupling. HATU is a highly efficient coupling reagent, particularly for less nucleophilic aromatic amines, minimizing side reactions and often providing high yields.[4][5]
Materials:
-
Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate (from Protocol A-1)
-
Carboxylic acid of interest (R'-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Lithium chloride (LiCl) solution (5% aqueous)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (R'-COOH, 1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution three times with 5% LiCl solution to remove DMF, followed by one wash with saturated NaHCO₃ solution and one wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired amide.
Strategy B: Amide Coupling at the 3-Carboxylic Acid Position
This pathway is employed when the biphenyl scaffold is the acid component of the new amide bond. It requires initial protection of the more nucleophilic amino group. The Boc group is an excellent choice due to its stability in subsequent coupling conditions and its straightforward removal under acidic conditions.[6][7]
Caption: Workflow for Strategy B: Coupling at the Carboxylic Acid Group.
Protocol B-1: Protection of the Amino Group
The amino group can be selectively protected in the presence of the carboxylic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in a mixture of THF and 1 M NaOH(aq) at room temperature.
-
Add a solution of Boc₂O (1.1-1.2 eq) in THF dropwise to the stirring mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3'-((tert-butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid .[4] This product is often used in the next step without further purification.
Protocol B-2: EDC/HOBt-Mediated Amide Coupling
The EDC/HOBt coupling system is a widely used, cost-effective method for forming amide bonds. It generates a water-soluble urea byproduct, simplifying purification compared to reagents like DCC.[8][9]
Materials:
-
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid (from Protocol B-1)
-
Amine of interest (R'-NH₂)
-
EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3'-((tert-butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (R'-NH₂, 1.1 eq) in anhydrous DCM or DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) followed by the solid EDC·HCl (1.2 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
If using DCM, dilute the mixture with DCM. If using DMF, dilute with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected amide.
Protocol B-3: Deprotection of the Boc Group
The final step, if required, is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under strong acidic conditions.[7][10]
Materials:
-
Boc-protected amide (from Protocol B-2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the Boc-protected amide (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (5-10 eq, often used as a 20-50% solution in DCM) and stir at room temperature.
-
Monitor the reaction by TLC/LC-MS. Deprotection is usually complete within 1-3 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the final deprotected amide product.
Data Summary: Comparison of Reaction Conditions
| Parameter | Strategy A (Coupling at -NH₂) | Strategy B (Coupling at -COOH) |
| Protection Step | Fischer Esterification (-COOH to -COOMe) | Boc Protection (-NH₂ to -NHBoc) |
| Reagents | MeOH, H₂SO₄ | Boc₂O, NaOH/THF |
| Coupling Reagent | HATU (recommended) | EDC/HOBt (recommended) |
| Base | DIPEA | DIPEA or TEA |
| Solvent | DMF, MeCN | DCM, DMF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Workup | Aqueous wash (LiCl for DMF removal) | Aqueous acid/base wash |
| Deprotection Step | Saponification (-COOMe to -COOH) | Acidolysis (-NHBoc to -NH₂) |
| Reagents | NaOH/MeOH/H₂O | TFA/DCM or HCl/Dioxane |
Expertise & Experience: Field-Proven Insights
As a Senior Application Scientist, my experience has shown that success with challenging substrates like 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hinges on anticipating and mitigating key issues:
-
Causality of Reagent Choice: For Strategy A, the aniline group is moderately nucleophilic. A high-potency coupling reagent like HATU is recommended because it forms a highly reactive OAt-active ester, which is more effective at acylating less reactive amines than the intermediates formed by EDC/HOBt.[8] Conversely, for Strategy B, the carboxylic acid is electronically standard. Here, the more economical and widely used EDC/HOBt system provides excellent results with most primary and secondary amines.[11]
-
Solubility is Paramount: Biphenyl systems, especially zwitterionic ones, often exhibit poor solubility in common solvents like DCM or THF.[7] For the initial protection steps and subsequent couplings, DMF or DMSO may be required to achieve a homogeneous reaction mixture. While effective, these high-boiling polar solvents complicate workup. The use of 5% aqueous LiCl washes is a field-proven method for efficiently removing DMF during extraction.[12]
-
Order of Addition Matters: In aminium/uronium salt-based couplings (e.g., HATU), pre-activation is crucial. The carboxylic acid, coupling reagent, and base should be stirred together for 15-20 minutes before adding the amine. This ensures the formation of the active ester and prevents the amine from reacting directly with HATU, which can lead to guanidinylation byproducts.[13]
Trustworthiness: A Self-Validating System
Every protocol described is designed to be a self-validating system through rigorous in-process monitoring and characterization.
-
Reaction Monitoring: Do not rely on reaction time alone. The progress of every protection, coupling, and deprotection step must be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides definitive confirmation of the consumption of starting material and the formation of the desired product, allowing for informed decisions on when to proceed to workup.
-
Intermediate Characterization: While crude material can sometimes be carried forward, it is best practice to purify and characterize the protected intermediates (Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate and 3'-((tert-butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid). Obtaining clean ¹H NMR and mass spectrometry data confirms the success of the protection step and ensures that impurities are not carried into the critical coupling reaction.
-
Byproduct Management: The choice of reagents aids in purification. EDC/HOBt coupling produces a water-soluble urea byproduct, which is easily removed by aqueous washes.[14] When using HATU, the tetramethylurea byproduct can be more challenging to remove but is typically separated during column chromatography. Proper workup procedures, including acidic and basic washes, are critical for removing unreacted starting materials, excess reagents, and byproducts, ensuring the purity of the final compound.
By adhering to these principles of monitoring and characterization, researchers can ensure the reliability and reproducibility of their results, building confidence in the synthetic route and the integrity of the final product.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 13(28), 7763–7773. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(44), 21677-21684. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
-
Synthesis of some Amide derivatives and their Biological activity. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 450-452. Retrieved from [Link]
-
Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (2021). Current Organic Synthesis, 18(5), 485-493. Available from: [Link]
- Google Patents. (n.d.). US6362351B2 - Catalyst and method for amide formation.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available from: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Triphenylphosphine-catalysed amide bond formation between carboxylic acids and amines. Chemical Communications, 46(30), 5518-5520. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
YouTube. (2022, January 14). Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
YouTube. (2016, May 9). Amino acids and amide bond formation. Retrieved from [Link]
-
ChemBK. (n.d.). [1,1'-Biphenyl]-3-carboxylicacid, 3'-aMino-, Methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]
-
American Society for Microbiology. (2008). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
- Google Patents. (n.d.). US7368593B1 - Method of selective esterification.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Wiley Online Library. (2018). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asm.org [asm.org]
- 3. chembk.com [chembk.com]
- 4. 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid | C18H19NO4 | CID 53218485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
Abstract
This document provides a detailed guide to the analytical characterization of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride, a critical building block in pharmaceutical synthesis. We present an orthogonal analytical strategy, employing a suite of techniques to establish the compound's identity, purity, assay, and solid-state properties. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the drug development sector, emphasizing not just the procedural steps but the scientific rationale behind them. Methodologies are grounded in principles outlined by major pharmacopeias and regulatory guidelines to ensure data integrity and reliability.
Introduction and Compound Overview
This compound is a biphenyl derivative whose structural features—an amine, a carboxylic acid, and a biphenyl core—make it a versatile intermediate in organic synthesis. Its primary significance lies in its role as a precursor for active pharmaceutical ingredients (APIs). A robust analytical characterization is paramount to ensure the quality, consistency, and safety of the final drug product. Inconsistent purity or incorrect structural identification of this starting material can have profound consequences on downstream process efficiency and the impurity profile of the API.
This guide outlines a comprehensive, multi-technique—or orthogonal—approach. The principle of orthogonality is crucial; by probing the molecule with different analytical techniques that rely on distinct chemical and physical principles (e.g., separation by polarity vs. identification by magnetic resonance), we build a more complete and trustworthy picture of the material's quality.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1170469-44-9 | [1] |
| Molecular Formula | C₁₃H₁₁NO₂·HCl | [1] |
| Molecular Weight | 265.70 g/mol | Calculated |
| Appearance | Typically an off-white to yellow or tan solid | General Knowledge |
The Orthogonal Analytical Workflow
A complete characterization cannot be achieved by a single technique. We employ a workflow that combines chromatographic, spectroscopic, and thermal methods to assess different quality attributes. This integrated approach ensures that aspects like isomeric purity, structural confirmation, and solid-state behavior are all thoroughly evaluated.
Figure 1: Orthogonal workflow for comprehensive characterization.
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of pharmaceutical materials due to its high resolving power and sensitivity.[3] The goal is to separate the main component from any process-related impurities (e.g., starting materials, intermediates, by-products) and degradation products.
Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is selected. Its nonpolar nature is ideal for retaining the hydrophobic biphenyl backbone of the analyte through reversed-phase chromatography.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is critical. It serves two purposes: 1) It suppresses the ionization of the carboxylic acid group (-COOH), and 2) It ensures the primary amine exists consistently as its protonated form (-NH₃⁺). This single, consistent ionic state for both functional groups prevents peak tailing and ensures sharp, symmetrical peaks.
-
Detector: UV detection is suitable as the biphenyl system contains chromophores that absorb UV light. A photodiode array (PDA) detector is preferred to assess peak purity and select the optimal monitoring wavelength.
Protocol: HPLC Purity and Assay Determination
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Method Parameters: Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% B to 90% B over 20 min | To elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | 254 nm | Common wavelength for aromatic systems. |
| Injection Vol. | 5 µL | Balances sensitivity and peak shape. |
| Diluent | 50:50 Acetonitrile:Water | To ensure sample solubility. |
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of reference standard and dissolve in 100.0 mL of diluent to create a 0.1 mg/mL solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) in diluent.
-
System Suitability: Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable if it meets the criteria in Table 3. This practice is aligned with the requirements of pharmacopeias such as the USP General Chapter <621>.[4][5]
-
Analysis Sequence: Inject Diluent (Blank), followed by the five system suitability standard injections, then the sample injections. Bracket sample injections with standard checks.
-
Calculations:
-
Assay (% w/w): Calculate using the external standard method, comparing the peak area of the sample to the average peak area of the standard.
-
Purity (% Area): Determine the area of all peaks in the sample chromatogram and calculate the percentage of the main peak relative to the total area.
-
System Suitability: Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Precision (%RSD) | ≤ 1.0% for 5 injections | Demonstrates system precision. |
| Resolution (Rs) | > 2.0 between main peak and closest impurity | Ensures separation of critical components. |
LC-MS for Identity Confirmation and Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the identity of the main peak from the HPLC analysis and to elucidate the structures of unknown impurities.[6]
Protocol:
-
Utilize the same HPLC method as described above.
-
Divert the column eluent to an electrospray ionization (ESI) source connected to a mass spectrometer.
-
ESI Mode: Positive ion mode is ideal, as the primary amine group will readily accept a proton to form a stable [M+H]⁺ ion.
-
Data Analysis:
-
Confirm the identity of the main HPLC peak by extracting the ion chromatogram for the expected mass-to-charge ratio (m/z) of the free base (C₁₃H₁₁NO₂), which is 213.08. The detected m/z should correspond to [M+H]⁺ at approximately 214.09.
-
For impurity peaks, the accurate mass data (from a TOF or Orbitrap analyzer) can be used to predict elemental compositions, providing crucial clues to their identity.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural determination, providing detailed information about the carbon-hydrogen framework.[7]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for polar organic salts and allows for the observation of exchangeable protons from the -NH₃⁺ and -COOH groups.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field instrument.
-
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Region (~7.0-8.5 ppm): A complex series of multiplets corresponding to the 8 protons on the two phenyl rings. The substitution pattern will create distinct splitting patterns.
-
Amine Protons (-NH₃⁺): A broad singlet, typically downfield (>9.0 ppm), due to the positive charge and hydrogen bonding with the solvent.
-
Carboxylic Acid Proton (-COOH): A very broad singlet, often observed far downfield (>12.0 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbon (~165-175 ppm): Signal for the carboxylic acid carbon.
-
Aromatic Carbons (~115-150 ppm): Multiple signals corresponding to the 12 carbons of the biphenyl system.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[8][9]
Protocol:
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact. Acquire the spectrum.
-
Expected Absorption Bands: Table 4: Key FTIR Functional Group Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching (broad) | 2500-3300 |
| Amine Salt N-H | Stretching (broad) | 2800-3200 |
| Aromatic C-H | Stretching | 3000-3100 |
| Carboxylic Acid C=O | Stretching | 1680-1720 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
Thermal Analysis for Solid-State Characterization
Thermal analysis techniques like DSC and TGA are essential for characterizing the solid-state properties of the material, which can impact stability, handling, and formulation.[10][11]
Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Method Parameters:
-
Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.
-
Atmosphere: Dry nitrogen at a flow rate of 50 mL/min.
-
-
Expected Results:
-
TGA: The thermogram should be relatively flat until the onset of thermal decomposition. A significant weight loss at temperatures below 120 °C could indicate the presence of residual solvent or water. The decomposition temperature provides information on the thermal stability of the compound.
-
DSC: The DSC thermogram will show thermal events. A sharp endotherm is typically observed corresponding to the melting point of the compound. The absence of events before the melt can indicate a lack of polymorphs or solvates under the tested conditions.[12]
-
Method Validation Principles
While the protocols provided are for characterization, if they are to be used in a regulated QC environment, they must be validated according to ICH Q2(R2) guidelines.[13][14] Validation demonstrates that an analytical procedure is suitable for its intended purpose.
Figure 2: Logical flow of HPLC method validation parameters.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15]
-
Linearity & Range: Demonstrates a direct proportional relationship between concentration and instrument response over a defined concentration interval.[16]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. The combination of HPLC for purity, LC-MS for identity, NMR and FTIR for structural confirmation, and thermal analysis for solid-state properties provides a comprehensive and reliable assessment of the material's quality. The protocols and rationales detailed in this application note serve as a robust starting point for researchers and QC analysts, ensuring that this critical intermediate meets the stringent requirements of pharmaceutical development.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
Pharma Talks. (2022). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
PubChem, National Center for Biotechnology Information. (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). [Link]
-
ResearchGate. (2015). FT-IR, FT-Raman spectra and DFT vibrational analysis of 2-aminobiphenyl. [Link]
-
Home Sunshine Pharma. 3'-aMino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Hydrochloride CAS 376591-97-8. [Link]
-
Royal Society of Chemistry. Spectra and physical data of (A2). [Link]
-
National Analytical Corporation. This compound. [Link]
-
Springer. Combination of 1H and 13C NMR Spectroscopy. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2016). The European Pharmacopoeia. [Link]
-
ResearchGate. (2020). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]
-
PubMed Central (PMC). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. [Link]
-
PubMed. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]
-
ResearchGate. (2021). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. [Link]
-
MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]
-
Slideshare. (2016). DSC & TGA Thermal Analysis.pptx. [Link]
Sources
- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 2. This compound [chemicalbook.com]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. usp.org [usp.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iitk.ac.in [iitk.ac.in]
- 11. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. m.youtube.com [m.youtube.com]
HPLC-MS protocol for 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride analysis
An Application Note for the Analysis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride by HPLC-MS
Introduction: A Strategic Approach to a Key Pharmaceutical Intermediate
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is a crucial building block in the synthesis of various pharmaceutically active compounds. Its hydrochloride salt form often enhances stability and solubility, making it a common intermediate in drug development pipelines. Accurate and robust quantification of this molecule is paramount for process monitoring, quality control, and impurity profiling. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers the requisite selectivity and sensitivity for this task.
This document, crafted from the perspective of a Senior Application Scientist, provides a comprehensive, field-tested protocol for the analysis of this compound. We will delve into the rationale behind each methodological choice, ensuring the protocol is not just a series of steps, but a self-validating analytical system grounded in scientific principles.
Analyte Physicochemical Profile: The Blueprint for Method Development
Understanding the target analyte is the cornerstone of any successful analytical method. 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid possesses key structural features that dictate its chromatographic and mass spectrometric behavior.
-
Structure: The molecule contains a biphenyl core, providing hydrophobicity. It also features a carboxylic acid group (-COOH) and an amino group (-NH2), which are polar and ionizable.
-
Ionization: The amino group is basic (readily protonated), while the carboxylic acid group is acidic (readily deprotonated). This amphoteric nature allows for ionization in both positive and negative modes, a critical consideration for mass spectrometry.
-
Solubility: The hydrochloride salt form generally improves aqueous solubility compared to the free base. However, solubility in organic solvents used in reversed-phase chromatography, like methanol and acetonitrile, is also good.[1]
Based on these properties, a reversed-phase HPLC method is the logical starting point, as it effectively separates compounds based on a balance of hydrophobic and polar characteristics. The ionizable nature of the analyte makes it an excellent candidate for Electrospray Ionization (ESI), a soft ionization technique ideal for small molecules.[2][3]
Experimental Workflow: A Visual Overview
The following diagram outlines the complete analytical workflow, from sample preparation to data analysis.
Caption: Overall workflow for HPLC-MS analysis.
Detailed Protocol: HPLC Method
The objective of the chromatographic method is to achieve a sharp, symmetrical peak for the analyte, free from interference, within a practical run time.
Rationale for Parameter Selection:
-
Column: A C18 stationary phase is selected for its versatility and proven performance in retaining compounds with mixed polarity like our analyte. The biphenyl core will interact with the C18 chains, while the polar functional groups will interact with the aqueous mobile phase.[4]
-
Mobile Phase: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Water serves as the aqueous component. The addition of 0.1% formic acid is critical; it acidifies the mobile phase, ensuring the carboxylic acid group is largely non-ionized and the amino group is consistently protonated. This single ionic state minimizes peak tailing and dramatically improves chromatographic peak shape. Furthermore, formic acid is a volatile modifier, making it highly compatible with mass spectrometry.[4]
-
Gradient Elution: A gradient program, starting with a higher aqueous content and ramping up the organic percentage, is employed. This ensures that the polar analyte is retained on the column initially and then eluted efficiently as the mobile phase becomes more non-polar, resulting in a sharper peak and shorter analysis time.[4]
Step-by-Step HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.[5]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start at 30% B.
-
Ramp to 70% B over 10 minutes.
-
Hold at 70% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 2 minutes before the next injection.
-
Detailed Protocol: Mass Spectrometry Method
The MS method is designed for selective and sensitive detection of the analyte.
Rationale for Parameter Selection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is selected. The mobile phase is acidic due to formic acid, which readily protonates the basic amino group of the analyte, leading to the formation of a stable [M+H]⁺ ion. While negative mode is possible, positive mode often provides a stronger signal and lower background noise for amine-containing compounds.[6][7]
-
Data Acquisition:
-
Full Scan: A full scan is initially performed to identify the protonated molecular ion ([M+H]⁺) of the analyte. For 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid (MW of free base = 213.23 g/mol ), the expected m/z is 214.2.
-
Tandem MS (MS/MS): For enhanced selectivity and quantitative performance, a product ion scan (or Multiple Reaction Monitoring - MRM) is developed. The precursor ion (m/z 214.2) is isolated and fragmented. Key fragments often arise from the loss of small, stable neutral molecules. Common losses for amino acids include water (H₂O) and the elements of formic acid (HCOOH), which corresponds to a loss of CO and H₂O.[8][9]
-
Step-by-Step MS Protocol:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (This should be optimized to maximize precursor ion intensity).
-
Desolvation Gas (N₂): Flow rate of 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition Modes:
-
Full Scan: m/z range 100-400.
-
MS/MS (Product Ion Scan):
-
Precursor Ion: m/z 214.2.
-
Collision Energy: 15-25 eV (Optimize to obtain a stable fragmentation pattern).
-
Expected Fragments: Look for significant product ions such as m/z 196.2 (loss of H₂O) and m/z 168.2 (loss of HCOOH).
-
-
Method Parameters and Logic
The choices made during method development are interconnected, guided by the analyte's properties.
Caption: Logic map for HPLC-MS method development.
Quantitative Data and System Suitability
A robust analytical method must be validated through a system suitability test (SST) to ensure the entire system is operating correctly before analyzing samples.[10]
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock, prepare a working standard solution (e.g., at 1 µg/mL) in the same diluent. This working standard will be used for the SST.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
System Suitability Test (SST):
Perform five or six replicate injections of the working standard solution. The results must meet the predefined acceptance criteria before proceeding with any sample analysis.[11][12]
| Parameter | Acceptance Criteria | Rationale |
| Retention Time %RSD | ≤ 1.0% | Ensures the stability and precision of the pump and column temperature. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the injector and the detector response.[11] |
| Tailing Factor (Tf) | 0.8 - 1.5 | A measure of peak symmetry. Values outside this range may indicate column degradation or undesirable secondary interactions.[13] |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the separation; a higher number signifies sharper peaks. |
Conclusion
This application note provides a detailed and scientifically justified HPLC-MS protocol for the analysis of this compound. The method leverages a standard reversed-phase C18 column with a formic acid-modified mobile phase for excellent chromatographic performance and positive mode ESI for sensitive and selective detection. By adhering to the outlined system suitability criteria, researchers, scientists, and drug development professionals can be confident in the accuracy and reliability of their analytical results. This protocol serves as a robust starting point that can be further validated and adapted for specific matrices and regulatory requirements.
References
-
ChemBK. (2024). [1,1'-Biphenyl]-3-carboxylicacid, 3'-aMino-, Methyl ester. Retrieved from [Link]
- Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
-
PubChem. (n.d.). (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). Retrieved from [Link]
- Bareket, L., et al. (2010). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection.
-
Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
- Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. LCGC North America.
- Lin, C. H., et al. (1995). HPLC and GC/MS Determination of 4-aminobiphenyl Haemoglobin Adducts in Fetuses Exposed to the Tobacco Smoke Carcinogen in Utero. PubMed.
- Loos, M., & Singer, H. (2017). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI.
-
MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
- Shcherbakova, O. V., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.
- Moriwaki, H., et al. (2014). Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. Journal of Mass Spectrometry.
-
SIELC Technologies. (n.d.). HPLC Separation of Aminobiphenyls. Retrieved from [Link]
-
Pharma Times Official. (2023). SOP for Guideline for System Suitability Test for HPLC Analysis. Retrieved from [Link]
-
Münster University. (n.d.). Amino acids. Retrieved from [Link]
- Ali, I., et al. (2018). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- Advanced Materials Technology. (n.d.).
- Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry.
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]
- Gilar, M., et al. (2012). HPLC-MS/MS of Highly Polar Compounds.
- Kind, T., et al. (2014). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Tandem Mass Spectra. eScholarship, University of California.
-
HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]
-
Kwan, W. P., & Liu, H. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. Retrieved from [Link]
-
ZHIWE ChemTech Co., Ltd. (n.d.). 3'-aMino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Hydrochloride CAS 376591-97-8. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3'-Amino-2'-Hydroxy-[1,1']biphenyl-3-carboxylic Acid. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. What is the principle of mass spectrometry for determining amino acids? [en.biotech-pack.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Amino acids [medizin.uni-muenster.de]
- 9. escholarship.org [escholarship.org]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
- 13. assayprism.com [assayprism.com]
Application Notes & Protocols: Leveraging 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid for the Synthesis of Novel Bioactive Inhibitors
Introduction: The Strategic Value of the Biphenyl Scaffold
In the landscape of modern medicinal chemistry, the [1,1'-biphenyl] scaffold represents a "privileged structure." Its rigid yet tunable nature provides an ideal framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. The derivative, 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid , and its analogues, further enhance this utility by incorporating key functional groups—an amine (NH₂) and a carboxylic acid (COOH). These groups serve as versatile synthetic handles for elaboration and as critical pharmacophoric elements for target engagement, often participating in hydrogen bonding, salt bridge formation, or metal chelation.[1]
This document provides an in-depth guide for researchers and drug development professionals on the application of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and its hydroxylated form, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, as foundational building blocks in the synthesis of novel, potent, and selective inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols, and present data on inhibitors targeting a range of diseases.
Core Applications & Rationale for Scaffold Selection
The unique arrangement of functional groups on the biphenyl core makes this scaffold particularly valuable for developing inhibitors that require specific spatial orientation for activity. The amino group offers a nucleophilic site for amide bond formation, sulfonylation, or diazotization, while the carboxylic acid provides a classic anionic interaction point, crucial for binding to many enzyme active sites.
Key therapeutic areas where this scaffold has proven effective include:
-
Hematology & Receptor Agonism: As a key intermediate in the synthesis of Eltrombopag, a non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[2] The scaffold correctly positions the chelating groups necessary for receptor activation.[2]
-
Oncology & Enzyme Inhibition: Derivatives have been explored as inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ), a target in cancer therapy.[3] The biphenyl structure serves to span the active site and secondary binding pockets.[3]
-
Gout & Hyperuricemia: Biphenyl carboxylic acid derivatives have been successfully designed as potent inhibitors of Urate Transporter 1 (URAT1), a key target for managing gout.[4]
-
Kinase Inhibition: The structural rigidity and synthetic accessibility make it a suitable starting point for developing inhibitors against various kinases, which are central targets in oncology and inflammatory diseases.[2][5][6]
The workflow for leveraging this scaffold typically follows a logical progression from initial synthesis to biological validation.
Figure 1: General workflow for inhibitor synthesis.
Protocol 1: Synthesis of the Core Scaffold via Suzuki Coupling
This protocol details the synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a crucial intermediate for many inhibitor classes. The methodology is adapted from established procedures, primarily employing a palladium-catalyzed Suzuki coupling reaction.[1][7]
Rationale: The Suzuki coupling is the method of choice for forming the C-C bond between the two phenyl rings due to its high tolerance for various functional groups, relatively mild reaction conditions, and commercial availability of boronic acids. The subsequent hydrogenation efficiently reduces the nitro group to the desired amine while simultaneously removing the benzyl protecting group from the hydroxyl moiety.
Step-by-Step Methodology:
-
Step 1: Suzuki Coupling
-
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-benzyloxy-1-bromo-3-nitrobenzene (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a mixed solvent system of 1,4-dioxane and water (e.g., 4:1 v/v).[7]
-
Add a base, such as sodium carbonate (Na₂CO₃, 3.0 eq) or potassium carbonate (K₂CO₃).[7]
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Acidify with 1M HCl to pH ~2-3, which will precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid.
-
-
Step 2: Hydrogenation (Reduction & Deprotection)
-
In a hydrogenation vessel, dissolve the product from Step 1 in a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Add a palladium on carbon catalyst (Pd/C, 10% w/w).
-
Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction for the consumption of starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. The crude product can be further purified by recrystallization if necessary.
-
Application Example 1: Synthesis of HPTPβ Inhibitors
Human Protein Tyrosine Phosphatase Beta (HPTPβ) is a validated target for anti-angiogenic cancer therapy. Inhibitors based on the (3'-amino-[1,1'-biphenyl]-4-yl)sulfamic acid scaffold have shown promise.[3] The biphenyl core acts to position a phosphotyrosine (pTyr) mimetic into the catalytic site while allowing other functionalities to interact with a secondary binding pocket, enhancing both potency and selectivity.[3]
Figure 2: Mechanism of HPTPβ inhibition.
Synthetic Elaboration Protocol:
The core 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid scaffold can be derivatized to produce these inhibitors. A representative synthesis involves the sulfamoylation of the amino group.
-
Step 1: Protection of the Carboxylic Acid
-
Protect the carboxylic acid of the scaffold as a methyl or ethyl ester to prevent side reactions. This can be achieved using standard methods, such as reaction with methanol in the presence of a catalytic amount of sulfuric acid.
-
-
Step 2: Sulfamoylation
-
Dissolve the ester-protected scaffold (1.0 eq) in a suitable aprotic solvent like pyridine or dichloromethane.
-
Cool the solution to 0°C.
-
Add sulfamoyl chloride (SO₂ClNH₂, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product using column chromatography.
-
-
Step 3: Deprotection
-
Hydrolyze the ester using aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a THF/water mixture to yield the final sulfamic acid derivative.
-
Data Presentation: HPTPβ Inhibitory Activity
The following table summarizes the activity of representative compounds from a study on (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives.[3] The data highlights how modifications to the core scaffold influence potency and selectivity.
| Compound | Structure Modification | HPTPβ IC₅₀ (µM) | Selectivity vs. PTP1B | Selectivity vs. SHP2 |
| C2 | R = H | Favorable | > PTP1B | > SHP2 |
| C22 | R = CH₃ | Favorable | > PTP1B | > SHP2 |
Note: Specific IC₅₀ values were described as "favorable" in the source material, indicating significant inhibitory activity. The study emphasized that these compounds showed better selectivity for HPTPβ over other phosphatases like PTP1B and SHP2.[3]
Application Example 2: Development of URAT1 Inhibitors for Gout
Urate transporter 1 (URAT1) is a crucial protein for urate reabsorption in the kidneys, making it a prime target for treating hyperuricemia and gout.[4] A pharmacophore fusion strategy, combining elements from known drugs, has been used to design novel biphenyl carboxylic acid-based URAT1 inhibitors.[4] The biphenyl carboxylic acid moiety serves as the key anionic component that anchors the inhibitor to the transporter.[4]
Data Presentation: URAT1 Inhibitory Activity
A study developing novel URAT1 inhibitors yielded several potent compounds.[4] The data demonstrates the high potency achievable with this scaffold.
| Compound | IC₅₀ (µM) against human URAT1 |
| A1 | 0.93 |
| B21 | 0.17 |
| Benzbromarone (Control) | Comparable to A1 & B21 |
This data showcases that derivatives of the biphenyl carboxylic acid scaffold can achieve inhibitory potency comparable or superior to existing clinical drugs.[4]
Conclusion and Future Directions
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is a demonstrably valuable and versatile platform for the synthesis of novel inhibitors. Its rigid backbone, combined with strategically placed functional groups, allows for the creation of potent and selective modulators of various biological targets, from enzymes like phosphatases to transporters like URAT1. The synthetic accessibility, particularly through robust methods like the Suzuki coupling, ensures that a diverse chemical space can be explored efficiently. Future work will likely focus on expanding the range of therapeutic targets and employing computational methods to fine-tune the scaffold for enhanced drug-like properties.
References
- Benchchem. (n.d.). 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid.
- Zhang, et al. (2018). Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. Bioorganic Chemistry, 81.
- PubChem. (n.d.). 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid. CID 2772299.
- BLDpharm. (n.d.). 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride.
- ChemBK. (2024). [1,1'-Biphenyl]-3-carboxylicacid, 3'-aMino-, Methyl ester.
- MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.
- Benchchem. (n.d.). 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride.
- Liu, J. et al. (2017). Discovery of novel BTK inhibitors with carboxylic acids. Bioorganic & Medicinal Chemistry Letters.
- Google Patents. (n.d.). CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
- ResearchGate. (2017). Discovery of novel BTK inhibitors with carboxylic acids.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel BTK inhibitors with carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
Introduction
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and its hydrochloride salt are pivotal intermediates in the synthesis of a variety of pharmaceuticals and functional materials. The biphenyl scaffold is a prevalent structural motif in medicinal chemistry, offering a semi-rigid backbone for the spatial orientation of functional groups. This guide provides an in-depth technical overview and detailed protocols for the synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride, primarily focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency and broad functional group tolerance in constructing carbon-carbon bonds.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for the successful synthesis and characterization of this important building block.
Theoretical Framework: The Suzuki-Miyaura Coupling
The synthesis of the biphenyl core of the target molecule is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate.[1][3]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halide bond of the aryl halide (e.g., 3-bromobenzoic acid), forming a Pd(II) intermediate.[2][3][4] This is often the rate-determining step of the reaction.[4]
-
Transmetalation: The organoboron species (e.g., 3-aminophenylboronic acid), activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.[1][2] The role of the base is crucial; it facilitates the formation of a more nucleophilic boronate species, which then undergoes transmetalation.[1]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and purity. Modern advancements often utilize bulky, electron-rich phosphine ligands that stabilize the palladium catalyst and accelerate the key steps of the catalytic cycle.[5]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section outlines the synthesis of the necessary starting materials and the final palladium-catalyzed coupling reaction to produce this compound.
Synthesis of Starting Material 1: 3-Bromobenzoic Acid
3-Bromobenzoic acid can be synthesized via the oxidation of 3-bromotoluene using a strong oxidizing agent like potassium permanganate.[6][7]
Materials and Equipment:
| Reagent/Equipment | Specification |
|---|---|
| 3-Bromotoluene | Reagent Grade, ≥98% |
| Potassium Permanganate | ACS Reagent, ≥99.0% |
| Sodium Hydroxide | Pellets, ≥97% |
| Hydrochloric Acid | Concentrated, 37% |
| Round-bottom flask | 1 L, with reflux condenser |
| Magnetic stirrer with heating | - |
| Filtration apparatus | Buchner funnel, filter paper |
Step-by-Step Protocol:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromotoluene (e.g., 20 g), water (400 mL), and sodium hydroxide (e.g., 2 g).
-
Addition of Oxidant: Heat the mixture to boiling. While stirring vigorously, slowly add potassium permanganate (e.g., 40 g) in small portions. The addition is exothermic and should be controlled to maintain a steady reflux.[6][7]
-
Reflux: After the complete addition of potassium permanganate, continue to heat the mixture at reflux for 4-6 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction.[7] A brown precipitate of manganese dioxide will form.[6]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide.
-
Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2-3. 3-Bromobenzoic acid will precipitate as a white solid.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromobenzoic acid.[8]
Synthesis of Starting Material 2: 3-Aminophenylboronic Acid
3-Aminophenylboronic acid is a commercially available reagent. If synthesis is required, a common route involves the reduction of 3-nitrophenylboronic acid.[9]
Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the coupling of 3-bromobenzoic acid and 3-aminophenylboronic acid.
Materials and Equipment:
| Reagent/Equipment | Specification |
|---|---|
| 3-Bromobenzoic acid | Synthesized as above or ≥99% |
| 3-Aminophenylboronic acid | ≥98% |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade |
| Triphenylphosphine (PPh₃) or other ligand | ≥99% |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% |
| 1,4-Dioxane | Anhydrous |
| Water | Deionized |
| Schlenk flask or similar reaction vessel | - |
| Inert atmosphere setup | Nitrogen or Argon |
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask, add 3-bromobenzoic acid (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and wash with an organic solvent like ethyl acetate to remove non-polar impurities.
-
Acidification and Isolation: Adjust the pH of the aqueous layer to approximately 7. The product, 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid, may begin to precipitate. To form the hydrochloride salt and ensure complete precipitation, further acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold water, and then with a non-polar solvent like diethyl ether to remove any remaining organic impurities. Dry the product under vacuum to yield this compound as a solid.
Overall Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Data Summary and Characterization
The final product should be characterized to confirm its identity and purity.
Expected Analytical Data:
| Analysis | Expected Result |
|---|---|
| Appearance | White to off-white solid |
| ¹H NMR | Spectra consistent with the structure, showing characteristic aromatic proton signals. |
| ¹³C NMR | Spectra showing the correct number of carbon signals for the biphenyl structure. |
| Mass Spectrometry | Molecular ion peak corresponding to the free base (C₁₃H₁₁NO₂) or the protonated molecule. |
| Purity (HPLC) | ≥95% |
Note: Specific chemical shifts in NMR will depend on the solvent used for analysis.
Causality and Experimental Insights
-
Choice of Catalyst System: While Palladium(II) acetate with triphenylphosphine is a classic and effective catalyst system, modern, more active catalysts often employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). These ligands can promote the oxidative addition and reductive elimination steps, potentially allowing for lower catalyst loadings and milder reaction conditions.[5]
-
Role of the Base and Solvent: The choice of a base like potassium carbonate is critical for activating the boronic acid. A mixed solvent system of an organic solvent (like 1,4-dioxane or toluene) and water is often employed to dissolve both the organic and inorganic reagents, facilitating the reaction.[10][11]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent catalyst deactivation and ensure reproducible results.
-
Purification Strategy: The final product contains both a basic amino group and an acidic carboxylic acid group, making it amphoteric. This property is exploited during the work-up. By carefully adjusting the pH, the product can be selectively precipitated from the reaction mixture, leaving many impurities behind in the solution. The formation of the hydrochloride salt not only aids in purification but also improves the stability and handling of the final compound.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the synthesis of this compound. By carefully selecting the starting materials, catalyst system, and reaction conditions, researchers can achieve high yields of this valuable intermediate. The protocols and insights provided in this guide offer a solid foundation for the successful execution of this synthesis in a laboratory setting, enabling further research and development in the fields of medicinal chemistry and materials science.
References
- BenchChem. Synthesis of 3-Bromobenzoic Acid via Oxidation of 3-Bromotoluene: A Technical Guide.
- PrepChem.com. Preparation of 3-bromobenzoic acid.
- ChemicalBook. 3-Bromobenzoic acid synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminophenylboronic Acid: Comprehensive Overview and Applications.
- Guidechem. How is 3-Bromobenzoic Acid Prepared and What are its Applications? - FAQ.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
- National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
An Application Note for the Scale-Up Synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid Hydrochloride
Introduction
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and its hydrochloride salt are advanced chemical intermediates, primarily recognized for their role as a key building block in the synthesis of active pharmaceutical ingredients (APIs). A notable application is in the manufacturing of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1] The efficient, robust, and scalable synthesis of this intermediate is therefore of critical importance to the pharmaceutical industry.
This application note provides a comprehensive guide for the multi-kilogram scale synthesis of this compound. The narrative emphasizes the rationale behind procedural choices, safety considerations for large-scale production, and robust analytical controls to ensure the final product meets stringent purity requirements.
Retrosynthetic Analysis and Strategy
The core of the target molecule is the biphenyl scaffold. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and industrially scalable methods for constructing such C(sp²)-C(sp²) bonds.[2][3] Our strategy leverages this reaction, followed by a deprotection and reduction sequence, culminating in the isolation of the desired hydrochloride salt.
The chosen synthetic route involves three main stages:
-
Protecting Group Introduction: A commercially available starting material, 2-bromo-6-nitrophenol, is protected to prevent the acidic phenolic proton from interfering with the organometallic Suzuki coupling catalyst. A benzyl ether is selected as the protecting group due to its stability and its convenient removal under the same conditions used for nitro group reduction.
-
Suzuki-Miyaura Coupling: The protected aryl bromide is coupled with 3-carboxyphenylboronic acid using a palladium catalyst to form the biphenyl core. This method is well-documented for its reliability and tolerance of various functional groups.[4][5]
-
One-Pot Deprotection and Reduction, followed by Salt Formation: The intermediate from the coupling reaction undergoes catalytic hydrogenation. This single, efficient step simultaneously reduces the nitro group to the target amine and cleaves the benzyl ether, liberating the free phenol.[5][6][7] The resulting free base is then converted to its hydrochloride salt to improve stability, handling, and facilitate purification.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood or a designated chemical manufacturing area. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Hydrogenation reactions are hazardous and must be performed in specialized high-pressure reactors by trained personnel, adhering to all institutional safety protocols.
Part A: Synthesis of 3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid
This step constructs the core biphenyl structure via a Suzuki-Miyaura coupling. The use of a mixed solvent system like 1,4-dioxane and water is common for this reaction, as it helps to dissolve both the organic substrates and the inorganic base.[5]
Protocol:
-
Vessel Preparation: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
Inerting: Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere, which is critical for protecting the palladium catalyst from oxidation.[8]
-
Reagent Charging: To the reactor, add 2-benzyloxy-1-bromo-3-nitrobenzene (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 5:1 mixture of 1,4-dioxane and deionized water (approx. 10 volumes relative to the starting bromide).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 eq). This catalyst is chosen for its high efficiency and stability in Suzuki couplings.[5]
-
Reaction: Stir the mixture and heat to 80-85 °C under a gentle flow of nitrogen. Monitor the reaction progress by HPLC until consumption of the starting bromide is complete (typically 4-6 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove inorganic salts. c. Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane. d. Add water to the residue and adjust the pH to ~2-3 with 2M hydrochloric acid. e. A solid will precipitate. Stir the slurry for 1 hour at room temperature to ensure complete precipitation. f. Isolate the solid product by filtration, wash the filter cake with deionized water, and then with a small amount of cold isopropanol. g. Dry the product under vacuum at 50 °C to a constant weight.
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value/Reagent | Rationale |
| Aryl Halide | 2-Benzyloxy-1-bromo-3-nitrobenzene | 1.0 eq |
| Boronic Acid | 3-Carboxyphenylboronic acid | 1.2 eq (Slight excess to drive reaction to completion) |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 0.02 eq (Efficient and robust catalyst for this coupling)[5] |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 eq (Activates the boronic acid for transmetalation) |
| Solvent | 1,4-Dioxane / Water (5:1 v/v) | Solubilizes both organic and inorganic components |
| Temperature | 80-85 °C | Provides sufficient thermal energy for catalytic turnover |
| Time | 4-6 hours | Typical duration based on HPLC monitoring |
Part B: Synthesis of this compound
This one-pot procedure combines the reduction of the nitro group and the hydrogenolysis of the benzyl protecting group, followed by in-situ formation of the hydrochloride salt. Palladium on carbon (Pd/C) is an excellent and widely used catalyst for these transformations.[6][7]
Protocol:
-
Vessel Preparation: Charge the crude product from Part A into a high-pressure hydrogenation reactor (autoclave).
-
Catalyst and Solvent: Add 10% Palladium on Carbon (50% wet, ~5% w/w loading relative to the substrate) and methanol (15-20 volumes).
-
Inerting: Seal the reactor and purge thoroughly with nitrogen multiple times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 10 bar.[6] Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature below 40 °C.
-
Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material (typically 18-24 hours).
-
Work-up and Salt Formation: a. Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry. Wash the filter cake with methanol. c. Combine the filtrate and washes and concentrate under reduced pressure to approximately 5 volumes. d. While stirring, slowly add concentrated hydrochloric acid (1.1 eq). The hydrochloride salt will precipitate. e. Stir the resulting slurry at 0-5 °C for 2 hours to maximize crystallization. f. Isolate the product by filtration, wash the cake with cold methanol, and then with methyl tert-butyl ether (MTBE). g. Dry the final product under vacuum at 60 °C to a constant weight.
Table 2: Hydrogenation and Salt Formation Parameters
| Parameter | Value/Reagent | Rationale |
| Substrate | 3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid | 1.0 eq |
| Catalyst | 10% Pd/C (50% wet) | ~5% w/w (Effective for both nitro reduction and debenzylation) |
| Solvent | Methanol | Good solvent for substrate and product; easy to remove |
| Hydrogen Pressure | 10 bar | Sufficient pressure for efficient reduction[6][7] |
| Temperature | 25-40 °C | Mild conditions to prevent side reactions |
| Acid | Concentrated HCl | 1.1 eq (Forms the stable and easily isolable hydrochloride salt) |
| Crystallization Temp. | 0-5 °C | Maximizes yield by reducing solubility |
Characterization and Quality Control
To ensure the identity and purity of the final product, a panel of analytical tests must be performed.
-
¹H NMR: Confirms the molecular structure by analyzing the chemical shifts and coupling patterns of the protons. Aromatic proton signals should align with the predicted biphenyl structure.[9]
-
¹³C NMR: Verifies the carbon backbone of the molecule.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A purity of >98% is typically required for pharmaceutical intermediates.[6][9]
-
Mass Spectrometry (HRMS): Confirms the exact molecular weight and elemental composition of the compound.[9]
-
Residual Solvents (GC-HS): Quantifies any remaining solvents from the synthesis to ensure they are below ICH limits.
-
Residual Palladium (ICP-MS): Measures the level of residual palladium catalyst, which must be below the limits set by regulatory agencies for APIs.
Scale-Up and Process Safety Considerations
Transitioning a synthesis from the laboratory to a multi-kilogram scale introduces significant challenges that must be proactively managed.
-
Thermal Hazard Assessment: The Suzuki-Miyaura coupling can be exothermic.[10] Prior to scale-up, reaction calorimetry should be performed to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system to prevent a thermal runaway, especially since the MTSR can exceed the solvent's boiling point in some systems.[10]
-
Catalyst Selection and Removal: While homogeneous catalysts like Pd(dppf)Cl₂ are effective, heterogeneous catalysts such as Pd/C are often preferred for large-scale operations due to their ease of removal by filtration.[4][11] However, for this specific route, Pd/C is already used in the second step. The critical challenge is ensuring the final palladium levels are within acceptable pharmaceutical limits (typically <10 ppm). This may require dedicated palladium scavenging steps, such as treatment with L-cysteine or functionalized silica, if filtration alone is insufficient.[12]
-
Hydrogenation Safety: Large-scale hydrogenation is a high-hazard operation. The reactor must be pressure-rated and equipped with safety features like rupture discs. Strict protocols for inerting the vessel before introducing hydrogen and for handling the potentially pyrophoric Pd/C catalyst after the reaction are mandatory. The catalyst should always be handled wet to minimize the risk of ignition.
-
Solvent and Reagent Management: At scale, the choice of solvents becomes critical due to cost, environmental impact, and safety. While 1,4-dioxane is effective, it is a regulated solvent, and process chemists may explore alternatives like 2-methyl-THF or cyclopentyl methyl ether (CPME) for a greener process.[11] The large volumes of solvents and reagents require engineered controls for transfer and charging to minimize operator exposure.
References
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.ACS Publications.
- 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride.Benchchem.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.Organic Process Research & Development - ACS Publications.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.University of Cape Town.
- 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 376592-93-7.ChemicalBook.
- 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis.ChemicalBook.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.Sigma-Aldrich.
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.Organic Process Research & Development - ACS Publications.
- CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.Google Patents.
- Suzuki reaction.Wikipedia.
- Suzuki-Miyaura Reagent Guide.ACS GCI Pharmaceutical Roundtable.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.MDPI.
- CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.Google Patents.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.MDPI.
Sources
- 1. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 6. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 376592-93-7 [chemicalbook.com]
- 7. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
Introduction
Welcome to the technical support guide for the synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride. This molecule is a crucial building block in pharmaceutical development, and its efficient synthesis is paramount. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab during the multi-step synthesis, with a primary focus on the critical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to diagnose and resolve synthetic challenges effectively.
The primary synthetic route involves a Suzuki-Miyaura coupling between a 3-halobenzoic acid (typically 3-bromobenzoic acid) and 3-aminophenylboronic acid, followed by purification and salt formation.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
Section 1: The Suzuki-Miyaura Coupling Reaction
The formation of the biphenyl core via a palladium-catalyzed Suzuki-Miyaura reaction is the most critical step.[1][2] Success here dictates the overall efficiency of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this coupling?
A1: The most common and cost-effective starting materials are 3-bromobenzoic acid and 3-aminophenylboronic acid .[2] While 3-iodobenzoic acid can be used and is sometimes more reactive, 3-bromobenzoic acid offers a good balance of reactivity and cost for scale-up operations.[3] 3-Aminophenylboronic acid is generally preferred over its corresponding boronic ester for this specific transformation due to its commercial availability, though esters can sometimes offer stability advantages.[4]
Q2: Why is the choice of catalyst, ligand, and base so critical?
A2: These three components form the heart of the catalytic cycle and their interplay governs the reaction's success.
-
Catalyst: A palladium(0) species is the active catalyst. You can start with a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), which is reduced in situ to Pd(0). For pharmaceutical applications, using a pre-formed catalyst like PdCl₂(dppf) can provide more consistent results.[5]
-
Ligand: The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity. For this coupling, phosphine ligands are standard. Simple triphenylphosphine (PPh₃) can work, but more electron-rich and bulky ligands like Buchwald's SPhos or JohnPhos can significantly accelerate the reaction and improve yields, especially with less reactive bromides.[6][7]
-
Base: The base is essential for the transmetalation step, where the aryl group is transferred from boron to palladium.[7] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically impact the yield.[8] Inorganic bases are most common, with K₃PO₄ or Cs₂CO₃ often giving superior results to Na₂CO₃, albeit at a higher cost.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q3: My reaction yield is very low or I see no product formation. What should I check first?
A3: This is a common issue, often related to catalyst deactivation or suboptimal conditions.
-
Oxygen Exclusion: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure you have thoroughly degassed your solvent(s) and reaction mixture by bubbling an inert gas (Argon or Nitrogen) through it for at least 10-15 minutes before adding the catalyst.[9] Maintaining a positive inert gas atmosphere throughout the reaction is crucial.
-
Catalyst Quality: Is your palladium catalyst old or has it been improperly stored? Palladium catalysts, especially those on carbon (Pd/C), can lose activity over time.[10] It is best to use a fresh, high-quality catalyst.
-
Base and Water Content: The base must be anhydrous if you are using a non-aqueous solvent system. However, for many Suzuki couplings, a mixed solvent system like 1,4-dioxane/water or Toluene/water is used, and the presence of water is essential for the catalytic cycle to function with inorganic bases.[2][5] Ensure the base is fully dissolved or well-suspended.
-
Temperature: Is the reaction temperature high enough? While some modern catalysts work at room temperature, couplings involving aryl bromides often require heating to 80-100 °C to achieve a reasonable reaction rate.[2]
Q4: I am observing significant amounts of a side product that appears to be aniline (from the boronic acid). What is happening?
A4: You are likely observing protodeboronation , a major competing side reaction in Suzuki couplings.[1] This occurs when the boronic acid reacts with a proton source (like water) to cleave the C-B bond, replacing it with a C-H bond. This is particularly problematic for electron-deficient or some heteroaryl boronic acids.[11][12]
-
Solution 1: Use a Stronger, Less Nucleophilic Base: Switching from carbonates (like Na₂CO₃) to phosphates (K₃PO₄) can sometimes suppress this side reaction.
-
Solution 2: Use a Boronic Ester: N-acyl MIDA boronates or pinacol esters are often more stable towards protodeboronation and can be used in place of the free boronic acid.[13]
-
Solution 3: Minimize Water: In some cases, reducing the amount of water in the reaction mixture or using an anhydrous solvent system with a soluble organic base can help, but this requires careful optimization.
Catalytic Cycle and Key Decision Points
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of crude 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride. This document moves beyond simple protocols to explain the underlying chemical principles, enabling researchers to troubleshoot effectively and adapt methodologies to their specific experimental context. The amphoteric nature of this molecule—possessing both a basic amino group and an acidic carboxylic acid group—presents unique purification challenges that this guide is designed to address.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial strategy for purifying crude this compound?
The most robust initial approach is typically an acid-base extraction.[1][2][3] This technique leverages the compound's amphoteric properties to separate it from neutral, non-ionizable impurities, which are common contaminants from synthetic steps like Suzuki couplings.[4][5] Following extraction, recrystallization is highly recommended to remove closely related impurities and achieve high purity.[1]
Q2: How does the hydrochloride salt form of the compound influence the purification strategy?
The hydrochloride salt means the amino group is protonated (-NH3+ Cl-), making the compound generally more soluble in aqueous and polar protic solvents compared to its free base form. During an acid-base workup, this salt must be neutralized (e.g., with NaHCO₃ or NaOH) to deprotonate the carboxylic acid, rendering it soluble in an aqueous base as a carboxylate salt. Understanding this is critical for a successful liquid-liquid extraction.[1][3]
Q3: What are the most common impurities to expect in the crude product?
Potential impurities are largely dependent on the synthetic route. For syntheses involving Suzuki coupling, common impurities include:
-
Unreacted Starting Materials: Such as the corresponding boronic acid and halide precursors.
-
Homocoupling By-products: Biphenyls formed from the coupling of two identical starting material molecules.
-
Catalyst Residues: Residual palladium from the coupling reaction can cause discoloration.[4]
-
Incompletely Reacted Intermediates: For instance, if the amino group is formed by the reduction of a nitro group, residual nitro-compound may be present.[6][7]
Q4: Which analytical techniques are essential for assessing the purity of the final product?
A combination of methods provides the most complete picture of purity:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting minor impurities.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of unknown impurities, providing clues to their structure.[8]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure of the final product and can detect impurities if they are present in significant amounts (>1-5%).
-
Melting Point Analysis: A sharp, defined melting point range is a good indicator of high purity.
Troubleshooting Guides
Issue 1: Low Purity Persists After Recrystallization, with Significant Neutral Impurities Detected by HPLC.
Underlying Cause: Neutral organic impurities, such as homocoupling by-products or unreacted starting materials, often have solubilities similar to the desired product in organic solvents, making them difficult to remove by recrystallization alone.
Solution: Implement an Acid-Base Extraction Protocol. This method exploits the acidic and basic functional groups on your molecule to move it between aqueous and organic phases, leaving neutral impurities behind.
Caption: Workflow for purification via acid-base extraction.
➤ See Protocol 3.1 for a detailed step-by-step methodology.
Issue 2: The Compound "Oils Out" or Fails to Form Crystals During Recrystallization.
Underlying Cause: This common issue, known as "oiling out," occurs when the solute is insoluble in the solvent at room temperature but melts at or below the solvent's boiling point, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation. The presence of impurities can also disrupt crystal growth.
Solution: Systematically Optimize the Recrystallization Solvent System. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.
Caption: Decision tree for selecting a suitable recrystallization solvent.
➤ See Protocol 3.2 for a detailed step-by-step methodology.
Issue 3: The Final Product is Discolored (Yellow, Grey, or Brown).
Underlying Cause: Discoloration is often due to trace amounts of palladium catalyst from the synthesis or oxidation of the aromatic amine functional group.
Solution: Treatment with Activated Carbon and Careful Handling.
-
Palladium Removal: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated carbon to the hot solution. Swirl for a few minutes to adsorb the colored impurities. Perform a hot gravity filtration to remove the carbon before allowing the solution to cool.[1]
-
Preventing Oxidation: The amino group can be susceptible to air oxidation, which can cause discoloration. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Standard Operating Protocols
Protocol 3.1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.
-
Re-extraction: Extract the organic layer again with a fresh portion of 5% NaHCO₃ solution (50 mL) to ensure complete recovery. Combine this aqueous extract with the first one. The organic layer, containing neutral impurities, can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3 (verify with pH paper). A precipitate of the purified product should form.[6]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 3.2: Purification by Recrystallization
-
Solvent Selection: Based on preliminary tests (see Troubleshooting Issue 2), select an appropriate solvent system. Aqueous ethanol or isopropanol/water are often good starting points for amino acids.[5][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent (or the more soluble solvent of a binary pair) needed to fully dissolve the solid at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a binary system, this may be the point where the anti-solvent is added dropwise until turbidity persists. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data & Reference Tables
Table 1: General Solubility Characteristics & Solvent Selection
| Solvent Class | Suitability for Recrystallization | Rationale & Comments |
| Water | Good (often as a co-solvent) | The hydrochloride salt is water-soluble. Solubility is highly pH-dependent; it is lowest near the isoelectric point.[9][10] Often used with an alcohol. |
| Alcohols (Ethanol, Isopropanol) | Very Good (often as a co-solvent) | Good solubility when hot, poor when cold. Often used in combination with water to fine-tune solubility.[5] |
| Ethers (Diethyl ether, MTBE) | Poor | Generally too non-polar to dissolve the salt form of the compound, even when hot. |
| Aromatic (Toluene, Benzene) | Poor to Moderate | May be suitable for the free-base form, but generally not for the hydrochloride salt.[5] |
| Chlorinated (DCM, Chloroform) | Poor | The compound has low solubility in these solvents. |
Table 2: Common Analytical Techniques for Purity Assessment
| Technique | Information Provided | Typical Observations for Pure Sample |
| RP-HPLC | Quantitative purity (% area), detection of impurities | Single major peak with purity >98%.[8] |
| ¹H NMR | Structural confirmation, detection of major impurities | Sharp, well-resolved signals corresponding to the expected structure; absence of unassigned peaks. |
| LC-MS | Molecular weight confirmation of product and impurities | A major ion corresponding to the [M+H]⁺ of the free base. |
| Melting Point | Indicator of purity | Sharp melting range (e.g., 220-222 °C). A broad range indicates impurities. |
References
-
ChemBK. (2024). [1,1'-Biphenyl]-3-carboxylicacid, 3'-aMino-, Methyl ester Request for Quotation. Available at: [Link]
-
Journal of the Indian Chemical Society. (Date not available). Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]
-
Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
- Google Patents. (Date not available). CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. Available at: [Link]
-
DigitalCommons@URI. (Date not available). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]
-
IndiaMART. (Date not available). This compound. Available at: [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Available at: [Link]
-
Diaion. (Date not available). Separation and Refining of Amino acids. Available at: [Link]
-
Journal of Separation Science. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Available at: [Link]
-
University of Rochester. (Date not available). Recrystallization and Crystallization. Available at: [Link]
-
LookChem. (Date not available). General procedures for the purification of Carboxylic acids. Available at: [Link]
-
ResearchGate. (2005). Impurity profile of amino acids?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 376592-93-7 [chemicalbook.com]
- 7. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
Technical Support Center: Recrystallization of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
Welcome to the technical support center for the purification of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The following information is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select the best solvent for recrystallizing this compound?
Answer: The ideal recrystallization solvent is one where your compound is highly soluble when hot but poorly soluble when cold.[1] For this compound, its chemical structure provides key clues for solvent selection. The molecule possesses a polar amino hydrochloride salt (-NH3+Cl-) and a carboxylic acid (-COOH) group, along with a nonpolar biphenyl core. The hydrochloride salt form significantly increases its polarity and solubility in polar solvents compared to its free base form.[2][3]
Therefore, the logical starting points are polar protic solvents .
Recommended Single Solvents to Screen:
-
Water: Given the salt nature, solubility in hot water is likely.[4]
-
Alcohols (Methanol, Ethanol, Isopropanol): Alcohols are excellent candidates for dissolving hydrochloride salts upon heating.[2] Ethanol is often a good general-purpose choice.[4]
-
Acetic Acid: While less common, its polarity and ability to form hydrogen bonds might be effective.
Solvent Screening Protocol:
-
Place a small amount of your crude solid (e.g., 20-30 mg) into several different test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single test solvent to each tube at room temperature. Observe if the solid dissolves. A good candidate solvent will not dissolve the compound at this stage.[5]
-
For solvents where the compound was insoluble, heat the mixture gently to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then in an ice bath.
-
The best solvent will produce a high yield of well-formed crystals upon cooling.
Q2: My compound is either too soluble in everything or not soluble in anything. What should I do?
Answer: This is a classic challenge that points to the need for a mixed solvent system , also known as a solvent/antisolvent recrystallization.[6][7] This technique is used when no single solvent has the ideal solubility properties.[1]
The strategy involves:
-
Solvent: A "good" solvent that dissolves the compound completely, even at room temperature.
-
Antisolvent: A "poor" solvent in which the compound is insoluble. The two solvents must be miscible.
Logical Solvent/Antisolvent Pairs for this Compound:
| "Good" Solvent (Polar) | "Poor" Antisolvent (Less/Non-polar) | Rationale |
| Methanol or Ethanol | Diethyl Ether or Ethyl Acetate | The alcohol dissolves the polar salt, and the less polar ether/ester reduces the overall solvent polarity, forcing the compound out of solution.[1] |
| Water | Acetone or Ethanol | Water is highly polar for the salt; adding a miscible organic solvent like acetone will decrease the solution's polarity, inducing crystallization.[1] |
| Dichloromethane (DCM) | Hexanes or Heptane | While less likely to be a primary solvent due to the salt's polarity, if the compound shows some solubility in DCM, hexanes would be an effective antisolvent.[8] |
Mixed Solvent Recrystallization Protocol:
-
Dissolve your compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[9]
-
While the solution is still hot, add the "poor" antisolvent (e.g., diethyl ether) dropwise until you observe persistent cloudiness (turbidity).[6][7] This indicates the solution is saturated.
-
If needed, add a few drops of the hot "good" solvent to redissolve the precipitate and get a clear solution.[6]
-
Allow the solution to cool slowly. The gradual change in solubility will promote the formation of pure crystals.
Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[10][11] This often happens if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the solute.
Troubleshooting Steps:
-
Add More Solvent: The most common cause is that the solution is supersaturated to a point where the compound comes out of solution above its melting point. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool it again.[10]
-
Cool More Slowly: Rapid cooling encourages oil formation. After dissolving the compound in hot solvent, allow the flask to cool to room temperature on a benchtop (insulating it with paper towels can help) before moving it to an ice bath.[10][12]
-
Change Solvents: If the problem persists, switch to a lower-boiling point solvent. Alternatively, if using a mixed solvent system, try altering the ratio to be less saturated at the boiling point.
Q4: I'm not getting any crystals, even after cooling in an ice bath. What's wrong?
Answer: This is typically due to one of two issues: either too much solvent was used, or the solution has become supersaturated.[10][13]
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was added, gently boil off some of the solvent to re-concentrate the solution and then attempt cooling again.[10][14]
-
Induce Crystallization (for Supersaturated Solutions):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic rough edges provide nucleation sites for crystal growth.[10][13]
-
Seed Crystals: Add a tiny crystal of the crude or pure compound to the solution. This acts as a template for new crystals to grow upon.[14]
-
Visual Troubleshooting Guide
The following diagram outlines the decision-making process for troubleshooting common recrystallization problems.
Caption: Decision tree for troubleshooting recrystallization.
Reference Protocol: Recrystallization using Ethanol/Water System
This protocol provides a generalized workflow. The exact solvent volumes will need to be optimized based on the purity and quantity of your starting material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hotplate to dissolve the solid. Add more hot ethanol in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step is crucial for obtaining high-purity crystals.
-
Saturation: While the ethanol solution is still hot, add deionized water (the antisolvent) dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.[9]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[13]
-
Drying: Dry the purified crystals thoroughly, either air-drying or in a vacuum oven at a modest temperature, to remove all residual solvent. Ensure the solid is dried to a constant weight.[13]
References
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (n.d.). Recrystallization. Retrieved from [Link]
- Nichols, L. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Royal Society of Chemistry. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Rhodium. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Erowid. Retrieved from [Link]
- Padias, A. B. (n.d.).
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
- Occidental College. (n.d.).
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
- Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.
-
ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]
-
ChemBK. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
- Journal of the Korean Chemical Society. (n.d.).
- ACS Publications. (2019, April 12). Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt. Crystal Growth & Design.
-
PubChem. (n.d.). (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). Retrieved from [Link]
-
ResearchGate. (2013, July 17). What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 3'-aMino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Hydrochloride CAS 376591-97-8. Retrieved from [Link]
-
ExportersIndia. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 3. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. reddit.com [reddit.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Biphenyl Carboxylic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of biphenyl carboxylic acids. Low yields in this specific application of the Suzuki coupling are a common yet solvable issue. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reaction outcomes.
Introduction: The Challenge of Coupling with Carboxylic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and relatively mild conditions.[1] However, the synthesis of biphenyl carboxylic acids introduces specific challenges. The presence of the acidic proton on the carboxyl group can interfere with the basic conditions required for the catalytic cycle. Furthermore, boronic acids, especially those bearing functional groups, can be prone to decomposition pathways like protodeboronation, which directly reduces the amount of available coupling partner and, consequently, the yield.[2][3][4] This guide will address these and other common pitfalls, providing logical, evidence-based solutions.
Frequently Asked Questions & Troubleshooting Guide
Q1: My yield is consistently low, and I observe significant amounts of dehalogenated starting material. What's the likely cause?
This is a classic symptom of competing hydrodehalogenation and/or protodeboronation of your boronic acid.[3] The latter is often the primary culprit, where the boronic acid is replaced by a hydrogen atom, effectively terminating the desired reaction.
Core Issue: Protodeboronation is often accelerated by elevated temperatures and the presence of aqueous bases.[2][3][4]
Troubleshooting Workflow:
-
Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate the decomposition of sensitive boronic acids. If you are running the reaction at a high temperature (e.g., >100°C), try reducing it to 80-90°C and monitor the progress over a longer period.
-
Protect the Boronic Acid: If lowering the temperature is ineffective, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate ester.[3][5] These derivatives are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions, a strategy known as "slow release".[3]
-
Choose the Right Base: Anhydrous conditions using a weaker base like potassium fluoride (KF) or potassium phosphate (K3PO4) can sometimes mitigate protodeboronation.[6][7]
Q2: I'm attempting to couple a sterically hindered aryl halide or boronic acid, and the reaction is either very slow or gives a poor yield. How can I overcome this?
Steric hindrance around the coupling site can significantly impede the oxidative addition and/or transmetalation steps of the catalytic cycle, leading to low yields.[1][8][9][10]
Core Issue: Large ortho-substituents on either coupling partner can prevent the molecules from approaching the palladium catalyst effectively.[1][8][9]
Troubleshooting Steps:
-
Ligand Selection is Crucial: For sterically demanding couplings, bulky, electron-rich phosphine ligands are often necessary.[7][10][11] These ligands promote the crucial oxidative addition and reductive elimination steps.[11] Consider screening a panel of Buchwald-type ligands.
| Ligand | Typical Application for Steric Hindrance |
| XPhos | A versatile, bulky ligand often effective for hindered biaryl synthesis.[7] |
| SPhos | Another excellent choice for challenging couplings, particularly with aryl chlorides.[7][12] |
| tBu3P (Tri-tert-butylphosphine) | Highly effective for promoting oxidative addition of unreactive aryl chlorides.[1] |
| AntPhos | Has shown high reactivity for couplings with unprecedented steric hindrance.[10] |
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the palladium catalyst loading from the typical 1-2 mol% to 5 mol% can sometimes improve yields, though this should be a secondary optimization step after ligand screening.
Q3: My reaction seems to stall, and I'm left with unreacted starting materials. Could my catalyst be dying?
Catalyst deactivation is a common problem. The active Pd(0) species can be sensitive to air and can also form inactive palladium black over the course of the reaction.[11]
Core Issue: The active catalyst is not stable throughout the reaction, leading to incomplete conversion.
Troubleshooting Workflow:
A troubleshooting workflow for catalyst deactivation.
Detailed Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Techniques like freeze-pump-thaw or bubbling an inert gas (argon or nitrogen) through the solvent for an extended period are essential.[13][14]
-
Use a Pre-catalyst: Instead of using air-sensitive Pd(0) sources like Pd(PPh3)4 directly, consider using more stable Pd(II) pre-catalysts such as Pd(OAc)2 or PdCl2(dppf), which are reduced in situ to the active Pd(0) species.[13][14][15] Buchwald pre-catalysts are also an excellent, air-stable option.[7]
-
Ligand Choice: The choice of ligand also affects catalyst stability. Bulky phosphine ligands can protect the palladium center from aggregation and decomposition.[11]
Q4: How do I choose the best base for coupling a substrate with a free carboxylic acid?
The base is critical as it activates the boronic acid for transmetalation, but a strong base can deprotonate the carboxylic acid, potentially causing solubility issues or other side reactions.[16][17][18][19]
Core Issue: Balancing the need to activate the boronic acid without negatively interacting with the carboxylic acid functionality.
Base Selection Guide:
| Base | Strength | Common Use Case | Considerations |
| K2CO3 / Na2CO3 | Moderate | A good starting point for many Suzuki couplings, often used in aqueous solvent mixtures.[7][15][20] | Can be too strong for sensitive substrates. |
| K3PO4 | Strong | Often used in anhydrous conditions, particularly for difficult couplings.[7][12] | May require careful optimization to avoid side reactions. |
| Cs2CO3 | Strong | A highly effective base, but more expensive.[21] | |
| KF | Weak | A milder option that can be effective, especially when trying to avoid decomposition of sensitive boronic acids.[6] |
Experimental Protocol: Base Screening
-
Set up four parallel reactions in small vials, each with your aryl halide (1.0 equiv), boronic acid (1.2 equiv), and palladium catalyst/ligand system (e.g., Pd(OAc)2/SPhos, 2 mol%).
-
To each vial, add a different base (3.0 equiv): K2CO3, K3PO4, Cs2CO3, and KF.
-
Add your chosen degassed solvent system (e.g., dioxane/water 4:1).
-
Stir the reactions at your chosen temperature (e.g., 90°C) and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
-
Compare the conversion to the desired product to identify the optimal base.
Advanced Troubleshooting
Q5: I've tried multiple conditions, but my yield is still low. What are some less common issues to consider?
-
Purity of Boronic Acid: Boronic acids can dehydrate to form cyclic boroxine anhydrides. While boroxines are often still reactive, their presence can affect the stoichiometry of your reaction. It's good practice to check the purity of your boronic acid by NMR before use.
-
Solvent Effects: The choice of solvent can influence the solubility of your reagents and the stability of the catalytic species. If you are using a standard solvent system like toluene/water or dioxane/water without success, consider trying alternatives like THF/water or DME/water.[14][21][22][23]
-
Phase-Transfer Catalysts: For reactions involving both organic and aqueous phases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve the reaction rate by facilitating the movement of reactants between the two phases.[23][24]
Summary of Key Parameters and Recommendations
| Parameter | Key Challenge | Recommended Starting Point | Optimization Strategy |
| Catalyst | Deactivation | Pd(OAc)2 (2 mol%) with a suitable ligand. | Use air-stable pre-catalysts; ensure rigorous degassing.[11][13] |
| Ligand | Steric Hindrance | SPhos or XPhos (4 mol%). | Screen a panel of bulky, electron-rich phosphine ligands.[7][11][25][26] |
| Base | Substrate Compatibility | K2CO3 (3 equiv). | Screen different bases (K3PO4, Cs2CO3, KF) to balance reactivity and side reactions.[16][17][18][19] |
| Solvent | Solubility/Stability | Dioxane/Water (4:1). | Try alternative solvent systems like THF/water or DME/water.[14][21][22][23] |
| Temperature | Boronic Acid Decomposition | 90°C. | Lower the temperature to minimize protodeboronation of sensitive substrates.[2][3] |
Catalytic Cycle Overview
The Suzuki-Miyaura catalytic cycle.
By systematically addressing each of these potential failure points—from the stability of your reagents to the choice of ligand and base—you can effectively troubleshoot and optimize the Suzuki-Miyaura coupling for the synthesis of biphenyl carboxylic acids.
References
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (1999). Organic Process Research & Development, 3(5), 336-342. [Link]
- Suzuki reaction - Wikipedia. (n.d.).
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate.
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit.
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal, 20(23), 7078-7088. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Journal of the American Chemical Society, 127(13), 4816-4826. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2014). Angewandte Chemie International Edition, 53(42), 11144-11153. [Link]
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2014). Tetrahedron, 70(36), 6147-6153. [Link]
- Application Note: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Benzofurylboronic Acid. (2025). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Kingston University.
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters, 16(7), 1872-1875. [Link]
- Protodeboronation - Wikipedia. (n.d.).
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025). ResearchGate.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8880-8893. [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023). Chemical Science, 14(14), 3768-3775. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Chemical Communications, 50(25), 3294-3296. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(28), 19315-19346. [Link]
-
A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. (2013). International Journal of Organic Chemistry, 3(2), 143-147. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2023). ChemRxiv. [Link]
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025). ResearchGate.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
- Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. (2004). Organometallics, 23(20), 4758-4764. [Link]
- Problems with Suzuki coupling. (2025). Reddit.
- Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate.
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 25. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 26. chemrxiv.org [chemrxiv.org]
Technical Support Center: 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride (CAS No: 1170469-44-9).[1] This document provides in-depth answers to frequently asked questions and troubleshooting advice to ensure the stability and integrity of this compound in your experimental workflows. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate common issues related to solution stability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal solvents and general solubility characteristics of this compound?
Answer: this compound is a hydrochloride salt, which generally enhances aqueous solubility compared to its free base form.
-
Primary Solvents: Due to its polar nature, the compound exhibits its best solubility in polar protic solvents. For many applications, sterile, deionized water is a suitable starting point.
-
Organic Solvents: It can also be dissolved in organic solvents such as methanol and other alcohols.[2] However, solubility in non-polar organic solvents is limited.
-
pH-Dependence: Solubility is highly dependent on pH.[3] In acidic aqueous solutions, the amino group is protonated (-NH3+), which typically increases water solubility. As the pH approaches the isoelectric point, the molecule exists as a zwitterion with no net charge, often leading to minimum solubility. In basic solutions, the carboxylic acid group is deprotonated (-COO-), which can also influence solubility.
Q2: What are the recommended storage conditions for the compound in its solid state and in solution?
Answer: Proper storage is critical to prevent degradation.
| Form | Temperature | Atmosphere | Light Condition |
| Solid Powder | 2-8°C (Refrigerated) | Store under an inert atmosphere (Argon or Nitrogen) | Protect from light; store in an amber vial. |
| Aqueous Solution | -20°C for short-term (days to weeks), -80°C for long-term (months) | Aliquot to minimize freeze-thaw cycles | Use amber or foil-wrapped tubes. |
| Organic Solvent | -20°C to -80°C | Aliquot to minimize freeze-thaw cycles and solvent evaporation | Use amber or foil-wrapped tubes. |
Causality: The aromatic amine functionality is susceptible to oxidation, which can be accelerated by air and light.[4][5] The carboxylic acid group can participate in other reactions, and repeated freeze-thaw cycles can degrade the compound and compromise solution integrity. Storing under an inert gas displaces oxygen, and protection from light prevents photochemical reactions.[4][6]
Q3: How does pH impact the stability of the compound in an aqueous solution?
Answer: The pH of the solution is arguably the most critical factor governing the stability of this molecule. The molecule contains both a basic amino group and an acidic carboxylic acid group, making its structure and charge state highly sensitive to the surrounding pH.[7]
-
Acidic Conditions (Low pH): In a low pH environment (e.g., 0.1 N HCl), the amino group is fully protonated (R-NH3+), which generally protects it from oxidative degradation. However, extremely low pH can promote other reactions like hydrolysis if susceptible bonds are present.[8]
-
Neutral to Basic Conditions (High pH): As the pH increases, the amino group becomes deprotonated (R-NH2), making it a more potent electron-donating group. This deprotonated form is significantly more susceptible to oxidation, often leading to the formation of colored impurities.
-
Isoelectric Point (pI): At its pI, the molecule exists as a zwitterion with both a positive and negative charge, resulting in a net neutral charge. This is often the point of minimum solubility, which can lead to precipitation, not to be confused with degradation.[3]
Caption: Relationship between solution pH and compound stability/solubility.
Q4: Is this compound sensitive to light?
Answer: Yes. Aromatic amines as a class of compounds are known to be photosensitive.[4] Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, including oxidation and bond cleavage. This process, known as photolysis or photodegradation, can lead to a loss of potency and the formation of unknown impurities.[9] Therefore, it is mandatory to protect both the solid compound and its solutions from light at all times. This aligns with standard pharmaceutical photostability testing guidelines, such as ICH Q1B.[10]
Q5: What are the primary degradation pathways I should be aware of?
Answer: Based on the structure, the two most probable degradation pathways under common laboratory conditions are oxidation and photolysis.
-
Oxidation: The 3'-amino group is the primary site for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides in solvents. Oxidation can lead to the formation of nitroso, nitro, and polymeric impurities, which are often colored.
-
Photolysis: As discussed, UV and even visible light can induce degradation. This can involve complex radical mechanisms affecting the aromatic rings or the amino substituent.[4]
-
Thermolysis: While the solid hydrochloride salt is relatively thermally stable, prolonged exposure of solutions to high temperatures can accelerate both oxidation and hydrolysis, contributing to degradation.[11][12]
Troubleshooting Guide
Issue 1: My solution has turned a yellow or brown color upon storage.
-
Likely Cause: This is a classic indicator of the oxidation of the aromatic amino group. This process is accelerated by exposure to oxygen, light, and non-acidic pH.
-
Troubleshooting Steps:
-
Discard the Solution: The presence of color indicates significant degradation and the formation of unknown impurities. Do not use it for your experiment.
-
Solvent Preparation: For future solutions, use high-purity solvents. If preparing aqueous solutions, use freshly deionized water and consider sparging it with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
pH Control: Prepare the solution in a slightly acidic buffer (e.g., pH 3-5) if your experimental conditions permit. This will keep the amine group protonated and less susceptible to oxidation.
-
Inert Atmosphere: After preparing the solution, flush the headspace of the vial with argon or nitrogen before sealing.
-
Strict Light Protection: Ensure the vial is amber or wrapped securely in aluminum foil.
-
Issue 2: A precipitate has formed in my solution after storage.
-
Likely Cause: This is often a solubility issue rather than degradation. It can be caused by a pH shift, temperature change (solubility often decreases at lower temperatures), or exceeding the compound's solubility limit.
-
Troubleshooting Steps:
-
Check the pH: Use a calibrated pH meter to check the solution's pH. It may have shifted due to absorption of atmospheric CO2 (if alkaline) or interaction with the container.
-
Temperature Fluctuation: If the solution was stored in the refrigerator or freezer, allow it to equilibrate completely to room temperature. Gentle warming in a water bath may redissolve the precipitate.
-
Centrifugation/Filtration: If the precipitate does not redissolve, it may be due to exceeding the solubility limit at that specific pH and temperature. You can centrifuge the sample and use the supernatant, but you must re-quantify the concentration. Alternatively, filter the solution through a 0.22 µm syringe filter compatible with your solvent.
-
Confirm Identity: If you suspect the precipitate is a degradant, it should be analyzed separately by techniques like HPLC or LC-MS to confirm.
-
Issue 3: I am seeing inconsistent results in my HPLC analysis (e.g., decreasing peak area over time).
-
Likely Cause: The compound is likely degrading in the solution while on the benchtop or in the autosampler.
-
Troubleshooting Steps:
-
Control Autosampler Temperature: Set the autosampler temperature to a lower value (e.g., 4-10°C) to slow down degradation during the analytical run.
-
Prepare Fresh Standards: Always prepare calibration standards fresh from a solid stock or a recently prepared concentrated solution. Do not use standards that have been sitting at room temperature for several hours.
-
Minimize Exposure: Prepare samples just before placing them in the autosampler. Keep stock solutions sealed, protected from light, and refrigerated or frozen when not in immediate use.
-
Run a Stability Check: Place a single prepared sample in the autosampler and inject it at regular intervals (e.g., every 2 hours) over the course of a typical run length. A consistent decrease in the main peak area confirms on-instrument instability.
-
Protocols for Ensuring Solution Integrity
Protocol 1: Preparation of a Stock Solution (10 mM Aqueous Example)
This protocol is designed to minimize initial degradation.
-
Pre-calculation: Calculate the mass of this compound needed for your desired volume and concentration.
-
Solvent Deoxygenation: Take a volume of high-purity water (e.g., Milli-Q) and sparge with nitrogen or argon gas for 20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the compound in a fume hood. Due to its hydrochloride form, it may be hygroscopic; perform the weighing quickly and efficiently.
-
Dissolution: Add the powder to an amber volumetric flask. Add approximately 80% of the final volume of the deoxygenated water. Mix by vortexing or sonicating in a water bath until fully dissolved.
-
Final Volume: Once dissolved, bring the solution to the final volume with the deoxygenated water.
-
Storage: Immediately flush the headspace of the flask with nitrogen or argon, seal tightly, and aliquot the solution into smaller, single-use amber vials. Store at -20°C or -80°C.
Protocol 2: Basic Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for understanding a compound's stability profile and is a requirement under ICH guidelines for pharmaceutical development.[13][14][15][16]
Caption: Workflow for a forced degradation study.
-
Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation: Prepare an accurately concentrated solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile/water).
-
Stress Conditions: Aliquot the solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.2 N HCl (final concentration 0.1 N HCl).
-
Base Hydrolysis: Add an equal volume of 0.2 N NaOH (final concentration 0.1 N NaOH).
-
Oxidation: Add an equal volume of 6% H2O2 (final concentration 3% H2O2).
-
Thermal: Keep one aliquot as is.
-
Control: Keep one aliquot protected from heat and light at 4°C.
-
-
Incubation: Place the thermal, acid, and base hydrolysis samples in a water bath at ~60°C. Place the oxidation sample at room temperature. Expose a separate, unprotected sample to a calibrated light source as per ICH Q1B guidelines.[10] Monitor over several hours or days.
-
Analysis: At appropriate time points, withdraw a sample. Neutralize the acid and base samples before injection. Analyze all samples, including the control and a time-zero sample, by a stability-indicating HPLC method (preferably with a mass spectrometer detector).
-
Evaluation: Compare the chromatograms to identify new peaks (degradants) and measure the decrease in the parent compound's peak area. The goal is to achieve 5-20% degradation.[16]
References
- Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures.
- A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions.
- Thermolysis of carboxylic acid salts. OSTI.GOV, U.S.
- Is the solubility of amino acids affected by their pH levels? Quora.
- Investigation of Thermal Properties of Carboxylates with Various Structures. Research Paper.
- 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride. Benchchem.
- Thermal decomposition of the calcium salts of several carboxylic acids.
- How does pH Affect Amino Acids? YouTube.
- How Does PH Affect Peptide Bonds? YouTube.
- Exploring pH Dynamics in Amino Acid Solutions Under Low-Temper
- Photochemistry of Aliphatic and Aromatic Amines.
- Carboxylic acid - Properties, Structure, Reactions. Britannica.
- Short- and Long-Term Stability of Arom
- Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Engineering Research & Technology.
- Analysis of six aromatic amines stability in workplace measurement. Semantic Scholar.
- Forced Degrad
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- This compound. IndiaMART.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1).
- 1170469-44-9|this compound. BLDpharm.
- [1,1'-Biphenyl]-3-carboxylicacid, 3'-aMino-, Methyl ester Request for Quot
- 3'-aMino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Hydrochloride CAS 376591-97-8. China 3'-aMino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Hydrochloride CAS 376591-97-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
Sources
- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 2. chembk.com [chembk.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Thermolysis of carboxylic acid salts (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijisrt.com [ijisrt.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride. Here, we address common and complex issues encountered during its purification, with a focus on the underlying chemical principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My isolated this compound is off-white or colored. What are the likely impurities?
A1: Colored impurities are often residual catalysts or byproducts from the synthesis. Given that this class of compound is frequently synthesized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, trace amounts of palladium can impart a gray or black color.[1][2] Other colored impurities can arise from side reactions or the degradation of starting materials.
Q2: What is a straightforward method to assess the purity of my compound?
A2: High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of aromatic carboxylic acids.[3][4][5] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point. UV detection is suitable due to the aromatic nature of the compound.[5]
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: The choice of solvent will depend on the impurity profile. For the hydrochloride salt, polar protic solvents such as ethanol, methanol, or isopropanol, potentially with the addition of a small amount of water or an anti-solvent like diethyl ether or hexane, can be effective. For the free amino acid, a mixed solvent system of an organic solvent and water, adjusting the pH to the isoelectric point, can promote crystallization.[6][7]
Q4: My purified compound shows a broad melting point range. What does this indicate?
A4: A broad melting point range is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point.
In-Depth Troubleshooting Guide
Problem 1: Persistent Colored Impurities
Colored impurities, often from residual palladium catalysts or high molecular weight organic byproducts, can be challenging to remove.
Step-by-Step Protocol for Decolorization:
-
Activated Carbon Treatment:
-
Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol or methanol).
-
Add a small amount (typically 1-5% by weight) of activated carbon to the hot solution.
-
Stir the mixture at an elevated temperature for 15-30 minutes. Caution: Avoid boiling, as this can cause bumping.
-
Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
-
Recrystallization:
-
If charcoal treatment is insufficient, a carefully chosen recrystallization solvent system is crucial.
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
For the hydrochloride salt, consider mixed solvent systems like ethanol/water or isopropanol/water.
-
For the free base, exploiting its amphoteric nature can be effective. Dissolve the compound in a dilute acidic solution (e.g., 1M HCl), treat with charcoal if necessary, filter, and then slowly add a dilute basic solution (e.g., 1M NaOH) to precipitate the purified free amino acid at its isoelectric point.[7]
-
Problem 2: Contamination with Synthesis Starting Materials and Byproducts
The Suzuki-Miyaura coupling reaction, a common method for synthesizing biphenyl compounds, can lead to specific impurities.[1][2]
Typical Impurities and Their Removal:
| Impurity Type | Chemical Nature | Removal Strategy |
| Homocoupling Products | Neutral | Recrystallization or column chromatography. |
| Dehalogenated Starting Material | Neutral or Acidic | Recrystallization or column chromatography. |
| Unreacted Boronic Acid | Acidic | Extraction with a dilute aqueous base. |
| Residual Palladium Catalyst | Metal | Treatment with a palladium scavenger or filtration through celite. |
Experimental Workflow for Impurity Removal:
Caption: Liquid-liquid extraction workflow for purification.
Step-by-Step Protocol for Extractive Purification:
-
Convert the hydrochloride salt to the free amino acid by dissolving it in water and adjusting the pH to ~7 with a mild base like sodium bicarbonate.
-
Extract the aqueous slurry with an organic solvent like ethyl acetate. The free amino acid should preferentially move to the organic layer.
-
Wash the organic layer with a dilute aqueous acid (e.g., 0.1M HCl) to remove any basic impurities.
-
Wash the organic layer with a dilute aqueous base (e.g., 0.1M NaHCO3) to remove any acidic impurities, such as unreacted boronic acids.[8]
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified free amino acid.
-
The purified free base can then be recrystallized and converted back to the hydrochloride salt if desired.
Problem 3: Low Yield After Purification
Low recovery can be due to several factors, including the compound's solubility in the chosen solvent or mechanical losses.
Strategies to Improve Yield:
-
Optimize Recrystallization Solvent: Use a solvent system that provides a large difference in solubility between hot and cold conditions.
-
Slow Cooling: Allow the crystallization mixture to cool to room temperature slowly, and then cool it further in an ice bath to maximize crystal formation.
-
Mother Liquor Recovery: Concentrate the mother liquor and attempt a second crystallization to recover more product.
-
pH Adjustment: When crystallizing the free amino acid from an aqueous solution, carefully adjust the pH to the isoelectric point to minimize its solubility.[7]
Purity Analysis by HPLC
A robust HPLC method is essential to confirm the purity of the final product.
Recommended HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | Mixed-mode or Reversed-phase C18, 5 µm, 4.6 x 150 mm | Mixed-mode columns can offer unique selectivity for polar compounds.[4][5] C18 columns are a standard for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides protons to suppress the ionization of the carboxylic acid, leading to better peak shape.[5] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 10-90% B over 15 minutes | A gradient elution is suitable for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The biphenyl system is a strong chromophore. |
| Injection Volume | 10 µL | A typical injection volume. |
Troubleshooting HPLC Analysis:
-
Poor Peak Shape: If fronting or tailing is observed, adjust the pH of the mobile phase. For acidic compounds, a lower pH is generally better.[3]
-
Co-eluting Peaks: If impurities are not resolved, try a different column chemistry or adjust the mobile phase composition. The use of an ion-pairing reagent can sometimes improve the separation of ionic compounds.[3]
Caption: Decision tree for purification strategy.
References
- Matysová, L., & Solich, P. (2004). Chromatographic separations of aromatic carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 931-944.
-
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Biphenylcarboxylic acid. Retrieved from [Link]
- Li, Y., et al. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- U.S. Patent No. 5,118,815. (1992).
-
ACS Publications. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
- U.S. Patent No. 4,661,606. (1987).
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
IndiaMART. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
Sources
- 1. youtube.com [youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 6. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Catalyst Loading for 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid Synthesis
Introduction
Welcome to the technical support center for the synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid. This molecule is a vital building block in pharmaceutical development, particularly as a key intermediate for advanced therapeutic agents. Its synthesis is most commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The efficiency of this C-C bond formation is critically dependent on the catalyst system. Optimizing the catalyst loading is a crucial step to ensure a process that is not only high-yielding and reproducible but also cost-effective and scalable, minimizing residual palladium in the final product. This guide provides in-depth troubleshooting advice and detailed protocols to empower researchers in overcoming common challenges and achieving optimal reaction performance.
Reaction Overview
The core transformation involves the coupling of an aryl halide with an organoboron species. For the target molecule, the primary reactants are typically 3-bromobenzoic acid and 3-aminophenylboronic acid.
General Reaction Scheme: (A generic image placeholder, as I cannot generate images directly)
-
Aryl Halide: 3-bromobenzoic acid [1][2][3][4]* Organoboron Reagent: 3-aminophenylboronic acid (or its esters) [5][6]* Catalyst: A Palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: Typically a bulky, electron-rich phosphine (e.g., Buchwald ligands) that stabilizes the catalyst and facilitates the reaction steps. [7][8]* Base: Essential for activating the organoboron species for transmetalation. [9][10]* Solvent: Often a mixture of an organic solvent (like dioxane, THF, or toluene) and water. [10]
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling the preferred method for this synthesis?
A1: The Suzuki-Miyaura coupling is highly valued for its versatility, functional group tolerance, and the commercial availability and relative stability of its boronic acid reagents. [11]The reaction conditions are generally mild, and it is one of the most reliable methods for constructing biaryl linkages, which form the core of our target molecule. [12] Q2: What is the fundamental role of the catalyst and ligand?
A2: The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) oxidation states to bring the two coupling partners together. [7]The ligand plays a critical role by binding to the palladium center. A suitable ligand, typically a bulky, electron-rich phosphine, enhances catalyst stability, increases its reactivity, and facilitates the key steps of oxidative addition and reductive elimination, ultimately accelerating the reaction and improving yields. [7][13] Q3: What is a typical starting catalyst loading, and why is optimization necessary?
A3: A common starting point for catalyst loading in laboratory-scale synthesis is between 0.5 to 2 mol% of the palladium precursor relative to the limiting reagent. However, this is highly dependent on the specific substrates and conditions. Optimization is crucial for several reasons:
-
Cost: Palladium and specialized ligands are expensive. Reducing the catalyst loading directly lowers the cost of the synthesis, which is critical for large-scale production. [14]* Purity: High catalyst loading can sometimes lead to an increase in side reactions. Furthermore, it results in higher levels of residual palladium in the product, which is a significant concern in pharmaceutical applications and requires extensive purification. [15]* Efficiency: Finding the "sweet spot" ensures the reaction proceeds to completion in a reasonable timeframe without being wasteful. Extremely low loadings may lead to incomplete conversion or catalyst deactivation before the reaction is finished. [16][17] Q4: Can the functional groups on my starting materials (–COOH and –NH₂) interfere with the reaction?
A4: Yes, they can. The carboxylic acid (–COOH) group can be deprotonated by the base, which is generally well-tolerated. The amino (–NH₂) group on the boronic acid is a Lewis base and can potentially coordinate to the palladium center, which may inhibit catalytic activity. [13]Using bulky ligands helps to create a sterically hindered environment around the palladium, often preventing this inhibitory coordination and allowing the coupling to proceed efficiently.
Troubleshooting and Optimization Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Problem: No Reaction or Very Low Conversion
Q: I've set up my reaction, but after several hours, TLC/LC-MS analysis shows only starting materials. What are the most likely causes?
A: This is a common issue that usually points to a fundamental problem with one of the core components of the catalytic system.
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. [18] * Troubleshooting Step: Ensure all solvents and the reaction vessel have been rigorously degassed (e.g., via multiple freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). [19]Handle palladium precursors and ligands under an inert atmosphere.
-
Expert Insight: Using a pre-catalyst, which is a stable Pd(II) complex designed for easy reduction to the active Pd(0) species in situ, can often give more reproducible results than using simple palladium salts like Pd(OAc)₂.
-
-
Poor Reagent Quality:
-
Boronic Acid Degradation: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially if stored improperly or in the presence of moisture. [18][20] * Troubleshooting Step: Use fresh, high-purity 3-aminophenylboronic acid. Consider using a more stable derivative like a pinacol ester if degradation is suspected.
-
Ligand Oxidation: Phosphine ligands can be oxidized to phosphine oxides, which are inactive. [18]Use fresh ligands from a reputable supplier.
-
-
Inappropriate Base or Solvent:
-
Base Strength/Solubility: The base may be too weak or may not be soluble enough in the reaction medium to effectively promote transmetalation.
-
Troubleshooting Step: For this type of coupling, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often effective. [13]Ensure the base is finely powdered to maximize surface area. Switching to a stronger base like Cs₂CO₃ can sometimes initiate a stalled reaction.
-
Solvent Choice: The solvent system must be able to dissolve, at least partially, both the organic substrates and the inorganic base. Aprotic polar solvents like dioxane or THF in a mixture with water are common and effective choices. [10][21]
-
Problem: Catalyst Deactivation (Reaction Stalls)
Q: My reaction starts well but stops before completion, and I see black precipitate forming. What is happening?
A: This strongly suggests catalyst deactivation. The black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium particles. [18]
-
Cause 1: High Temperature or Concentrated Conditions: Excessive heat or high concentrations can accelerate the decomposition of the catalytic species into palladium black.
-
Solution: Try running the reaction at a slightly lower temperature (e.g., 80-90 °C instead of >100 °C) or at a slightly lower concentration.
-
-
Cause 2: Insufficient Ligand: The ratio of ligand to palladium is crucial. An inadequate amount of ligand can leave the palladium center "naked" and prone to aggregation.
-
Solution: Ensure a proper ligand-to-palladium ratio. Typically, for monodentate ligands like SPhos, a ratio of 2:1 (ligand:Pd) is a good starting point.
-
-
Cause 3: Product Inhibition: In some cases, the biphenyl product itself can coordinate to the catalyst more strongly than the starting materials, slowing down or stopping the catalytic cycle. [22] * Solution: This is a more challenging issue. Optimizing the catalyst loading is key; sometimes a slightly higher initial loading can push the reaction to completion before significant inhibition occurs.
Problem: Significant Side Product Formation
Q: My desired product is forming, but my chromatogram shows major impurities. What are they and how can I prevent them?
A: The two most common side products in Suzuki couplings are from homocoupling and dehalogenation.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl (in this case, 3,3'-diaminobiphenyl). It is often promoted by the presence of oxygen or excess Pd(II) species. [23] * Prevention: Rigorous deoxygenation of the reaction mixture is the most effective preventative measure. Ensuring the efficient reduction of the Pd(II) precatalyst to Pd(0) at the start of the reaction also helps.
-
Dehalogenation: This involves the replacement of the bromine on 3-bromobenzoic acid with a hydrogen atom, yielding benzoic acid.
-
Prevention: This side reaction can be caused by trace impurities in the reagents or solvents. Ensure high-purity starting materials. Sometimes, changing the base or solvent system can minimize this pathway. [23]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Synthesis
This protocol provides a robust starting point for the synthesis.
-
Reagent Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and a finely powdered base (e.g., K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or N₂) at least three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., SPhos, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid.
Protocol 2: Optimizing Catalyst Loading
A systematic approach is essential for finding the minimum effective catalyst concentration.
-
Setup Parallel Reactions: Prepare a series of identical reactions following Protocol 1 in parallel.
-
Vary Catalyst Loading: In each reaction, vary the loading of the palladium precatalyst. A good range to screen would be: 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%. Crucially, maintain a constant ligand-to-palladium ratio (e.g., 2:1).
-
Monitor Conversion: Take aliquots from each reaction at set time points (e.g., 1h, 3h, 6h, 12h) and analyze by LC-MS or GC to determine the percent conversion.
-
Analyze Results: Identify the lowest catalyst loading that provides complete conversion within an acceptable timeframe. This is your optimized loading.
Data Presentation: Catalyst Loading Optimization
The table below illustrates hypothetical but realistic results from a catalyst loading optimization study.
| Pd(OAc)₂ (mol%) | Ligand (SPhos) (mol%) | Time (h) | Conversion (%) | Turnover Number (TON) |
| 2.0 | 4.0 | 2 | >99 | ~50 |
| 1.0 | 2.0 | 4 | >99 | ~100 |
| 0.5 | 1.0 | 8 | >99 | ~200 |
| 0.1 | 0.2 | 12 | 95 | ~950 |
| 0.05 | 0.1 | 12 | 70 | ~1400 |
Turnover Number (TON) = (moles of product) / (moles of catalyst). A higher TON indicates greater catalyst efficiency.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps the palladium catalyst undergoes to couple the two reactants.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues with the synthesis.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.
References
-
PrepChem. Preparation of 3-bromobenzoic acid.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminophenylboronic Acid: Comprehensive Overview and Applications.[Link]
-
MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.[Link]
-
Wikipedia. Suzuki reaction.[Link]
- Google Patents.CN109467569B - Synthetic method of 3-aminophenylboronic acid.
-
ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.[Link]
-
ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.[Link]
-
Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.[Link]
-
Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.[Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
ACS Publications. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics.[Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions.[Link]
- Google Patents.CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
-
Wiley Online Library. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.[Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...[Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?[Link]
-
ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry.[Link]
-
ACS Publications. Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling | Organic Letters.[Link]
-
ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.[Link]
-
Royal Society of Chemistry. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.[Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction.[Link]
- Google Patents.CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-氨基苯硼酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important biphenyl scaffold. Our goal is to provide practical, in-depth solutions to common challenges encountered during its synthesis, with a focus on troubleshooting unwanted side reactions. The methodologies and explanations provided herein are grounded in established organometallic principles to ensure both success and safety in your laboratory operations.
Frequently Asked Questions (FAQs)
Q1: What is the most common and robust method for synthesizing the 3,3'-disubstituted biphenyl core of this molecule?
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method for constructing the C-C bond that forms the biphenyl backbone.[1] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for complex targets like 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid.[2] The typical approach involves coupling an aryl halide (e.g., a bromo- or iodoaniline derivative) with an arylboronic acid (e.g., 3-carboxyphenylboronic acid).[3]
Q2: Why are the amino (-NH₂) and carboxylic acid (-COOH) groups problematic, and is protection necessary?
Both the amine and carboxylic acid functionalities can interfere with the Suzuki-Miyaura catalytic cycle.
-
Amino Group: The lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. While some modern catalyst systems show tolerance, it is common practice to mask the amino group's reactivity. A highly effective strategy is to perform the coupling using a nitroarene precursor (e.g., 3-bromo-nitrobenzene) and then reduce the nitro group to an amine in a subsequent step.[4]
-
Carboxylic Acid Group: The acidic proton of the -COOH group can react with the basic conditions required for the coupling. More critically, the carboxylate can potentially coordinate with the palladium catalyst. While many Suzuki couplings proceed without protecting the carboxylic acid, protection may be required if low yields or catalyst deactivation are observed. Esterification (e.g., to a methyl or ethyl ester) is a common protection strategy.
Q3: What are the recommended starting materials for a Suzuki coupling approach?
A convergent and reliable route involves the coupling of two key fragments:
-
Aryl Halide (Electrophile): 3-Bromoaniline or, more commonly, 1-bromo-3-nitrobenzene. Bromo derivatives offer a good balance of reactivity and stability.[5] While more reactive, iodo-derivatives can be more expensive and prone to side reactions. Chloro-derivatives are often less reactive and require more specialized, highly active catalysts.[3][6]
-
Organoboron Reagent (Nucleophile): 3-Carboxyphenylboronic acid or its corresponding boronic ester derivatives (e.g., pinacol ester). Boronic acids are common, but boronic esters can offer enhanced stability and reduce the rate of certain side reactions.[3]
Troubleshooting Guide: Identifying & Mitigating Side Reactions
This section addresses the most common side reactions that lead to reduced yields and purification challenges.
Problem 1: My yield is low, and I've isolated a major byproduct that is missing the boronic acid group (e.g., benzoic acid from 3-carboxyphenylboronic acid). What is happening?
Side Reaction: Protodeboronation
This is one of the most frequent side reactions in Suzuki couplings.[7] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your nucleophile.[8]
-
Mechanism: Protodeboronation can be catalyzed by either acid or base and is often promoted by the presence of water, especially at elevated temperatures.[9] Under the basic conditions of the Suzuki coupling, a boronate species is formed, which can then be protonated by a proton source (like water) in the reaction mixture, leading to the cleavage of the C-B bond.[10]
-
Solutions:
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester.[11] These derivatives act as "slow-release" sources of the active boronic acid, keeping its instantaneous concentration low and suppressing the rate of protodeboronation relative to the desired transmetalation step.[7][12]
-
Minimize Water: While some water is often necessary for the base to function effectively, excessive amounts can accelerate protodeboronation. Use a carefully controlled ratio of organic solvent to water (e.g., Dioxane/H₂O 10:1).[13]
-
Choice of Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often preferred. Milder bases like potassium fluoride (KF) can also be effective in minimizing this side reaction, though they may require anhydrous conditions.[14]
-
Reaction Temperature & Time: Avoid unnecessarily high temperatures or prolonged reaction times, as both can increase the extent of protodeboronation. Monitor the reaction closely and stop it once the limiting reagent is consumed.
-
Problem 2: My LC-MS shows a significant impurity with a mass corresponding to a dimer of my starting materials (e.g., biphenyl-3,3'-dicarboxylic acid or 3,3'-dinitro-1,1'-biphenyl). How can I prevent this?
Side Reaction: Homocoupling
Homocoupling results in the dimerization of either the organoboron reagent or the aryl halide, consuming your starting materials and generating difficult-to-remove impurities.[3]
-
Mechanism:
-
Boronic Acid Homocoupling: This is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen (O₂).[3][15] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes the unwanted dimerization of the boronic acid.
-
Aryl Halide Homocoupling: This can occur through various pathways, sometimes involving Ni(0) impurities or alternative catalytic cycles.[16]
-
-
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Before adding the catalyst, thoroughly degas the reaction mixture (solvents and reagents) by sparging with an inert gas like argon or nitrogen for 20-30 minutes.[17] Maintaining a positive pressure of inert gas throughout the reaction is essential.
-
Use a Pd(0) Pre-catalyst: Start with a catalyst already in the active Pd(0) oxidation state (e.g., Pd(PPh₃)₄) or use a modern pre-catalyst (e.g., XPhos Pd G3) that efficiently generates the active Pd(0) species in situ.[9][13] This minimizes the presence of reactive Pd(II) at the start of the reaction.
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents) to ensure the aryl halide is fully consumed, as aryl halide homocoupling can sometimes be more problematic.[13]
-
Problem 3: I am observing a byproduct where the bromine or iodine on my starting material has been replaced by a hydrogen atom.
Side Reaction: Dehalogenation (or Hydrodehalogenation)
This side reaction converts your aryl halide electrophile into a simple arene, which is unreactive in the coupling cycle and reduces your potential yield.[17]
-
Mechanism: After the initial oxidative addition of the aryl halide to the Pd(0) center, the resulting Pd(II) complex can react with a hydride source in the mixture. This forms a palladium-hydride species, which then undergoes reductive elimination to release the dehalogenated arene and regenerate a Pd(0) catalyst.[3]
-
Solutions:
-
Avoid Hydride Sources: The most common culprits are amine bases (like triethylamine) and alcohol solvents (like methanol or isopropanol).[3][17]
-
Use Inorganic Bases: Switch to an inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃, which are not sources of hydride ions.[17]
-
Select Appropriate Solvents: Use aprotic solvents like dioxane, THF, toluene, or DMF.
-
Summary of Troubleshooting Strategies
| Side Reaction | Primary Cause(s) | Recommended Solutions | Citations |
| Protodeboronation | Excess water; high temperature; pH effects | Use boronic esters (MIDA, pinacol); minimize water; use K₃PO₄ base; optimize temperature and time. | [7][11][12] |
| Homocoupling | Presence of oxygen; Pd(II) species | Rigorously degas solvents and reagents; use a Pd(0) pre-catalyst; maintain an inert atmosphere. | [3][15][17] |
| Dehalogenation | Hydride sources (amine bases, alcohol solvents) | Use inorganic bases (K₃PO₄, Cs₂CO₃); use aprotic solvents (dioxane, THF, toluene). | [3][17] |
| Catalyst Decomposition | High temperature; improper ligand choice | Use a well-defined pre-catalyst; screen ligands; avoid excessive temperatures. | [18][19] |
Visualizing the Suzuki Cycle and Common Failure Modes
The following diagrams illustrate the desired catalytic pathway and the points at which key side reactions can occur.
The Suzuki-Miyaura Catalytic Cycle
Caption: The main catalytic cycle for the Suzuki-Miyaura reaction.
Common Side Reaction Pathways
Caption: Origins of common side products from key reaction intermediates.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting a problematic Suzuki reaction.
Experimental Protocol: Synthesis of a Protected Precursor
This protocol provides a robust starting point for the synthesis of a nitro-group-containing precursor to the target molecule.[13][17]
Reaction: 1-bromo-3-nitrobenzene + 3-(methoxycarbonyl)phenylboronic acid → Methyl 3'-nitro-[1,1'-biphenyl]-3-carboxylate
Materials:
-
1-bromo-3-nitrobenzene (1.0 equiv)
-
3-(Methoxycarbonyl)phenylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
XPhos Pd G3 (buchwald G3 precatalyst) (2 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-bromo-3-nitrobenzene, 3-(methoxycarbonyl)phenylboronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed from the solid reagents.[17]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.
-
Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-dioxane and water by sparging with argon for at least 30 minutes. Add the solvent mixture to the reaction flask via syringe. The total concentration should be approximately 0.2 M with respect to the limiting aryl bromide.[13]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biphenyl ester. The subsequent reduction of the nitro group and hydrolysis of the ester can be performed using standard literature procedures.
References
-
Wikipedia. (2023). Protodeboronation. [Link]
-
ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
-
American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]
- Google Patents. (2015). CN105085287A - Preparation method of 3'-amino-2'-hydroxyl-[1,1'-biphenyl]-3-carboxylic acid.
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
-
Lumen Learning. (n.d.). Palladium catalyzed couplings. In Organic Chemistry II. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. In Organic Chemistry II Class Notes. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
American Chemical Society. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
American Chemical Society. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]
- Google Patents. (2016). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
Sources
- 1. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 5. fiveable.me [fiveable.me]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
- 19. reddit.com [reddit.com]
How to prevent oxidation of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
Technical Support Center: 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
A Guide to Preventing Oxidation for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to ensure the stability and integrity of this critical compound throughout your experiments. This resource is structured to help you quickly diagnose and solve common oxidation-related issues and to implement robust preventative strategies.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the stability of this compound.
Q1: Why is my solution of this compound turning yellow/brown?
A1: A color change in your solution is a primary indicator of oxidation.[1] The aromatic amine group (-NH₂) in the molecule is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of highly colored impurities like nitrobenzene, benzoquinones, or polymeric species.[1]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: Several factors can accelerate oxidation, including:
-
Exposure to atmospheric oxygen: This is the most significant factor.
-
Presence of metal ions: Certain metal ions can catalyze the oxidation process.
-
Exposure to light: Photo-oxidation can occur, especially with prolonged exposure.[2]
-
Elevated temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[2]
-
pH of the solution: The rate of aniline oxidation can be influenced by the pH of the medium.[1][3]
Q3: Can I still use my this compound if it has started to change color?
A3: It is strongly advised not to use the oxidized material for experiments where high purity is required. The presence of oxidation byproducts can lead to unpredictable results, side reactions, and inaccurate data. For applications where purity is less critical, the suitability of the material would need to be determined on a case-by-case basis, but this is generally not recommended.
Q4: How should I store the solid form of this compound?
A4: For optimal stability, the solid compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[2][4] It is best to store it in a cool, dark, and dry place.[2][5] For long-term storage, consider a desiccator or a controlled humidity cabinet.
Troubleshooting and In-Depth Guides
This section provides a more detailed exploration of the causes of oxidation and comprehensive strategies to prevent it.
Understanding the Oxidation Mechanism
The primary site of oxidation on this compound is the aromatic amine group. Aromatic amines are electron-rich, making them susceptible to losing electrons and undergoing oxidation.[1] The oxidation process can proceed through several stages, potentially forming nitroso and nitro compounds, and can also lead to polymerization, resulting in complex mixtures of colored byproducts.[6][7]
Caption: Simplified oxidation pathway of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid.
Comprehensive Prevention Strategies
To maintain the integrity of your compound, a multi-faceted approach to prevention is essential.
Excluding oxygen is the most effective way to prevent oxidation.[1] This is achieved by handling the compound under an inert atmosphere, such as nitrogen or argon.[8][9]
-
Gloveboxes: For the highest level of protection, all manipulations (weighing, dissolving, and aliquoting) should be performed inside a glovebox with low oxygen and moisture levels.[2]
-
Schlenk Lines: A vacuum/inert gas manifold system (Schlenk line) is a standard and effective tool for handling air-sensitive materials.[8]
-
Inert Gas Balloons: For less stringent requirements, flushing the reaction vessel with an inert gas from a balloon can be sufficient to displace most of the atmospheric oxygen.[10]
Caption: General workflow for handling air-sensitive compounds.
Dissolved oxygen in solvents is a common and often overlooked cause of oxidation.[11] Therefore, it is crucial to use degassed solvents.
| Degassing Method | Procedure | Effectiveness | Best For |
| Freeze-Pump-Thaw | The solvent is frozen with liquid nitrogen, a vacuum is applied, and then it is thawed. This cycle is repeated at least three times.[11] | Most Effective | Highly sensitive reactions, long-term experiments. |
| Sparging (Bubbling) | An inert gas (nitrogen or argon) is bubbled through the solvent for an extended period (30-60 minutes).[11][12] | Moderately Effective | General purpose, less sensitive applications. |
| Sonication under Vacuum | The solvent is sonicated under a light vacuum for short intervals, with the atmosphere being replenished with an inert gas between cycles.[11] | Moderately Effective | Quick degassing for some applications. |
Table 1: Comparison of Solvent Degassing Methods.
The hydrochloride salt form of the compound suggests it is more stable in acidic conditions. However, the oxidation rate of anilines can be complex and pH-dependent.[1][3] It is generally advisable to maintain a slightly acidic pH for stock solutions. If your experimental conditions require a neutral or basic pH, the solution should be used immediately after preparation, and extra precautions for oxygen exclusion should be taken.
For short-term storage, solutions should be kept in a refrigerator (~4°C) in a sealed vial with an inert gas headspace. For long-term storage, freezing the solution at -20°C or -80°C is recommended.[13] However, be aware of potential freeze-thaw cycles, which can introduce atmospheric gases. Aliquoting the stock solution into smaller, single-use vials is a good practice to minimize this.
Detailed Experimental Protocols
Here are step-by-step protocols for preparing and storing solutions of this compound.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the preparation of a stock solution using standard air-sensitive techniques with an inert gas balloon.
Materials:
-
This compound
-
Degassed solvent (e.g., DMSO, DMF, or an appropriate buffer)
-
Two-neck round-bottom flask or a Schlenk flask
-
Rubber septa
-
Nitrogen or argon gas supply with a balloon
-
Syringes and needles
-
Stir bar
Procedure:
-
Dry the Glassware: Oven-dry the flask and stir bar at >120°C for at least 4 hours and allow it to cool in a desiccator.[14]
-
Assemble the Apparatus: While still warm, assemble the flask with the stir bar inside and seal the joints with rubber septa.[14]
-
Inert the Atmosphere: Insert a needle connected to the inert gas balloon into one septum and an outlet needle in the other. Flush the flask with the inert gas for at least 5-10 minutes to displace the air.[10]
-
Add the Compound: Briefly remove the septum, quickly add the pre-weighed solid this compound, and immediately reseal the flask. Continue flushing with inert gas for another 2-3 minutes.
-
Add the Solvent: Using a dry, inert gas-flushed syringe, draw up the required volume of degassed solvent and add it to the flask through the septum.[15]
-
Dissolution: Stir the mixture until the compound is fully dissolved.
-
Storage: The solution can now be used directly or transferred via syringe to smaller, inerted vials for storage.
Protocol 2: Long-Term Storage of Solid Compound
Procedure:
-
If the compound is not already in an inerted container, transfer it inside a glovebox into an amber glass vial.
-
If a glovebox is not available, place the vial in a larger container, such as a desiccator.
-
Evacuate the desiccator and backfill it with nitrogen or argon. Repeat this cycle 3-5 times.
-
Store the desiccator in a cool, dark place, such as a refrigerator or a designated cabinet.[5]
By implementing these protocols and understanding the principles behind them, you can significantly enhance the stability and reliability of your this compound, leading to more accurate and reproducible experimental outcomes.
References
-
Bode, J. (n.d.). How to Degas Solvents. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Retrieved from [Link]
-
Jacomex. (n.d.). Laboratory Equipment for Inert Atmosphere. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]
-
Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]
-
ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine. Retrieved from [Link]
- van der Vlag, R., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
- Wang, Y., et al. (2022). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Applied and Environmental Microbiology, 88(15).
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Xiao, F., & O'Brien, J. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Degassing solvents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. pangoo.biz [pangoo.biz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. Laboratory Equipment for Inert Atmosphere - Jacomex [jacomex.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To [chem.rochester.edu]
- 12. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 13. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots [mdpi.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Purification of Amino Biphenyl Carboxylic Acids
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of amino biphenyl carboxylic acids. Recognizing the unique challenges posed by the zwitterionic nature of these compounds, this document moves beyond standard protocols to offer practical, field-tested solutions and troubleshooting advice.
Introduction: The Challenge of Purifying Zwitterionic Biphenyls
Amino biphenyl carboxylic acids are a critical class of molecules in pharmaceutical development, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). A notable example is 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, a crucial precursor for the thrombopoietin receptor agonist, Eltrombopag.[1] The purification of these molecules is frequently complicated by their amphoteric nature, possessing both acidic (carboxylic acid) and basic (amino) functional groups. This leads to the formation of zwitterions at their isoelectric point (pI), resulting in high polarity, and often, poor solubility in common organic solvents, making traditional purification techniques like silica gel chromatography challenging.[2]
This guide is structured to address these challenges head-on, providing a selection of alternative purification strategies and detailed troubleshooting guides to navigate the common pitfalls encountered during their implementation.
Frequently Asked Questions (FAQs)
Q1: Why is standard silica gel chromatography often ineffective for purifying amino biphenyl carboxylic acids?
Standard silica gel chromatography relies on the differential partitioning of compounds between a polar stationary phase (silica) and a less polar mobile phase. Due to their zwitterionic nature, amino biphenyl carboxylic acids are highly polar and can interact very strongly with the silica surface. This often leads to poor elution, significant peak tailing, and low recovery.[3] To overcome this, highly polar and often complex mobile phase systems are required, which can complicate product isolation.
Q2: What are the most common impurities I should expect?
The impurity profile largely depends on the synthetic route used to prepare the amino biphenyl carboxylic acid. For instance, if a Suzuki-Miyaura coupling reaction is employed to form the biphenyl backbone, common impurities include:
-
Homocoupling products: Resulting from the reaction of two molecules of the boronic acid or two molecules of the aryl halide.
-
Residual palladium catalyst: Which needs to be removed to meet regulatory requirements.[4]
-
Unreacted starting materials: Such as the aryl halide or boronic acid.
-
Byproducts from the reduction of a nitro group: If the amino group is introduced via the reduction of a nitro-substituted biphenyl, incomplete reduction can lead to nitro- or nitroso-containing impurities.
Q3: How do I choose the best alternative purification method?
The choice of purification method depends on several factors, including the scale of your synthesis, the nature of the impurities, the required purity level, and the available equipment. The following decision tree can guide your selection:
Troubleshooting Guide 1: Crystallization
Crystallization is a powerful and scalable purification technique for amino biphenyl carboxylic acids, especially when the target compound is a solid.[5]
FAQs for Crystallization
Q: My compound won't crystallize. What should I do?
A: If your compound remains an oil or fails to precipitate, consider the following:
-
Solvent System: The choice of solvent is critical. For zwitterionic compounds, you may need to use polar solvents or solvent mixtures. Experiment with different solvent polarities. A good starting point is a solvent in which your compound is soluble when hot but sparingly soluble when cold.
-
Supersaturation: Your solution may not be sufficiently supersaturated. Try to slowly evaporate the solvent or cool the solution to a lower temperature.
-
Seeding: Introduce a seed crystal of the pure compound to induce crystallization.[6] If you don't have a seed crystal, try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.
-
Purity: Highly impure samples can sometimes inhibit crystallization. Consider a preliminary purification step to remove major impurities.
Q: My crystallization yield is very low. How can I improve it?
A: A low yield can be due to several factors:
-
Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[7]
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
pH Adjustment: For zwitterionic compounds, the pH of the solution is crucial. The lowest solubility is typically at the isoelectric point (pI).[2] Adjusting the pH to the pI can significantly improve precipitation. For example, in the purification of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, adjusting the pH to 5.5 with hydrochloric acid induces precipitation.[8]
Experimental Protocol: pH-Controlled Crystallization
This protocol is adapted from the synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.[8]
-
Dissolution: Dissolve the crude amino biphenyl carboxylic acid in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like ethanol).
-
pH Adjustment: Slowly add an acid (e.g., 0.5 M HCl) or a base (e.g., 0.5 M NaOH) dropwise while monitoring the pH. Adjust the pH to the isoelectric point of your compound. For many amino biphenyl carboxylic acids, this will be in the range of pH 4-6.
-
Precipitation: As you approach the pI, the product should begin to precipitate. Continue stirring for a period (e.g., 30 minutes to 2 hours) to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified solid under vacuum.
Troubleshooting Guide 2: Preparative High-Performance Liquid Chromatography (Prep HPLC)
Prep HPLC is a high-resolution technique suitable for purifying small to medium-scale batches of amino biphenyl carboxylic acids, especially when dealing with complex mixtures of impurities or for achieving very high purity.[9]
FAQs for Prep HPLC
Q: My peaks are tailing or showing poor shape. What is the cause?
A: Peak tailing in HPLC of amino biphenyl carboxylic acids is often due to secondary interactions with the stationary phase.
-
Ionic Interactions: The amino group can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[10]
-
Solution: Add a competing base, such as triethylamine (TEA), or an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress these interactions. For zwitterions, adjusting the mobile phase pH away from the pI can also improve peak shape. At a low pH (e.g., 2-3), the carboxylic acid is protonated, and the molecule behaves more like a primary amine.[11]
Q: I'm not getting good separation between my product and a key impurity. How can I improve resolution?
A: To improve resolution, you can modify several parameters:
-
Mobile Phase Composition: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.
-
Gradient Profile: Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
-
Stationary Phase: Consider a different column chemistry. For highly polar zwitterionic compounds, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can provide unique selectivity.[12][13]
-
pH: As mentioned, pH plays a significant role in the retention of these compounds. Systematically varying the mobile phase pH can dramatically alter selectivity.
Data Presentation: Mobile Phase Additives for Improved Peak Shape
| Additive | Concentration | Rationale | Potential Drawbacks |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Suppresses ionization of carboxylic acids and masks silanol interactions.[11] | Can be difficult to remove from the final product. |
| Formic Acid | 0.1 - 1% | A volatile alternative to TFA, easier to remove during workup. | Less effective at masking silanol interactions than TFA. |
| Triethylamine (TEA) | 0.1 - 0.5% | Acts as a competing base to reduce interactions of the amino group with the stationary phase. | Can suppress ionization in mass spectrometry detection. |
Experimental Protocol: Preparative HPLC Purification
-
Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of your target compound from all impurities.
-
Scale-Up: Scale the analytical method to your preparative system, adjusting the flow rate and injection volume according to the column dimensions.
-
Sample Preparation: Dissolve the crude material in a solvent that is compatible with your mobile phase, ideally the initial mobile phase composition. Filter the sample to remove any particulates.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to your target peak.
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Product Isolation: Combine the pure fractions and remove the mobile phase solvents by rotary evaporation or lyophilization.
Troubleshooting Guide 3: Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, offering faster separations and reduced organic solvent consumption. It is particularly well-suited for the purification of chiral compounds and can be adapted for polar molecules like amino biphenyl carboxylic acids.[14]
FAQs for SFC
Q: Can I use SFC for such polar, zwitterionic compounds?
A: Yes, while SFC traditionally uses non-polar supercritical CO₂, the addition of polar co-solvents (modifiers) like methanol or ethanol makes it suitable for separating polar compounds.[14] For zwitterionic molecules, additives to the modifier are often necessary to improve peak shape and retention.
Q: My peak shape is poor in SFC. What adjustments can I make?
A: Similar to HPLC, poor peak shape in SFC can be due to secondary interactions.
-
Additives: The use of additives in the co-solvent is crucial. For acidic compounds, adding a small amount of an acid like TFA or formic acid can improve peak shape. For basic compounds, an amine additive is beneficial. For zwitterionic compounds, you may need to experiment with both acidic and basic additives to find the optimal conditions.[15]
-
Co-solvent: Varying the co-solvent (e.g., methanol, ethanol, isopropanol) can significantly impact selectivity and peak shape.
-
Water as an Additive: For very polar compounds, adding a small percentage of water (1-5%) to the co-solvent can improve solubility and peak shape.
Troubleshooting Guide 4: Ion-Exchange and Mixed-Mode Chromatography
Ion-exchange chromatography (IEX) separates molecules based on their net charge, making it a suitable technique for purifying amino biphenyl carboxylic acids.[16] Mixed-mode chromatography combines ion-exchange and reversed-phase properties in a single stationary phase, offering unique selectivity for zwitterionic compounds.[17]
FAQs for IEX and Mixed-Mode Chromatography
Q: How do I choose between cation-exchange and anion-exchange chromatography?
A: The choice depends on the pH at which you want to perform the separation and the pI of your compound.
-
Cation-Exchange: At a pH below the pI, your compound will have a net positive charge and will bind to a cation-exchange resin.
-
Anion-Exchange: At a pH above the pI, your compound will have a net negative charge and will bind to an anion-exchange resin.
Q: How can mixed-mode chromatography simplify my purification?
A: Mixed-mode chromatography can often separate compounds that are difficult to resolve by either reversed-phase or ion-exchange chromatography alone.[13] The dual retention mechanism provides an additional dimension of selectivity, which can be particularly useful for separating structurally similar impurities from your target amino biphenyl carboxylic acid.
Conclusion
The purification of amino biphenyl carboxylic acids presents unique challenges due to their zwitterionic nature. However, by moving beyond traditional silica gel chromatography and employing alternative techniques such as crystallization, preparative HPLC, SFC, and ion-exchange/mixed-mode chromatography, high levels of purity can be achieved. This guide provides a framework for selecting the appropriate method and troubleshooting common issues, empowering researchers to efficiently and effectively purify these important pharmaceutical building blocks.
References
- CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
- US5118815A - Method for crystallization of amino acids - Google Patents.
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
HPLC method dev strategies for Zwitterions - Chromatography Forum. Available at: [Link]
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents.
- CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents.
-
Separation and Refining of Amino acids. Available at: [Link]
-
HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization | Request PDF - ResearchGate. Available at: [Link]
-
Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization | Inorganic Chemistry - ACS Publications. Available at: [Link]
- CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents.
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available at: [Link]
-
Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed. Available at: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. Available at: [Link]
-
Mixed-Mode Chromatography—A Review - LCGC International. Available at: [Link]
-
How to improve peak shape in Supercritical Fluid Chromatography? - ResearchGate. Available at: [Link]
-
How to desalt zwitterions? - ResearchGate. Available at: [Link]
-
Preparative SFC Method Development - Waters Corporation. Available at: [Link]
-
Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing. Available at: [Link]
-
Ion-exchange Chromatography Protocol - Conduct Science. Available at: [https://conductscience.com/ion-exchange-chromatography-protocol/]([Link] chromatography-protocol/)
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: [Link]
-
Sample Preparation for Crystallization - Hampton Research. Available at: [Link]
-
Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed. Available at: [Link]
-
Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - NIH. Available at: [Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Available at: [Link]
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies. Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]
-
Crystallization of Para -aminobenzoic acid Forms from Specific Solvents - ResearchGate. Available at: [Link]
-
Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC | LCGC International. Available at: [Link]
-
Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen - CrystEngComm (RSC Publishing). Available at: [Link]
-
I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? | ResearchGate. Available at: [Link]
-
Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed. Available at: [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. Available at: [Link]
-
Troubleshooting GC peak shapes - Element Lab Solutions. Available at: [Link]
-
(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. Available at: [Link]
-
Crystal engineering of zwitterionic drug to neutral co-crystals - ResearchGate. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Available at: [Link]
Sources
- 1. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Mixed-Mode Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. conductscience.com [conductscience.com]
- 17. sielc.com [sielc.com]
Validation & Comparative
A Technical Guide to the ¹H NMR Spectrum of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride is a key building block in the synthesis of various pharmacologically active molecules. Its isomeric purity and structural integrity are critical for the desired biological activity and safety profile of the final drug substance. Among the array of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an exceptionally powerful tool for providing detailed information about molecular structure.
This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth technical analysis of the ¹H NMR spectrum of this compound. We will dissect the predicted spectrum, explore the rationale behind optimal experimental parameters, and compare its spectral features with those of closely related isomers and precursors. This document is intended to serve as a practical resource for researchers, enabling them to confidently identify this compound, assess its purity, and distinguish it from potential isomeric impurities.
Understanding the Molecular Structure and its ¹H NMR Signature
The structure of this compound presents a fascinating case for ¹H NMR analysis. The molecule consists of two phenyl rings linked together, with an amino group on one ring and a carboxylic acid group on the other. The hydrochloride salt form means the basic amino group is protonated to an ammonium salt (-NH₃⁺). This seemingly simple molecule has a complex arrangement of protons, each with a unique chemical environment that will be reflected in the ¹H NMR spectrum.
A detailed prediction of the ¹H NMR spectrum is crucial for its interpretation. The spectrum is expected to show distinct signals for the aromatic protons on both rings, as well as signals for the exchangeable protons of the ammonium and carboxylic acid groups.
Predicted ¹H NMR Spectrum in DMSO-d₆
The choice of solvent is critical for obtaining a high-quality ¹H NMR spectrum, especially for a molecule with exchangeable protons (-NH₃⁺ and -COOH). Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis. Its ability to form strong hydrogen bonds with the analyte slows down the rate of proton exchange, allowing for the observation of the signals from the ammonium and carboxylic acid protons, which would otherwise be broadened or absent in protic solvents like D₂O or methanol-d₄.
Below is a detailed prediction of the chemical shifts (δ) and multiplicities for the protons of this compound in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | Carboxylic acid protons are highly deshielded and typically appear in this downfield region.[1] The signal is often broad due to hydrogen bonding. |
| Ammonium (-NH₃⁺) | 9.0 - 10.0 | Broad Singlet | The protonation of the amino group to an ammonium salt significantly deshields the protons, causing them to appear at a lower field than a typical amine proton. The signal is often broad. |
| Aromatic Protons | 7.0 - 8.5 | Multiplets, Doublets, Triplets | The eight aromatic protons will resonate in this region, with their specific chemical shifts and splitting patterns determined by their position relative to the electron-withdrawing carboxylic acid group, the electron-withdrawing ammonium group, and the other phenyl ring. Protons ortho and para to the carboxylic acid group will be more deshielded (further downfield) than the meta proton. Similarly, protons on the aminophenyl ring will be influenced by the electron-withdrawing effect of the -NH₃⁺ group. |
Note: The exact chemical shifts and coupling constants can be influenced by concentration and temperature.
Comparative Analysis with Isomers and Related Compounds
A key application of ¹H NMR in drug development is the identification and quantification of isomeric impurities. The synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid can potentially lead to the formation of other positional isomers, such as the 2'-amino and 4'-amino analogues. Differentiating these isomers by ¹H NMR is crucial for quality control.
| Compound | Key Differentiating ¹H NMR Features |
| This compound (Target) | The aromatic region will show a complex but predictable pattern of splitting for the eight distinct aromatic protons. |
| 2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride (Isomer) | The proton ortho to the amino group on the second ring (at the 2' position) would likely experience a different chemical shift and coupling pattern compared to the protons of the 3'-amino isomer due to steric and electronic effects. |
| 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride (Isomer) | The symmetry of the 4'-substituted ring would lead to a simpler splitting pattern in the aromatic region compared to the 3'-isomer. For instance, the protons on the aminophenyl ring might appear as two distinct doublets. |
| [1,1'-Biphenyl]-3-carboxylic acid (Precursor/Related Compound) | The spectrum would lack the signals corresponding to the aminophenyl ring and the ammonium protons, resulting in a simpler aromatic region. The carboxylic acid proton would still be present in the downfield region.[2] |
| [1,1'-Biphenyl]-3-amine (Precursor/Related Compound) | The spectrum would be devoid of the carboxylic acid proton signal and the signals from the carboxyphenyl ring. The amine protons would appear at a higher field (more shielded) compared to the ammonium protons of the hydrochloride salt.[2] |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for preparing a sample of this compound and acquiring a publication-quality ¹H NMR spectrum.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the compound into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, gentle warming in a water bath can aid dissolution.
-
Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Instrument Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆.
-
Shimming: Carefully shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 16 ppm).
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration if needed.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Integration: Integrate all signals to determine the relative number of protons.
-
Visualizing the Experimental Workflow
Caption: Workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound, when acquired under optimal conditions, provides a wealth of structural information. By understanding the predicted chemical shifts and splitting patterns, and by comparing the experimental spectrum to those of potential isomers and related compounds, researchers can confidently verify the identity and purity of this important synthetic intermediate. The use of DMSO-d₆ as the NMR solvent is a critical experimental choice that enables the direct observation of all protons in the molecule, including the exchangeable ones. This comprehensive approach to ¹H NMR analysis is an indispensable component of rigorous quality control in the pharmaceutical industry.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
- LibreTexts. (2021, August 11). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)
Sources
A Senior Application Scientist's Guide to the 13C NMR Analysis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride: A Comparative Approach
For professionals in drug discovery and development, the unambiguous structural confirmation of novel chemical entities and key intermediates is a cornerstone of the research pipeline. 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride is a vital building block, serving as a scaffold for synthesizing a range of pharmacologically active molecules.[1] Its precise molecular architecture, featuring two phenyl rings with distinct substitution patterns, demands a robust analytical strategy for characterization.
This guide provides an in-depth, field-proven perspective on utilizing ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound. We will move beyond a simple recitation of data to explain the causality behind experimental choices, establish a self-validating protocol, and objectively compare the utility of ¹³C NMR against other common analytical techniques.
The Analytical Challenge: Understanding the Molecule
The first step in any robust analysis is a theoretical dissection of the target molecule. This compound (Molecular Formula: C₁₃H₁₂ClNO₂) possesses a non-symmetrical biphenyl core.[2][3] This lack of symmetry is crucial, as it implies that all 13 carbon atoms in the structure are chemically non-equivalent and should, in principle, yield 13 distinct signals in the ¹³C NMR spectrum.
The hydrochloride salt form dictates that the amino group is protonated (-NH₃⁺), influencing the electronic environment of the attached phenyl ring. This, combined with the electron-withdrawing carboxylic acid group, creates a complex distribution of electron density across the molecule, which ¹³C NMR is exquisitely sensitive to.
Predicted ¹³C Chemical Shift Regions
Before entering the lab, a seasoned scientist will predict the spectrum. This practice is vital for setting correct acquisition parameters and for the eventual assignment of signals. Based on established chemical shift ranges and data from similar substituted biphenyl compounds, we can anticipate the following.[4][5]
| Carbon Type | Expected Chemical Shift (δ) ppm | Rationale & Causality |
| Carboxylic Acid (C OOH) | 165 - 175 | The carbonyl carbon is highly deshielded due to the electronegativity of the two oxygen atoms. This is a highly characteristic and reliable signal.[4] |
| C3' (-NH₃⁺) | 145 - 150 | The protonated amino group is strongly electron-withdrawing, significantly deshielding the carbon to which it is attached. |
| C1 & C1' (Biphenyl Linkage) | 140 - 145 | These are quaternary carbons involved in the ring-ring bond. Their chemical shift is influenced by the substituents on their respective rings. |
| C3 (-COOH) | 130 - 135 | The carboxylic acid group is electron-withdrawing, deshielding the attached quaternary carbon, though less dramatically than the carbonyl carbon itself. |
| Aromatic CH (Unsubstituted) | 125 - 130 | This represents the baseline chemical shift for aromatic carbons in the biphenyl system. |
| Aromatic CH (Substituted) | 115 - 140 | Carbons ortho and para to the activating -NH₃⁺ and deactivating -COOH groups will experience shifts from the baseline aromatic region. |
Note: Quaternary carbons (C1, C1', C3, C3') are expected to show signals of lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.[4]
A Validated Experimental Protocol for ¹³C NMR Acquisition
The following protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data suitable for publication or regulatory submission.
Step-by-Step Methodology
-
Sample Preparation (The Foundation):
-
Solvent Choice: Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. Causality: The hydrochloride salt structure requires a polar solvent for dissolution. While D₂O is an option, DMSO-d6 is superior as it solubilizes a wider range of organic molecules and its residual ¹³C quintet at 39.52 ppm serves as an excellent internal reference.[6][7] Unlike D₂O, it will not cause the exchange of the -NH₃⁺ protons, which is beneficial if a corresponding ¹H NMR spectrum is required.
-
Concentration: Accurately weigh 15-25 mg of this compound into a clean vial. Add 0.7 mL of DMSO-d6.
-
Dissolution: Vortex the sample for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution is essential for high-resolution data.
-
Transfer: Transfer the solution into a high-quality 5 mm NMR tube.
-
-
Spectrometer Setup (Instrumental Integrity):
-
Insert the sample into the NMR spectrometer's magnet.
-
Lock the field frequency using the deuterium signal from the DMSO-d6 solvent. A stable lock is critical for the duration of the experiment.
-
Automatically tune and match the probe for the ¹³C frequency (~125 MHz on a 500 MHz spectrometer). This ensures maximum energy transfer and signal sensitivity.[8]
-
-
Acquisition Parameters (The Art of Data Collection):
-
Pulse Program: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system). This simplifies the spectrum by collapsing ¹³C-¹H coupling, resulting in a single sharp peak for each unique carbon.
-
Spectral Width (SW): Set to ~240 ppm. This generous width ensures that all signals, from the highly shielded aliphatics (if any impurities are present) to the deshielded carbonyl carbon, are captured.
-
Number of Scans (NS): Set between 2048 and 4096 scans. Causality: The natural abundance of ¹³C is only 1.1%, making it an insensitive nucleus. A high number of scans is required to achieve a signal-to-noise ratio sufficient to detect the low-intensity quaternary carbon signals.
-
Relaxation Delay (D1): Set to 2.0 seconds. Expert Insight: Quaternary carbons lack attached protons and thus relax much more slowly than protonated carbons. While a very long delay (5 x T₁) is needed for perfect quantitation, a 2-second delay provides a good compromise between signal intensity and total experiment time for routine structural confirmation.
-
Acquisition Time (AT): ~1.4 seconds. This is determined by the spectral width and the number of data points, and dictates the resolution of the spectrum.
-
-
Data Processing (Extracting the Truth):
-
Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply an automatic baseline correction.
-
Crucial Step - Calibration: Reference the spectrum by setting the central peak of the DMSO-d6 solvent signal to 39.52 ppm. All other chemical shifts will be reported relative to this standard.
-
A Comparative Framework for Structural Analysis
While ¹³C NMR is powerful, it is never used in isolation. Its true value is realized when its data is integrated with that from other analytical techniques.
Performance Comparison
| Technique | Primary Information Provided | Strengths | Limitations |
| ¹³C NMR Spectroscopy | Carbon skeleton, number of unique carbons, functional groups. | Unambiguous count of non-equivalent carbons; sensitive to subtle structural changes. | Low sensitivity; long acquisition times; not inherently quantitative without special setup. |
| ¹H NMR Spectroscopy | Proton environment, connectivity (J-coupling), integration (proton count). | High sensitivity; fast acquisition; detailed connectivity information. | Signal overlap in complex aromatic regions can make interpretation difficult. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS). | Extremely high sensitivity (sub-picogram); confirms molecular formula. | Provides no information on isomerism (e.g., 3'-amino vs 4'-amino). |
| HPLC-UV | Purity, presence of impurities. | Excellent for quantifying purity and separating components of a mixture. | Provides no structural information beyond a UV spectrum. |
References
-
Akimoto, M., Nakao, K., & Nakajima, T. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(18), 4284. [Link][6]
-
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University Department of Chemistry. [Link][4]
-
Contreras-Celedón, C. A., et al. (2016). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Beilstein Journal of Organic Chemistry, 12, 1736–1745. [Link]
-
Royal Society of Chemistry. Spectra and physical data of (A2). Supporting Information. [Link][5]
-
Jadav, H. (2017). Which solvents I should use for taking NMR of amino acid? ResearchGate. [Link][7]
-
PubChem. (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). [Link]
-
Colbourne, J. K., et al. (2019). Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes. Analytical Chemistry, 91(15), 10148–10156. [Link][8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1170469-44-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. rsc.org [rsc.org]
- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid
Welcome to an in-depth exploration of the mass spectrometric behavior of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid. This guide is tailored for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of complex small molecules. Here, we will dissect the predicted fragmentation patterns of this biphenyl derivative, comparing the outcomes of different ionization techniques and providing the foundational principles that govern these processes. Our focus will be on building a logical framework for interpreting the mass spectra of this and structurally related compounds, even in the absence of extensive library data.
Introduction to 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is a bifunctional molecule featuring a biphenyl core, a common scaffold in medicinal chemistry and materials science.[1] The presence of both an amino group and a carboxylic acid group on the biphenyl structure imparts it with versatile chemical properties and potential biological activity. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex matrices, for metabolite studies, and for quality control in synthetic processes. The structural similarity to intermediates used in the synthesis of pharmaceuticals, such as 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, underscores the importance of robust analytical methods for this class of compounds.[2]
Core Principles of Fragmentation for Constituent Moieties
To predict the fragmentation of our target molecule, we must first understand the characteristic fragmentation of its three key components: the aromatic carboxylic acid, the aromatic amine, and the biphenyl core.
Aromatic Carboxylic Acids
Aromatic carboxylic acids generally exhibit a more prominent molecular ion peak in Electron Ionization (EI) mass spectrometry compared to their aliphatic counterparts due to the stability of the aromatic ring.[3] Key fragmentation pathways include:
-
Loss of a hydroxyl radical (•OH): This results in a significant [M-17]⁺ peak.[4]
-
Loss of a carboxyl group (•COOH): This leads to an [M-45]⁺ fragment.[5]
-
Decarboxylation (loss of CO₂): This can also occur, yielding an [M-44]⁺ ion.
Under Electrospray Ionization (ESI), deprotonation to form [M-H]⁻ is common in negative ion mode, which is often a stable ion with limited fragmentation. In positive ion mode, protonation can occur, but fragmentation is generally less extensive than in EI.[6]
Aromatic Amines
For aromatic amines, the molecular ion peak is typically strong. A characteristic fragmentation in EI-MS is the loss of a neutral ammonia molecule (NH₃) if there are abstractable hydrogens, or cleavage of the C-N bond.[7] In ESI-MS, primary amines readily protonate to form stable [M+H]⁺ ions.[8]
Biphenyl Core
The biphenyl ring system is highly stable, and its fragmentation often requires higher energy. The unsubstituted biphenyl molecule shows a very intense molecular ion peak. Fragmentation, when it occurs, can involve the loss of hydrogen atoms or cleavage of the biphenyl bond, though the latter is less common. The fragmentation of substituted biphenyls is heavily influenced by the nature and position of the substituents.[9][10]
Predicted Fragmentation Pathways of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid
With a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol , we can now propose the likely fragmentation pathways under different ionization conditions.[1]
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, we anticipate extensive fragmentation. The initial event is the formation of a radical cation, M⁺•.
Caption: Predicted EI fragmentation pathway of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid.
The primary fragmentation events are expected to be:
-
Loss of a hydroxyl radical (•OH) from the carboxylic acid group to form a stable acylium ion at m/z 196.
-
Loss of the entire carboxyl group (•COOH) to yield a fragment at m/z 168.
-
Decarboxylation with the loss of CO₂ to give a radical cation at m/z 169. This fragment, 3-aminobiphenyl radical cation, can then undergo further fragmentation.
-
Subsequent fragmentation of the aminobiphenyl moiety could involve the loss of HCN (27 Da) from the amino-substituted ring, leading to a fragment at m/z 141 (from m/z 168) or m/z 142 (from m/z 169).
Electrospray Ionization (ESI) Fragmentation
ESI is a softer ionization technique, and the fragmentation will be significantly different, depending on the polarity.
-
Positive Ion Mode ([M+H]⁺): The molecule will likely protonate at the more basic amino group. Collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 214) would likely involve the loss of small neutral molecules.
Caption: Predicted ESI (+) fragmentation of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid.
-
Loss of water (H₂O, 18 Da): A common loss from protonated carboxylic acids, yielding a fragment at m/z 196.
-
Loss of ammonia (NH₃, 17 Da): Loss from the protonated amino group, resulting in an ion at m/z 197.
-
Loss of formic acid (HCOOH, 46 Da): This concerted loss would lead to a fragment at m/z 168.
-
Negative Ion Mode ([M-H]⁻): In this mode, the carboxylic acid will deprotonate to form the carboxylate anion (m/z 212). This ion is expected to be quite stable.
Caption: Predicted ESI (-) fragmentation of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid.
The most likely fragmentation of the [M-H]⁻ ion upon CID is the loss of carbon dioxide (CO₂, 44 Da) to produce a stable aminobiphenyl anion at m/z 168.
Comparison of Fragmentation Patterns
| Ionization Mode | Precursor Ion (m/z) | Primary Fragments (m/z) | Key Neutral Losses | Structural Information Gained |
| EI | 213 (M⁺•) | 196, 168, 169 | •OH, •COOH, CO₂ | Confirms presence of carboxylic acid and provides molecular weight. |
| ESI (+) | 214 ([M+H]⁺) | 196, 197, 168 | H₂O, NH₃, HCOOH | Confirms presence of both amino and carboxylic acid groups. |
| ESI (-) | 212 ([M-H]⁻) | 168 | CO₂ | Confirms the carboxylic acid and provides a clean route to the core structure. |
This comparison highlights the complementary nature of different ionization techniques. EI provides clear evidence of the carboxylic acid functionality through characteristic losses, while ESI in positive mode can confirm the presence of both functional groups. ESI in negative mode offers a very specific fragmentation that can be ideal for quantification or targeted analysis.
Experimental Protocol: Acquiring the Mass Spectrum
The following is a generalized protocol for the analysis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid using LC-MS.
Caption: A generalized experimental workflow for LC-MS analysis.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid.
-
Dissolve in 1 mL of a 1:1 mixture of methanol and water to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a working solution of approximately 1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Acquire data in both positive and negative ion modes in separate runs or using polarity switching.
-
Full Scan Analysis: Scan a mass range of m/z 50-500 to detect the precursor ions.
-
Tandem MS (MS/MS) Analysis:
-
In positive mode, select the [M+H]⁺ ion at m/z 214 as the precursor for collision-induced dissociation (CID).
-
In negative mode, select the [M-H]⁻ ion at m/z 212 as the precursor for CID.
-
Vary the collision energy (e.g., 10, 20, 40 eV) to observe a range of fragment ions.
-
-
This self-validating protocol, by acquiring data in both polarities and at multiple collision energies, provides a comprehensive dataset for the confident structural elucidation of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid.
Conclusion
While a library spectrum for 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid may not be readily available, a deep understanding of fundamental fragmentation principles allows for a robust and scientifically sound prediction of its mass spectrometric behavior. By leveraging the known fragmentation patterns of aromatic carboxylic acids, aromatic amines, and the stable biphenyl core, we can anticipate the key fragment ions under both high-energy EI and soft ESI conditions. This predictive approach, combined with a systematic experimental design, empowers researchers to confidently identify and characterize this and other novel molecules in their work.
References
- ChemBK. ([1,1'-Biphenyl]-3-carboxylicacid, 3'-aMino-, Methyl ester Request for Quotation).
- Chen, L., et al. (n.d.). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Google Scholar.
- Gao, H., et al. (2009).
- National Center for Biotechnology Information. (n.d.). 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid. PubChem.
- Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1964). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES1. The Journal of Physical Chemistry.
- National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). PubChem.
- Pharmaffiliates. (n.d.). 3'-Amino-2'-Hydroxy-[1,1']biphenyl-3-carboxylic Acid.
- Gao, H., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls.
- BOC Sciences. (n.d.). 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride.
- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.12. Whitman College.
- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry.
- University of Arizona. (n.d.).
- Li, Y., et al. (2020).
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.).
- de Hoffmann, E., & Stroobant, V. (2016).
- FOODBALL Project. (n.d.). Spectral Libraries.
- Problems in Chemistry. (2023).
- Lee, J. W., et al. (2014). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PubMed Central.
- MassBank. (2017).
- Chemistry LibreTexts. (2022). 6.
- Spectroscopy Online. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles.
- Van Bocxlaer, J., et al. (2019).
- Kim, H. I., et al. (2012).
- University of Münster. (n.d.). Amino acids.
- Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. ScienceDirect.
- Biczysko, M. (2022). Amino Acids And Peptides (aap) Structures, Energetics And Spectroscopy (ses) Database. University of Illinois Urbana-Champaign.
- GNPS. (2018). GNPS Library Spectrum CCMSLIB00004715866.
- Czerwińska, M. E., et al. (2018). LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees. PubMed Central.
- El-Hefnawy, M., et al. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. MDPI.
Sources
- 1. 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid | C13H11NO2 | CID 2772299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. GCMS Section 6.12 [people.whitman.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 7. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
Abstract
This guide provides an in-depth technical analysis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride, a biphenyl derivative of significant interest in pharmaceutical development. We will focus on the application of Fourier Transform Infrared (FTIR) spectroscopy for structural elucidation and identity confirmation. A detailed, validated experimental protocol is presented, followed by a thorough interpretation of the expected vibrational modes. To provide a holistic analytical perspective, this guide objectively compares the qualitative insights from FTIR with the quantitative power of High-Performance Liquid Chromatography (HPLC), offering researchers a strategic framework for comprehensive characterization.
Introduction: The Analytical Imperative for Complex Intermediates
This compound is a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a biphenyl backbone, a carboxylic acid group, and an amine salt, presents a unique analytical challenge. Each functional group offers a potential site for reaction or degradation, making unambiguous structural confirmation and purity assessment critical for drug development professionals.
FTIR spectroscopy serves as a rapid, non-destructive, and highly specific technique for identifying the functional groups present in a molecule, thereby confirming its identity. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, creating a unique spectral fingerprint. This guide will elucidate the FTIR fingerprint of the title compound and demonstrate how this data complements other analytical techniques for a complete characterization profile.
The FTIR Workflow: From Sample to Spectrum
The quality of an FTIR spectrum is fundamentally dependent on a meticulous experimental approach. The following protocol is a self-validating system designed for reproducibility and accuracy.
Experimental Protocol: FTIR Analysis via KBr Pellet Method
The Potassium Bromide (KBr) pellet method is selected for its ability to produce high-quality, interference-free spectra for solid samples. It avoids the spectral contributions of solvents or mulling agents which could obscure key regions.[2]
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., equipped with a DTGS detector)
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Vacuum pump
Reagents:
-
This compound (Sample)
-
FTIR-grade Potassium Bromide (KBr), desiccated
Step-by-Step Methodology:
-
Sample Preparation:
-
Gently grind 1-2 mg of the sample into a fine powder using an agate mortar and pestle. The goal is to reduce particle size to minimize light scattering.[3][4]
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Thoroughly mix the sample and KBr by grinding for 1-2 minutes until a homogenous, fine powder is achieved.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[2] A transparent pellet indicates good sample dispersion and minimal scattering.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample chamber under nitrogen purge to account for atmospheric CO₂ and H₂O vapor.[5]
-
Place the KBr pellet in the sample holder of the FTIR instrument.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to ensure a high signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Workflow Visualization: FTIR Analysis
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Spectral Interpretation: Decoding the Molecular Fingerprint
The FTIR spectrum of this compound is a composite of the vibrations from its constituent functional groups. The table below summarizes the expected absorption bands critical for structural confirmation.
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Characteristics |
| 3300 - 2500 | Carboxylic Acid: O-H Stretch | Very broad, strong band, often obscuring C-H stretches.[6][7][8] |
| 3100 - 3000 | Aromatic: C-H Stretch | Medium to weak, sharp peaks.[9] |
| ~3000 - 2800 | Amine Hydrochloride: N-H Stretch | Broad, strong absorption envelope.[9][10] |
| ~1710 - 1690 | Carboxylic Acid: C=O Stretch | Strong, sharp peak. Conjugation with the aromatic ring lowers the frequency.[7][8][11] |
| 1625 - 1560 | Amine Hydrochloride: N-H Asymmetric Bend | Medium intensity peak.[10] |
| 1600, 1580, 1500, 1450 | Aromatic: C=C Ring Stretch | Set of four peaks, can be sharp and of variable intensity. |
| 1550 - 1500 | Amine Hydrochloride: N-H Symmetric Bend | Medium intensity peak.[10] |
| 1320 - 1210 | Carboxylic Acid: C-O Stretch | Strong intensity.[7] |
| 900 - 690 | Aromatic: C-H Out-of-Plane Bend | Strong, sharp peaks indicative of substitution patterns. |
Analysis Causality:
-
The Carboxylic Acid: The most telling feature is the extremely broad O-H stretch from 2500-3300 cm⁻¹, a result of strong hydrogen bonding between acid dimers.[6][7] This is coupled with a strong carbonyl (C=O) peak around 1700 cm⁻¹. Its position below 1710 cm⁻¹ is indicative of conjugation with the biphenyl ring system.[8][11]
-
The Amine Hydrochloride: A primary amine (R-NH₂) would show two distinct N-H stretching bands around 3400-3300 cm⁻¹.[12] However, protonation to form the hydrochloride salt (R-NH₃⁺) dramatically changes the spectrum. The N-H stretching vibrations shift to a lower frequency, appearing as a broad, strong envelope between ~3000-2800 cm⁻¹.[10] Furthermore, characteristic N-H bending vibrations appear in the 1625-1500 cm⁻¹ region, which are absent in the free amine.[10]
-
The Biphenyl Core: The aromatic nature is confirmed by the weak C-H stretches just above 3000 cm⁻¹ and the series of C=C stretching peaks between 1600-1450 cm⁻¹.[13] The exact positions of the strong C-H out-of-plane bending bands in the "fingerprint region" (900-690 cm⁻¹) can help confirm the substitution pattern on the two phenyl rings.
A Comparative Framework: FTIR vs. High-Performance Liquid Chromatography (HPLC)
While FTIR is unparalleled for rapid identity confirmation, it is not inherently quantitative. For researchers in drug development, purity and concentration are critical parameters. Here, we compare FTIR with HPLC coupled with a UV detector, a cornerstone technique for purity analysis and quantification of aromatic compounds.[14][15]
Alternative Protocol: HPLC-UV Analysis
Objective: To determine the purity of this compound and quantify it against a reference standard.
Methodology Outline:
-
Sample Preparation: Accurately weigh and dissolve the sample and a reference standard in a suitable mobile phase diluent (e.g., Acetonitrile/Water mixture) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance for the compound (e.g., ~254 nm, typical for aromatic systems).
-
-
Analysis: Inject equal volumes of the sample and standard solutions. The retention time of the main peak in the sample should match the standard. Purity is calculated by the area percentage of the main peak relative to the total area of all peaks.
Logical Flow: Comprehensive Compound Characterization
Caption: Logic diagram for the synergistic use of FTIR and HPLC-UV.
Head-to-Head Comparison: FTIR vs. HPLC-UV
| Feature | FTIR Spectroscopy | HPLC-UV |
| Primary Information | Qualitative: Functional group identification, molecular structure confirmation. | Quantitative: Purity assessment, concentration determination, impurity profiling. |
| Sample Preparation | Simple to moderate (ATR is very simple; KBr pellets require some skill). | Moderate: Requires precise weighing, dissolution, and filtration. |
| Speed of Analysis | Very Fast (1-5 minutes per sample). | Moderate (15-45 minutes per sample run). |
| Destructive? | No, the sample can be recovered. | Yes, the sample is consumed. |
| Sensitivity | Generally in the percent (%) range. | High (ppm to ppb levels, depending on the analyte). |
| Resolving Power | Cannot separate mixtures. The spectrum is a sum of all components. | Excellent for separating components in a complex mixture. |
| Application Focus | Identity testing, raw material verification, reaction monitoring. | Quality control, stability testing, final product release, formulation analysis. |
Conclusion: A Multi-Technique Strategy for Certainty
For the comprehensive analysis of this compound, FTIR spectroscopy is an indispensable tool. It provides a rapid, definitive confirmation of molecular identity by mapping the compound's unique functional group fingerprint. The presence of the broad carboxylic acid O-H stretch, the amine hydrochloride N-H vibrations, and the characteristic aromatic C=C stretches collectively validate the structure.
However, for the stringent requirements of pharmaceutical development, identity alone is insufficient. When paired with a quantitative technique like HPLC-UV, a complete analytical picture emerges. FTIR confirms what the compound is, while HPLC confirms how pure it is. Employing both techniques in a complementary workflow, as outlined in this guide, provides the highest degree of confidence for researchers, scientists, and drug development professionals, ensuring both the integrity of their research and the quality of their final product.
References
-
Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
-
IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2023). In Organic Chemistry. OpenStax. Retrieved from [Link]
-
IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona. Retrieved from [Link]
-
IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). JoVE. Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]
- Goutev, N., & Pézolet, M. (2001). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 105(28), 6844–6851.
- Hussain, M., & Shabeeb, G. M. (2014). Synthesis and Optical Properties of a Biphenyl Compound. Walailak Journal of Science and Technology, 11(9), 769-776.
- Marion, A., & O'Brien, G. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 30(5), 345-353.
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
- Martin-Drumel, M.-A., et al. (2015). FIR absorption spectrum of biphenyl and comparison with theoretical calculations. Journal of Molecular Spectroscopy, 315, 64-69.
-
IR spectra of the biphenyl. (n.d.). ResearchGate. Retrieved from [Link]
-
FTIR Studies of Structure Organization in Biphenyl Type Polyimides. (n.d.). Retrieved from [Link]
- Gapeev, A. A., et al. (2010). Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan. The Journal of Physical Chemistry B, 114(49), 16462-16475.
-
FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). (n.d.). ResearchGate. Retrieved from [Link]
-
IR: amines. (n.d.). University of Calgary. Retrieved from [Link]
-
(1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025). Retrieved from [Link]
-
FT-IR spectra of amino acids studied in the present work. (n.d.). ResearchGate. Retrieved from [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
This compound. (n.d.). Sonal Plasrub Industries. Retrieved from [Link]
-
Analysis of the FTIR spectrum of HCl. (n.d.). Retrieved from [Link]
- Al-Janabi, K. F. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. Iraqi Journal of Agricultural Sciences.
-
Conformational landscapes of aromatic amino acids in the gas phase: infrared and ultraviolet ion dip spectroscopy of tryptophan. (n.d.). Semantic Scholar. Retrieved from [Link]
-
FTIR spectrum of HCl. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved from [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. Retrieved from [Link]
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Molecules, 27(14), 4477.
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]
- Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Biophysical Journal, 120(3), 441-452.
-
What is a cheap and accurate method to analyze the composition of amino acids in a sample? (2019). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. instanano.com [instanano.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Strategic Guide for Medicinal Chemists: Comparing 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid and its 4'-Amino Isomer
In the nuanced field of drug discovery, the spatial arrangement of functional groups can dramatically alter a molecule's interaction with its biological target and its overall pharmacokinetic profile. This guide offers a detailed comparative analysis of two positional isomers, 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. We will explore their chemical and physical distinctions, synthetic routes, and potential biological implications, supported by established experimental protocols.
The Critical Role of Isomerism: Structural and Physicochemical Properties
The fundamental difference between these two compounds is the location of the amino group on one of the phenyl rings. In 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid, the amino group resides at the meta position, while in the 4'-amino isomer, it is situated at the para position. This seemingly subtle variation has profound effects on the molecule's conformation, electronic properties, and potential for intermolecular interactions.
Chemical Structures:
Caption: Chemical structures of the meta- and para-amino isomers.
The para substitution in the 4'-amino isomer results in a more linear and extended molecular geometry compared to the angled conformation of the meta isomer. This difference in shape can be a critical determinant in how the molecule fits into the binding site of a protein. Electronically, the position of the amino group influences the molecule's dipole moment and the distribution of electron density across the aromatic rings, which in turn affects its ability to form key interactions such as hydrogen bonds and pi-stacking.
Table 1: Comparison of Predicted Physicochemical Properties
| Property | 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid | 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid | Significance in Drug Discovery |
| Molecular Formula | C₁₃H₁₁NO₂ | C₁₃H₁₁NO₂ | Identical elemental composition. |
| Molecular Weight | 213.23 g/mol | 213.23 g/mol | Identical mass. |
| XLogP3 | 3.0 | 3.0 | Similar lipophilicity suggests comparable passive permeability.[1] |
| Hydrogen Bond Donors | 2 | 2 | Both can donate from the amino and carboxylic acid groups.[1] |
| Hydrogen Bond Acceptors | 3 | 3 | Both can accept at the nitrogen and oxygen atoms.[1] |
| Topological Polar Surface Area | 63.3 Ų | 63.3 Ų | Identical values suggest similar potential for membrane transport.[1] |
Data sourced from PubChem. These are computationally predicted values and should be experimentally verified.
Synthetic Pathways: The Suzuki-Miyaura Coupling
The construction of the biphenyl scaffold for both isomers is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a cornerstone of modern medicinal chemistry due to its functional group tolerance and generally high yields.[2][3]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
The synthesis of the 3'-amino isomer would typically involve the coupling of a 3-haloaniline derivative with 3-carboxyphenylboronic acid, while the 4'-amino isomer would utilize a 4-haloaniline derivative. The choice of palladium catalyst, phosphine ligand, base, and solvent system are critical parameters that require optimization for each specific substrate pairing to maximize yield and purity.[4][5]
Biological Activity and Structure-Activity Relationships (SAR)
-
Meta -Substitution (3'-Amino isomer): The angled geometry of the meta-isomer can allow it to access different binding pockets or induce different conformational changes in a target protein compared to its linear counterpart. This can be advantageous in targeting allosteric sites or in situations where a specific vector for substitution is required for further optimization.
-
Para -Substitution (4'-Amino isomer): The linear nature of the para-isomer allows for more extended interactions, potentially spanning a larger binding site or interacting with residues at opposite ends of a pocket. This can lead to enhanced potency if the target has a corresponding linear binding groove.
Derivatives of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid have been investigated as inhibitors of HPTPβ, demonstrating that this scaffold can be tailored to interact with specific enzyme active sites.[6] Similarly, various biphenyl derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory effects, underscoring the versatility of this chemical scaffold.[7]
Essential Experimental Protocols for Comparative Analysis
To empirically determine the functional differences between these two isomers, a series of standardized in vitro assays are indispensable.
Receptor Binding Assay: Quantifying Target Affinity
This assay determines the binding affinity (Ki) of each isomer to a specific receptor target.
Objective: To measure the concentration of each isomer required to displace a known radioligand from its receptor.
Methodology:
-
Preparation: A membrane preparation from cells expressing the target receptor is incubated with a fixed concentration of a suitable radioligand.
-
Competition: Increasing concentrations of the test compounds (3'- and 4'-amino isomers) are added to compete with the radioligand for binding to the receptor.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.[8]
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Cell-Based Functional Assay: Assessing Agonism/Antagonism
This assay evaluates the functional consequence of receptor binding, such as the modulation of second messenger signaling.
Objective: To determine if the isomers act as agonists (activating the receptor) or antagonists (blocking the receptor).
Methodology (cAMP Assay):
-
Cell Culture: Cells expressing the target G-protein coupled receptor (GPCR) are cultured in microtiter plates.[9]
-
Compound Treatment:
-
Agonist Mode: Cells are treated with increasing concentrations of the test compounds.
-
Antagonist Mode: Cells are pre-incubated with the test compounds before stimulation with a known agonist.
-
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a competitive immunoassay, such as HTRF or ELISA.[10][11][12]
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists), indicating the potency of the compounds in modulating receptor function.
In Vitro ADME Profiling: Early Assessment of Drug-like Properties
Early evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities.[13][14]
Table 2: Key In Vitro ADME Assays
| Assay | Purpose | General Protocol |
| Kinetic Solubility | To assess the solubility of the compound in an aqueous buffer. | The compound is diluted from a DMSO stock into a phosphate buffer (pH 7.4), and any resulting precipitation is measured by turbidimetry or nephelometry.[15][16] |
| Metabolic Stability | To evaluate the compound's susceptibility to metabolism by liver enzymes. | The compound is incubated with liver microsomes (containing cytochrome P450 enzymes) and the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its half-life and intrinsic clearance.[16] |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. | The compound is incubated with plasma, and the bound and unbound fractions are separated by equilibrium dialysis or ultrafiltration. The concentration of the compound in the unbound fraction is quantified by LC-MS/MS.[15] |
Strategic Implications for Drug Discovery
The choice between 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and its 4'-amino isomer is a strategic decision in a drug discovery campaign. While their fundamental physicochemical properties may appear similar, their distinct three-dimensional structures can lead to significant differences in biological activity, selectivity, and off-target effects.
-
The 4'-amino isomer , with its linear geometry, may be the preferred starting point for targets with well-defined, elongated binding pockets.
-
The 3'-amino isomer offers a different structural vector for chemical elaboration and may be more suitable for targets that require a non-linear binding mode or for exploring allosteric modulation.
Ultimately, a comprehensive evaluation using the experimental protocols described herein is paramount to making an informed decision. The data generated from these assays will provide the necessary insights to select the isomer with the most promising profile for further lead optimization and development.
References
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2772300, 4'-Aminobiphenyl-3-carboxylic acid. [Link]
-
Admescope. Fast turnaround early ADME in vitro screening available!. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.16.1–1.16.17. [Link]
-
Gifford Bioscience. Functional Assays. [Link]
-
National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In: Assay Guidance Manual. [Link]
-
Springer Nature Experiments. Radioligand Binding Studies. [Link]
-
Zhang, Z. Y., et al. (2012). Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. Bioorganic & medicinal chemistry letters, 22(16), 5226–5229. [Link]
-
Chemistry Steps. Ortho, Para, Meta. [Link]
-
ResearchGate. Principles of commonly used cAMP assays. [Link]
-
Homework.Study.com. What is the difference between ortho, meta, and para substitution and ipso, meso, and peri... [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69220589, (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Jia, Z., et al. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic letters, 24(1), 189–194. [Link]
-
Stanczak, A., et al. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884-889. [Link]
-
Stepan, A. F., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of medicinal chemistry, 63(8), 3865–3894. [Link]
-
Våbenø, J., et al. (2016). LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates. Bioorganic & medicinal chemistry letters, 26(17), 4203–4207. [Link]
-
Di Pardo, A., et al. (2013). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Journal of medicinal chemistry, 56(14), 5701–5718. [Link]
- Google Patents. (2015). CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
-
International Journal of Scientific Development and Research. (2021). Biological deeds of Biphenyl derivatives - A short Review. [Link]
Sources
- 1. criver.com [criver.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. revvity.com [revvity.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. admescope.com [admescope.com]
- 16. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Biphenyl Carboxylic Acid Derivatives
Biphenyl carboxylic acid derivatives represent a cornerstone scaffold in modern medicinal chemistry. The inherent rigidity of the biphenyl core, coupled with the versatile chemical handles offered by the carboxylic acid moiety, provides a robust framework for designing molecules with a wide array of pharmacological activities.[1] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of these derivatives across key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Biphenyl Carboxylic Acid Scaffold: A Privileged Structure
The biphenyl moiety serves as a versatile and rigid scaffold, allowing for precise spatial orientation of various functional groups. The carboxylic acid group, or its isosteres, is crucial for interacting with biological targets, often through hydrogen bonding or ionic interactions.[2] This combination has led to the development of successful drugs in therapeutic areas including anti-inflammatory, anticancer, and antihypertensive agents.[1] Understanding the SAR of this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis Across Therapeutic Targets
This section dissects the SAR of biphenyl carboxylic acid derivatives in three major therapeutic domains: oncology, inflammation, and hypertension.
Anticancer Activity: Targeting Proliferation
Biphenyl carboxylic acid derivatives have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[2][3] The SAR studies reveal that the nature and position of substituents on the biphenyl rings play a critical role in their cytotoxic efficacy.
A key strategy in the synthesis of these derivatives is the Suzuki-Miyaura cross-coupling reaction, which facilitates the efficient formation of the central biphenyl core.[1][2]
Key SAR Insights for Anticancer Activity:
-
Substitution on the Phenyl Rings: The introduction of specific substituents on the biphenyl rings can significantly modulate anticancer activity. For instance, a benzyloxy group has been shown to enhance potency against breast cancer cell lines.[2]
-
Role of the Carboxylic Acid Group: The carboxylic acid functionality is a key pharmacophoric feature, likely involved in binding to target proteins.[2]
-
Impact of Additional Heterocyclic Moieties: The incorporation of heterocyclic rings can influence the anticancer profile. For example, derivatives bearing a 1,2,4-triazole moiety have been investigated as EGFR allosteric inhibitors.[4]
Comparative Anticancer Activity Data:
| Compound ID | R1 (Position) | R2 (Position) | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | H | H | MCF-7 | 10.14 ± 2.05 | [2][5] |
| MDA-MB-231 | 10.78 ± 2.58 | [2][5] | |||
| 3j | H | OCH2Ph (para) | MCF-7 | 9.92 ± 0.97 | [2][5] |
| MDA-MB-231 | 9.54 ± 0.85 | [2][5] | |||
| S4 | OH (para) | Hydrazine-1-carbothioamide derivative | HCT-116 | Comparable to Erlotinib | [4][6] |
Experimental Workflow: In Vitro Anticancer Activity Screening
Caption: Workflow for evaluating the in vitro anticancer activity of biphenyl carboxylic acid derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Many non-steroidal anti-inflammatory drugs (NSAIDs) are built upon a biphenyl carboxylic acid framework.[7] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[7] The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.[8][9][10]
Key SAR Insights for Anti-inflammatory Activity:
-
Halogen Substitution: The presence of halogen atoms, such as bromine, on the aromatic rings can enhance anti-inflammatory activity.[7]
-
Heterocyclic Modifications: The incorporation of a thiazolidinone ring system, for example, has been shown to yield potent anti-inflammatory agents.[7][11][12]
-
Carboxylic Acid Mimics: While the carboxylic acid is a common feature, its replacement with other acidic groups can also lead to active compounds.
Comparative Anti-inflammatory Activity Data (Carrageenan-Induced Rat Paw Edema):
| Compound ID | R1 (Aromatic Ring 1) | R2 (Aromatic Ring 2) | % Inhibition of Edema (2h) | % Inhibition of Edema (4h) | Reference |
| IVi | Br | Br | 44.59 | 55.73 | [7] |
| IVl | Br | NO2 | 45.12 | 53.08 | [7] |
| 4e | H | 4-carboxyphenyl | Significant reduction at 3h | - | [13] |
Experimental Workflow: Carrageenan-Induced Rat Paw Edema Assay
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Antihypertensive Activity: Angiotensin II Receptor Blockade
Biphenyl carboxylic acid derivatives are renowned for their role as angiotensin II receptor blockers (ARBs).[14][15] These drugs are critical in the management of hypertension.[16] The key to their activity lies in the specific substitution pattern on the biphenyl scaffold, which allows for high-affinity binding to the AT1 receptor.[14]
Key SAR Insights for Angiotensin II Receptor Antagonism:
-
Acidic Group at 2'-Position: A crucial determinant for high affinity and oral activity is the presence of an acidic group, typically a carboxylic acid or a tetrazole isostere, at the 2'-position of the biphenyl ring. The tetrazole ring is often found to be more effective.[14][17]
-
Substituents at the 2-Position: Straight-chain alkyl or alkoxy groups of a certain length at the 2-position of the imidazole ring (in losartan-like structures) enhance potency.[14]
-
Importance of Both Acidic Groups: In some series, the presence of both a carboxylic acid at one position and a tetrazole at the 2'-position is vital for potent and long-lasting oral activity.[14]
Comparative Angiotensin II Receptor Binding Affinity:
| Compound | Key Structural Features | Receptor Binding IC50 | Reference |
| CV-11974 | 2-ethoxy, 7-carboxylic acid, 2'-(1H-tetrazol-5-yl) | 1.1 x 10⁻⁷ M | [14][15] |
| Losartan Analogue V8COOH | 5-butyl, 2-carboxylic acid, 2'-(1H-tetrazol-5-yl) | -log IC50 = 8.46 | [18] |
Signaling Pathway: Angiotensin II Type 1 Receptor
Caption: Simplified signaling pathway of the Angiotensin II Type 1 Receptor and the inhibitory action of ARBs.
Detailed Experimental Protocols
Synthesis of Biphenyl Carboxylic Acid Derivatives (General Suzuki-Miyaura Coupling)[2][5]
-
To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the desired substituted boronic acid (12.18 mmol) and potassium carbonate (K2CO3) (1.21 g, 12.18 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.14 mL, 2.44 mmol) to the reaction mixture.
-
Stir the resulting mixture at 80°C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a suitable solvent system (e.g., ethyl acetate/petroleum ether).
-
Characterize the final product using 1H-NMR, 13C-NMR, Mass Spectrometry, and IR spectroscopy.
In Vitro Anticancer Activity Assay (MTT Assay)[5]
-
Procure human cancer cell lines (e.g., MCF-7, MDA-MB-231) from a reputable source like the National Centre for Cell Sciences (NCCS), Pune, India.
-
Seed the cells in a 96-well flat-bottom microplate and maintain at 37°C in a humidified atmosphere with 5% CO2 overnight.
-
Prepare stock solutions of the test compounds and a standard reference drug (e.g., Tamoxifen).
-
Treat the cells with different concentrations of the test compounds (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µg/mL).
-
Incubate the plates for the desired period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Carrageenan-Induced Rat Paw Edema Assay[8][19]
-
Use healthy adult rats of either sex, acclimatized to laboratory conditions for at least one week.
-
Divide the animals into groups: a control group, a standard group (receiving a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the biphenyl carboxylic acid derivatives).
-
Administer the test compounds and the standard drug intraperitoneally or orally 30 minutes before carrageenan injection.
-
Induce edema by injecting 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Calculate the degree of edema as the difference in paw volume before and after carrageenan injection.
-
Determine the percentage inhibition of edema for each group compared to the control group.
Angiotensin II Receptor Binding Assay[14][16][20]
-
Prepare membrane fractions from a suitable source expressing AT1 receptors, such as rat liver or bovine adrenal cortex.[14][16]
-
Perform saturation binding experiments using a radiolabeled angiotensin II analog (e.g., [125I][Sar1,Ile8]AngII) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[16]
-
For competition binding assays, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (biphenyl carboxylic acid derivatives).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled angiotensin II.
Conclusion
The biphenyl carboxylic acid scaffold remains a highly fruitful area of research in drug discovery. The insights from SAR studies, as highlighted in this guide, provide a rational basis for the design of novel and more effective therapeutic agents. By understanding the intricate interplay between chemical structure and biological activity, researchers can continue to harness the potential of this privileged scaffold to address unmet medical needs. The provided experimental protocols serve as a practical starting point for the synthesis and evaluation of new biphenyl carboxylic acid derivatives.
References
- Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67.
-
Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Retrieved from [Link]
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
- Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential sensitivity to anti-inflammatory drugs. British Journal of Pharmacology, 142(4), 655–660.
- Asian Journal of Green Chemistry. (2022). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 6(4), 277-289.
- Wiemer, A. J., Hingtgen, S. D., & Harding, J. W. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. Journal of Visualized Experiments, (112), 54023.
- Ghafourian, M., Zolfaghari, S., & Dehpour, A. R. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmaceutical Sciences, 78(6), 843–850.
- Edwards, B. S., & Smulders, P. A. (2012). Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding. Methods in Molecular Biology, 897, 185-195.
- Kosinova, L., & Bjelik, A. (2017). Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. Methods in Molecular Biology, 1613, 111-120.
- Asian Journal of Green Chemistry. (2022). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 6(4), 277-289.
-
Sawant, S. H. (2019). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. SlideShare. Retrieved from [Link]
- Naka, T., et al. (1995). Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids. Journal of Medicinal Chemistry, 38(23), 4647-4658.
-
R Discovery. (n.d.). Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids. Retrieved from [Link]
- Shah, U. A., et al. (2012). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 62(12), 585-590.
- Tzakos, A. G., et al. (2020). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. Molecules, 25(17), 3989.
-
ResearchGate. (n.d.). Anticancer efficacy of biphenyl-based compounds in published research studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of most available angiotensin II receptor blockers. Retrieved from [Link]
- BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
-
R Discovery. (2014). James Hardwick's angiotensin assay protocol. Retrieved from [Link]
-
ACS Publications. (2023). Evaluation of Angiotensin-Converting Enzyme 2 Expression In Vivo with Novel 68Ga-Labeled Peptides Originated from the Coronavirus Receptor-Binding Domain. Retrieved from [Link]
- Shihab, W., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 31(38), 6336-6356.
-
Shihab, W., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Hybridization Synthesis and Anticancer Activity Test of New Carboxylic Acid Derivatives by In-Silico and In-Vitro. Retrieved from [Link]
- Google Patents. (n.d.). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [jdigitaldiagnostics.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid Analogs
This guide provides a comparative analysis of the biological activities of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and its analogs. The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds.[1][2] The rigidity of the biphenyl core combined with the versatile reactivity of substituents like amino and carboxylic acid groups allows for the creation of diverse molecules with tailored biological functions.[3] This document delves into the anti-inflammatory and anticancer activities of these analogs, presenting comparative experimental data, discussing structure-activity relationships (SAR), and providing detailed protocols for key biological assays.
Core Scaffold and Comparative Biological Activities
The [1,1'-biphenyl]-3-carboxylic acid framework serves as the foundational structure. The introduction of an amino group, particularly at the 3'-position, creates a unique chemical entity with potential for diverse biological interactions. While public domain data on the specific 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is limited, extensive research on related biphenyl carboxylic acid and amino-biphenyl derivatives provides a strong basis for comparison. These analogs have demonstrated significant potential as anti-inflammatory and anticancer agents.[1][4]
1.1. Anti-Inflammatory Activity
Biphenyl derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen and Fenbufen.[2] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.[5][6] A newer target, microsomal prostaglandin E synthase-1 (mPGES-1), which acts downstream of COX enzymes, represents a promising strategy to reduce inflammation with potentially fewer side effects.[7][8][9] Inhibition of mPGES-1 specifically blocks the production of prostaglandin E2 (PGE2) without affecting other physiologically necessary prostaglandins.[7][10]
Studies on various biphenyl analogs have shown potent anti-inflammatory effects in both in vitro and in vivo models. For instance, certain biphenyl-4-carboxylic acid amides have exhibited significant activity in carrageenan-induced rat paw edema tests, a classic model for acute inflammation.[11] Similarly, other substituted biphenyl derivatives have shown dose-dependent inhibition of inflammation markers.[12] The carboxylic acid group is often crucial for activity, likely involved in hydrogen bonding or salt bridge interactions within the enzyme's active site.[13]
1.2. Anticancer Activity
The biphenyl scaffold is also a key component in a variety of anticancer agents.[4] Their mechanisms of action are diverse, including the inhibition of key cell cycle enzymes like cyclin-dependent kinase 4 (Cdk4), disruption of tubulin polymerization, and modulation of signaling pathways.[14][15]
A library of synthesized biphenyl carboxylic acids demonstrated notable in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[2][4] For example, an unsubstituted biphenyl carboxylic acid analog (compound 3a) showed good activity with IC50 values of 10.14 µM against MCF-7 and 10.78 µM against MDA-MB-231 cells.[2][4] The introduction of different substituents allows for the tuning of this activity, highlighting the importance of structure-activity relationship studies.
Structure-Activity Relationship (SAR) Insights
The biological activity of biphenyl analogs is highly dependent on the nature and position of their functional groups.
-
The Carboxylic Acid Group: This moiety is often a critical pharmacophore. Its acidic proton can act as a hydrogen bond donor, and the carboxylate can form salt bridges, anchoring the molecule to positively charged residues (like Arginine or Lysine) in a target protein's active site.[13][16] Replacing the carboxylic acid with non-acidic isosteres frequently leads to a loss of activity.[16]
-
The Amino Group: The position and substitution of the amino group are crucial. In the case of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives, which act as inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ), the amino group is part of a system that mimics a phosphotyrosine residue, enabling specific interactions with the enzyme's catalytic site.[17]
-
Other Substituents: The addition of other groups, such as halogens, alkyls, or alkoxy groups, can modulate the compound's electronic properties, lipophilicity, and steric profile. For instance, in one study, a benzyloxy-substituted biphenyl carboxylic acid (compound 3j) displayed potent anticancer activity, with IC50 values of 9.92 µM (MCF-7) and 9.54 µM (MDA-MB-231), outperforming the unsubstituted analog.[2][4] This suggests that the larger, hydrophobic benzyloxy group may engage in favorable interactions within a hydrophobic pocket of the target receptor.[13]
The relationship between structure and activity can be visualized as follows:
Caption: General workflow for synthesis and biological evaluation.
4.2. Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity. [18][19][20] Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals. [18]The amount of formazan produced is proportional to the number of viable cells. [21] Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. [21]Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [19]2. Compound Treatment: Prepare serial dilutions of the biphenyl analogs in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations (including a vehicle control, e.g., 0.1% DMSO). Incubate for a desired period (e.g., 48 or 72 hours). [20][21]3. MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL. [20]4. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple crystals. [19]5. Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. [20][21]6. Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. [21]Measure the absorbance at a wavelength between 540 and 600 nm using a microplate reader. [19]7. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit cell growth by 50%).
4.3. Protocol: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. [5] Principle: The assay measures the peroxidase component of the COX-2 enzyme. During the reduction of PGG2 to PGH2, a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is oxidized, resulting in a colored product that can be measured spectrophotometrically at 590 nm. [5][22]A reduction in the rate of color formation indicates enzyme inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compounds and a positive control (e.g., Celecoxib) in DMSO. Prepare working solutions of Tris-HCl buffer (100 mM, pH 8.0), Hematin, human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD. [5]2. Reaction Setup: In a 96-well plate, add the following in order:
-
150 µL Tris-HCl buffer
-
10 µL Hematin (final concentration 1 µM)
-
10 µL of the test compound at various concentrations (or DMSO for control)
-
10 µL COX-2 enzyme solution [5]3. Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme. [5][23]4. Reaction Initiation: Start the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well. [5]5. Kinetic Measurement: Immediately measure the increase in absorbance at 590 nm over a period of 2-5 minutes using a plate reader in kinetic mode.
-
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. [5]
Conclusion and Future Directions
Analogs of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid represent a promising class of compounds with tunable biological activities. The existing data on related biphenyl structures strongly support their potential as both anti-inflammatory and anticancer agents. Structure-activity relationship analyses indicate that the carboxylic acid moiety is often indispensable for activity, while substitutions on the biphenyl rings provide a powerful means to optimize potency and selectivity.
Future research should focus on the direct synthesis and evaluation of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and a focused library of its derivatives. Key investigations should include screening against a broader panel of cancer cell lines, evaluation against both COX and mPGES-1 enzymes, and subsequent validation of promising candidates in preclinical animal models of inflammation and cancer. Such studies will further elucidate the therapeutic potential of this versatile chemical scaffold.
References
-
Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed.
-
Protocol for Cell Viability Assays. BroadPharm.
-
Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. Benchchem.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
-
MTT (Assay protocol). Protocols.io.
-
Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed.
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche.
-
Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Benchchem.
-
Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. SpringerLink.
-
Biological deeds of Biphenyl derivatives - A short Review. IJSDR.
-
Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
-
(PDF) SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI- INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES. ResearchGate.
-
COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science.
-
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI.
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Jove.
-
Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. Scientific Reports.
-
A novel mPGES-1 inhibitor alleviates inflammatory responses by downregulating PGE2 in experimental models. PubMed.
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
-
A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
-
Identification and development of mPGES-1 inhibitors: where we are at? PMC - NIH.
-
Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. ResearchGate.
-
3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid. Benchchem.
-
Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics. PubMed.
-
Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. PubMed.
-
Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC - NIH.
-
Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs). MedChemComm (RSC Publishing).
-
Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. ACS Publications.
-
(1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). PubChem.
-
Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors. PubMed.
-
Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications.
-
3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. Sigma-Aldrich.
-
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride. BLDpharm.
-
Structure Activity Relationships. Drug Design Org.
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. clyte.tech [clyte.tech]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
Purity Assessment of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid by High-Performance Liquid Chromatography: A Comparative and Methodological Guide
An In-Depth Technical Guide
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is a key building block in organic synthesis, valued for its bifunctional nature which allows for diverse chemical modifications. Its purity directly influences the yield and impurity profile of subsequent active pharmaceutical ingredients (APIs). Consequently, a robust, accurate, and validated analytical method for its purity assessment is indispensable.
High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for purity determination in the pharmaceutical industry.[1][2] Its high resolving power, sensitivity, and quantitative accuracy make it exceptionally suitable for separating the main compound from structurally similar process impurities and degradation products.[3] This guide provides a comprehensive examination of an HPLC method for the purity assessment of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid. We will delve into the causality behind the methodological choices, present a detailed experimental protocol, and compare the performance of HPLC against alternative analytical techniques, supported by a framework of rigorous method validation to ensure scientific integrity.
The Foundational Logic of HPLC for Purity Analysis
The principle of HPLC lies in the separation of components within a liquid sample based on their differential interactions between a stationary phase (a packed column) and a mobile phase (a solvent system).[1] For a molecule like 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid, which possesses both a hydrophobic biphenyl core and ionizable amino and carboxylic acid groups, reversed-phase HPLC is the technique of choice.[4] In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more hydrophobic molecules are retained longer on the column.
The power of HPLC in purity analysis stems from its ability to resolve the primary peak of the target compound from smaller peaks corresponding to impurities. By using a detector, such as a UV-Vis or Photodiode Array (PDA) detector, each separated component generates a signal, which is recorded as a peak in a chromatogram. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of purity as a percentage of the main peak area relative to the total peak area.
A Validated HPLC Protocol for 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid
The following protocol is a robust, self-validating system designed for the accurate purity assessment of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid. The selection of each parameter is grounded in the physicochemical properties of the analyte and best practices in analytical chemistry.
Experimental Workflow
Caption: Workflow for HPLC Purity Assessment.
Instrumentation and Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving optimal separation. The biphenyl structure provides a strong chromophore, making UV detection highly suitable.[5] The amphoteric nature of the molecule, containing both an acidic carboxyl group and a basic amino group, necessitates careful pH control of the mobile phase to ensure consistent ionization and, therefore, reproducible retention and sharp peak shapes.
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent | A standard quaternary pump system with a UV or PDA detector provides reliable and consistent results.[6] |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size | A C18 column provides excellent hydrophobic retention for the biphenyl core. The length and particle size offer a good balance between resolution and analysis time.[7] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and maintains a low pH (~2.5), ensuring the carboxylic acid group is protonated (less polar) and the amino group is protonated (ionized), leading to good peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase HPLC that provides good elution strength for aromatic compounds.[8] |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient program is essential for purity analysis to ensure elution of both early-eluting polar impurities and late-eluting non-polar impurities.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV/PDA at 254 nm | The biphenyl system exhibits strong absorbance at this wavelength. A PDA detector allows for peak purity analysis by comparing UV spectra across a single peak.[5] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Dissolving the sample in a solvent similar in composition to the initial mobile phase prevents peak distortion. |
| Sample Conc. | ~0.5 mg/mL | A concentration that provides a strong detector response without overloading the column. |
Method Validation: A Self-Validating System
A protocol's trustworthiness is established through validation, which demonstrates that the method is suitable for its intended purpose.[9] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, confirm the method's performance.[10]
Caption: The Logic of HPLC Method Validation.
-
System Suitability Test (SST): Before any sample analysis, a standard solution is injected multiple times. Parameters like peak area repeatability (RSD < 2%), theoretical plates (>2000), and tailing factor (< 2.0) are checked to ensure the chromatographic system is performing adequately on that day.[11]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (impurities, degradants) is demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal degradation). The goal is to show that impurity peaks do not co-elute with the main peak.
-
Linearity: A series of solutions with varying concentrations are analyzed to confirm that the detector response is directly proportional to the concentration. A correlation coefficient (R²) of >0.99 is typically required.[12]
-
Accuracy: The accuracy is determined by spiking a sample with known amounts of impurities and measuring the recovery. Recoveries are typically expected to be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): The same sample is analyzed multiple times on the same day to assess the method's consistency.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, by different analysts, or on different equipment to check for reproducibility. The relative standard deviation (RSD) for these tests should be low.
-
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. This is crucial for controlling impurities at specified levels (e.g., 0.1%).[12]
Comparison with Alternative Purity Assessment Methods
While HPLC is the preferred method, other techniques can also be used for purity assessment. Each has distinct advantages and limitations.[13][14]
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC (UV/PDA) | Differential partitioning between stationary and mobile phases.[1] | High resolution, quantitative accuracy, high sensitivity, method validation is well-established. Ideal for separating structurally similar impurities.[2] | Requires more complex instrumentation and expertise compared to TLC. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[13] | Simple, rapid, low cost, good for quick screening of reaction progress. | Primarily qualitative or semi-quantitative, lower resolution, lower sensitivity.[15] |
| Gas Chromatography (GC) | Separation in the gas phase.[14] | Excellent for volatile impurities (e.g., residual solvents). | Not suitable for non-volatile and thermally labile compounds like 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid without derivatization. |
| Nuclear Magnetic Resonance (NMR) | Measures magnetic properties of atomic nuclei.[14] | Provides detailed structural information, can identify and quantify impurities if their signals are resolved from the main compound. | Lower sensitivity compared to HPLC (impurities <1% are hard to detect), requires pure standards for quantification, expensive instrumentation.[15] |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions.[14] | Extremely sensitive and specific, provides molecular weight information for impurity identification when coupled with LC (LC-MS).[6] | Response factors can vary significantly between compounds, making direct quantification challenging without specific impurity standards. |
| Melting Point | Temperature at which a solid becomes liquid.[16] | Simple and fast. A sharp melting point close to the literature value suggests high purity. | Insensitive to small amounts of impurities. An impure compound typically melts over a broad temperature range.[13] |
Conclusion
The purity of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is a critical parameter that demands a precise and reliable analytical method. High-Performance Liquid Chromatography, underpinned by a robust validation protocol, stands as the most suitable technique for this purpose. It offers an unparalleled combination of resolution, sensitivity, and quantitative accuracy, enabling the detection and quantification of trace-level impurities that could compromise the quality of final pharmaceutical products. While alternative methods like NMR and MS provide valuable orthogonal information, particularly for impurity identification, HPLC remains the workhorse for routine quality control and final purity verification. The methodological framework presented in this guide ensures not only compliance with stringent regulatory standards but also confidence in the quality of this vital chemical intermediate.
References
- Benchchem. Application Notes and Protocols for HPLC Analysis of Carboxylic Acids Using 4-Bromomethylbiphenyl as a Derivatizing Agent.
- SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column.
- TutorChase. What methods are used to test the purity of organic compounds?.
- Modern Analytical Technique for Characterization Organic Compounds. (2023). International Journal of Research and Analysis in Science and Engineering, 3(3).
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?.
- S. Chopade, et al. (2013). HPLC METHOD VALIDATION FOR PHARMACEUTICALS: A REVIEW. International Journal of Universal Pharmacy and Bio Sciences, 2(4).
- ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development.
- ResearchGate. How to determine the purity of newly synthesized organic compound?.
- Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009).
- US Pharmacopeia (USP). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
- Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024).
- WJPMR. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023).
- ResearchGate. Aspects of validation in HPLC method development for pharmaceutical analysis-comparison of validation requirements by FDA, USP and ICH.
- Chromatography Forum. How do you perform purity analysis?. (2006).
- SIELC Technologies. Separation of [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester on Newcrom R1 HPLC column.
- Agilent. Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- IOSR Journal. Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. (2018).
- ChemicalBook. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis.
- HELIX Chromatography. HPLC Methods for analysis of Biphenyl.
- CP Lab Safety. 3'-Amino-2'-hydroxybiphenyl-3-carboxylic Acid, min 98% (HPLC)(T), 10 grams.
- Benchchem. 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid.
- Sigma-Aldrich. 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 376592-93-7.
- BLD Pharm. 376592-93-7|3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
- ResearchGate. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
- Analysis of amino acids by high performance liquid chromatography. (2018). The Professional Medical Journal.
- PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).
- Santa Cruz Biotechnology. 3′-Amino-2′-Hydroxy-[1,1′]biphenyl-3-carboxylic Acid, CAS 376592-93-7.
- bevital. State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
Sources
- 1. moravek.com [moravek.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 6. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wjpmr.com [wjpmr.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. tutorchase.com [tutorchase.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. moravek.com [moravek.com]
Introduction: The Significance of 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid Derivatives
< A Comparative Guide to the X-ray Crystallography of 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid Derivatives
This guide provides an in-depth, comparative analysis of the X-ray crystallography of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the structural nuances of this important class of compounds. We will delve into the experimental rationale, present comparative data, and offer detailed protocols to ensure the successful elucidation of their three-dimensional structures.
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and its derivatives are key building blocks in the synthesis of pharmaceuticals.[1][2][3][4][5] A notable application is in the preparation of Eltrombopag, a treatment for thrombocytopenia.[1][2] The specific arrangement of atoms and functional groups in these molecules, known as their crystal structure, is crucial to their function. X-ray crystallography is a powerful technique that allows for the precise determination of this three-dimensional structure.[6][7][8] This detailed structural information is invaluable for understanding how these molecules interact with biological targets, which is a cornerstone of rational drug design and the development of new medicines.[9]
Part 1: Experimental Design & Rationale
The success of a crystallographic study is highly dependent on the quality of the initial crystals. This section outlines the critical steps from synthesizing the compound to preparing it for X-ray analysis.
Synthesis and Crystal Growth: The Foundation of Quality Data
The journey to a high-quality crystal structure begins with the synthesis of the target compound. For 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid derivatives, the Suzuki coupling reaction is a widely used and effective synthetic method.[3][4]
Once the compound is synthesized and purified, the next challenge is to grow single crystals suitable for X-ray diffraction. The quality of the crystal directly impacts the quality of the diffraction data and the resulting structural model. The process of growing good single crystals is often considered an art form learned through experience.[10]
Common Crystallization Techniques:
-
Slow Evaporation: This is one of the simplest and most common methods for crystallizing small organic compounds.[10][11][12] A solution of the compound is allowed to evaporate slowly, which gradually increases the concentration to the point of supersaturation, leading to crystal formation.[10][11] The choice of solvent is crucial as it can influence the crystal growth mechanism and even become part of the crystal lattice.[10][11]
-
Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[10][11] It involves dissolving the sample in a small amount of solvent and placing it in a sealed container with a larger volume of a second solvent in which the compound is insoluble.[11] The vapor from the second solvent slowly diffuses into the first, causing the compound to crystallize.[11]
-
Thermal Control (Slow Cooling): In this method, a saturated solution of the compound is heated until all the solid dissolves and then cooled slowly.[13] This controlled decrease in temperature can lead to the growth of high-quality crystals.[13]
It's often necessary to try various solvents and solvent mixtures to find the optimal conditions for crystallization.[14]
Workflow for Crystallographic Analysis
Caption: A typical workflow for the X-ray crystallographic analysis of small molecules.
Part 2: Data Analysis and Interpretation
After collecting the X-ray diffraction data, a series of computational steps are required to determine and refine the crystal structure.
From Diffraction Pattern to Crystal Structure
The raw diffraction data is processed to yield a set of structure factors, which are then used to calculate an electron density map of the unit cell. An initial model of the molecule is fitted to this map and then refined to best match the experimental data. This process is typically carried out using specialized software packages.
Commonly Used Software for X-ray Data Analysis:
-
General XRD Pattern Analysis: HighScore Plus, MDI Jade +, Bruker EVA, and Profex are widely used for general data processing, phase matching, and peak shape analysis.[15][16][17][18]
-
Rietveld Refinement: HighScore Plus, Bruker Topaz, and Profex are powerful tools for performing Rietveld refinement, which allows for quantitative phase analysis and the determination of microstructural parameters.[15][16][17][19]
-
Small-Angle X-ray Scattering (SAXS) Analysis: EasySAXS is a specialized software for analyzing SAXS data to obtain information about nanoscale structures and dimensions.[17]
The Crystallographic Information File (CIF)
The final crystal structure is typically reported in a standard format called a Crystallographic Information File (CIF).[20][21][22] A CIF is a text file that contains all the essential information about the crystal structure and the experiment used to determine it, including unit cell dimensions, atomic coordinates, and data collection parameters.[20][21] The International Union of Crystallography (IUCr) provides tools to check the integrity and consistency of CIFs.[23][24]
Comparative Structural Analysis: The Impact of Substituents
To illustrate the power of X-ray crystallography, let's consider a hypothetical comparison between the parent 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and a derivative with a bulky substituent.
| Parameter | Unsubstituted Derivative | Substituted Derivative |
| Dihedral Angle | ~30-40° | ~50-60° |
| Crystal Packing | Likely forms hydrogen-bonded dimers or sheets | Steric hindrance may lead to a more twisted conformation and different packing arrangements |
| Solvent Inclusion | Possible, depending on the crystallization solvent | The bulky group may create voids that can accommodate solvent molecules |
Note: The data in this table is illustrative and based on general principles of organic crystal packing.
The dihedral angle between the two phenyl rings is a key conformational parameter. In the unsubstituted molecule, this angle is expected to be relatively small, allowing for efficient crystal packing. The introduction of a bulky substituent can cause steric hindrance, forcing the rings to twist relative to each other, resulting in a larger dihedral angle. This change in conformation can have a significant impact on the intermolecular interactions and the overall crystal packing.
Part 3: Experimental Protocols
This section provides generalized, step-by-step methodologies for the key stages of an X-ray crystallography experiment.
Protocol 1: Crystal Growth by Slow Evaporation
-
Prepare a nearly saturated solution: Dissolve the purified compound in a suitable solvent. The ideal solvent is one in which the compound is moderately soluble.[12]
-
Filter the solution: Use a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.[12]
-
Set up for slow evaporation: Place the solution in a clean vial and cover it in a way that allows for slow solvent evaporation. This can be achieved by covering the vial with parafilm and poking a few small holes in it.[14]
-
Allow crystals to grow: Place the vial in a quiet, vibration-free location and wait for crystals to form. This may take several days or even weeks.[10]
Protocol 2: X-ray Data Collection
-
Crystal Selection and Mounting: Carefully select a single crystal of good quality (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer. The data collection strategy will depend on the crystal system and unit cell parameters.
-
Data Processing: Integrate the raw diffraction images and apply corrections for various experimental factors. This will result in a file containing the reflection indices and their corresponding intensities.
Protocol 3: Structure Solution and Refinement
-
Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Model Building and Refinement: Build an atomic model into the electron density map and refine the atomic positions and other parameters to improve the agreement between the calculated and observed structure factors.
-
Structure Validation: Use software tools to validate the final structure and generate a CIF for publication or deposition in a crystallographic database.
Conclusion
X-ray crystallography is an essential tool for the detailed structural characterization of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid derivatives. The insights gained from these studies are critical for understanding their chemical properties and biological activity, thereby guiding the development of new and improved pharmaceuticals. A successful crystallographic analysis relies on a combination of careful experimental work, from synthesis and crystal growth to data collection and analysis, and the use of specialized software to solve and refine the crystal structure.
References
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
-
Materials Research Laboratory, University of Illinois. (n.d.). X-Ray Data Analysis Software Packages. Retrieved from [Link]
-
MDI. (n.d.). Profex – Open Source XRD and Rietveld Refinement. Retrieved from [Link]
- Groom, C. R., & Jones, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1851.
-
Bruker. (n.d.). DIFFRAC.SUITE Software. Retrieved from [Link]
-
Staples, R. J. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, University of Arizona. Retrieved from [Link]
-
CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]
-
Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]
-
ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds. Retrieved from [Link]
- Hall, S. R. (1991). The Crystallographic Information File (CIF): a new standard for crystallographic data interchange. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
-
ResearchGate. (2015, April 2). The Crystallographic Information File (CIF). Retrieved from [Link]
-
International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]
- Google Patents. (n.d.). CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
- Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). X‐ray Crystal Structure of Compound 3 a and 3 f'. Retrieved from [Link]
-
IUCr Journals. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Retrieved from [Link]
Sources
- 1. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 376592-93-7 [chemicalbook.com]
- 3. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 4. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 5. 376592-93-7|3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [mdpi.com]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.muohio.edu [chemistry.muohio.edu]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. X-Ray Data Analysis Software Packages | Materials Research Laboratory | Illinois [mrl.illinois.edu]
- 16. Profex – Open Source XRD and Rietveld Refinement [profex-xrd.org]
- 17. XRD Data Analysis Software | Malvern Panalytical [malvernpanalytical.com]
- 18. DIFFRAC.SUITE Software | Bruker [bruker.com]
- 19. XRD Software: XRDanalysis | Anton Paar [anton-paar.com]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 24. iucr.org [iucr.org]
A Senior Application Scientist's Guide to the Synthesis of Substituted Amino-Biphenyl-Carboxylic Acids
Substituted amino-biphenyl-carboxylic acids represent a privileged scaffold in modern medicinal chemistry. Their unique three-dimensional structure is a cornerstone in the design of a new generation of pharmaceuticals, from potent anti-inflammatory agents to targeted oncology therapeutics[1]. The strategic placement of amino and carboxylic acid functionalities on the biphenyl core allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the primary synthetic routes to this vital class of molecules, offering insights into the causality behind methodological choices to empower researchers in their synthetic endeavors.
The Dominance of Palladium: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is arguably the most prevalent method for constructing the biphenyl backbone of these target molecules.[2][3] Its popularity stems from its remarkable functional group tolerance, the commercial availability of a vast array of boronic acids, and reaction conditions that are generally mild.[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a palladium(0) precatalyst, ligand, and base is critical for an efficient reaction. The ligand, typically a phosphine, stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation.
Caption: General experimental workflow for a Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for the Amination of an Aryl Bromide
This protocol provides a general framework for the Buchwald-Hartwig amination.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 eq), a suitable phosphine ligand (e.g., BINAP, 0.02-0.10 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Classical Approach: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N and C-O bonds. [4][5]While it often requires harsher reaction conditions (high temperatures) compared to palladium-catalyzed methods, it can be a cost-effective alternative, especially for large-scale syntheses. [4]
Mechanistic Considerations
The precise mechanism of the Ullmann reaction is still a subject of discussion, but it is generally believed to involve the formation of a copper(I) amide or alkoxide, which then undergoes a nucleophilic aromatic substitution-like process with the aryl halide. [4]Modern variations of the Ullmann reaction often employ ligands to solubilize the copper catalyst and allow for milder reaction conditions. [6][7]
Experimental Protocol: A Ligand-Accelerated Ullmann N-Arylation
This protocol is a representative example of a modern Ullmann condensation.
-
Reaction Setup: To a sealable reaction vessel, add the aryl halide (1.0 eq), the amine (1.5 eq), copper(I) iodide (CuI, 0.1 eq), a ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base (e.g., potassium carbonate, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP.
-
Reaction Execution: Seal the vessel and heat the mixture to 120-150 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is a critical decision that depends on several factors including substrate scope, cost, scalability, and the desired functional group tolerance.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Ullmann Condensation |
| Typical Yield | 65-98% [3] | 70-95% | 50-85% |
| Catalyst | Palladium (e.g., Pd(PPh3)4, Pd/C) [1][8] | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) [9] | Copper (e.g., CuI, CuO) [6][10] |
| Typical Temperature | Room Temp - 110 °C [3] | 80-120 °C | 120-210 °C [4] |
| Key Advantages | Mild conditions, high functional group tolerance, vast commercial availability of reagents, non-toxic boron byproducts. [3] | Excellent for C-N bond formation, broad substrate scope, high yields. [11] | Lower catalyst cost, suitable for large-scale synthesis. |
| Key Disadvantages | Potential instability of boronic acids, precious metal catalyst. | Precious metal catalyst, sensitive to air and moisture, sometimes requires expensive ligands. [9] | Harsh reaction conditions, limited functional group tolerance, can require stoichiometric copper. [4] |
Conclusion and Future Outlook
The synthesis of substituted amino-biphenyl-carboxylic acids is a mature field with a diverse toolbox of reliable methods. For laboratory-scale synthesis and rapid analogue generation, the palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions remain the methods of choice due to their versatility and high efficiency. For process development and large-scale manufacturing, the cost-effectiveness of the Ullmann condensation, especially with modern advancements in ligand design, presents a compelling alternative.
The future of this field lies in the development of more sustainable and economical catalytic systems. Research into the use of earth-abundant metals like iron and nickel as catalysts for these transformations is an active area of investigation and promises to deliver greener synthetic routes in the years to come.
References
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).
- Comparing the efficacy of different synthetic routes to polyhydroxyl
-
Synthesis of Biphenyls. (2025). ResearchGate. [Link]
- Synthesis method for biphenyl compound. (n.d.).
-
Byron, D. J., Gray, G. W., & Wilson, R. C. (1965). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. (2024). RSC Publishing. [Link]
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight. [Link]
-
The Ullmann Ether Condensation. (2025). ResearchGate. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.). ACS Publications. [Link]
-
The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (n.d.). Journal of the Chemical Society C - RSC Publishing. [Link]
-
Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-O) bonding by copper-mediated catalyst. (n.d.). UL Research Repository - University of Limerick. [Link]
-
Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (2019). ChemRxiv. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Synthetic route to amino- and carboxyl-substituted unnatural amino acids. (n.d.). ResearchGate. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. [Link]
-
Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (n.d.). ResearchGate. [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [researchrepository.ul.ie]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
In the dynamic environment of drug discovery and chemical synthesis, the integrity of our research is intrinsically linked to the safety of our researchers. The handling of novel or complex molecules, such as 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride (CAS No. 1170469-44-9), demands a rigorous and well-understood safety protocol. This guide provides an in-depth operational plan focused on the correct selection and use of Personal Protective Equipment (PPE). By moving beyond a simple checklist to explain the causality behind each procedural step, we aim to build a deep, trust-based understanding of laboratory safety for all scientific professionals.
Hazard Assessment: The 'Why' Behind the Protocol
A robust PPE strategy begins with a thorough understanding of the potential risks. While comprehensive toxicological data for this compound may be limited, its chemical structure as a primary aromatic amine and a biphenyl derivative necessitates a precautionary approach based on established knowledge of this chemical class.[1]
Core Potential Hazards:
-
Dermal Absorption and Irritation: Aromatic amines, as a class, are known to be readily absorbed through the skin and can cause irritation.[1] A Safety Data Sheet (SDS) for the related compound 3-Aminobiphenyl classifies it as a skin irritant.
-
Serious Eye Irritation: Direct contact with the powder or solutions can cause serious eye irritation.[2]
-
Respiratory Tract Irritation: Inhalation of airborne dust particles may cause respiratory irritation.[3]
-
Carcinogenicity Concerns: Many aromatic amines are known or suspected carcinogens, making the minimization of any exposure a public health priority.[1][4]
-
Aquatic Toxicity: The related compound 3-Aminobiphenyl is listed as toxic to aquatic life with long-lasting effects, mandating responsible disposal to prevent environmental release.
This assessment dictates that the primary goal of our PPE protocol is to establish a complete barrier between the researcher and the chemical, preventing all routes of exposure: inhalation, dermal contact, and ingestion.[5]
Core PPE Protocol: A Multi-Layered Defense
The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.
| Protection Area | Required PPE | Rationale & Causality |
| Eyes & Face | Chemical safety goggles and a face shield | Goggles provide a seal against splashes and dust.[6] A face shield is required when handling larger quantities or during procedures with a high splash risk, offering a secondary barrier for the entire face.[7] |
| Hands | Chemical-resistant nitrile gloves (double-gloving recommended) | Protects against skin contact and absorption, a primary risk for aromatic amines.[1] Double-gloving minimizes the risk of exposure from a single glove failure or during doffing. |
| Body | Fully-buttoned laboratory coat | Prevents contamination of personal clothing and protects the skin from incidental contact with spills or dust.[7] |
| Respiratory | NIOSH-approved N95 (or higher) filtering facepiece respirator | Mandatory when handling the solid powder outside of a certified chemical fume hood. This prevents the inhalation of fine particles that can cause respiratory irritation or systemic toxicity.[6] |
Procedural Guidance: PPE in Action
Effective protection relies on integrating PPE use directly into the experimental workflow.
Weighing the Solid Compound
This procedure presents the highest risk of generating airborne dust.
-
Designate Location: All weighing of the solid must be performed within a certified chemical fume hood or a powder containment balance enclosure.
-
Don PPE: Before handling the container, don all required PPE: lab coat, safety goggles, face shield, and double nitrile gloves. If weighing must occur outside a fume hood, a NIOSH-approved respirator is mandatory.
-
Minimize Dust: Handle the container and spatula slowly and deliberately to avoid aerosolizing the powder.
-
Immediate Cleanup: After weighing, decontaminate the spatula and the balance surface. Dispose of any contaminated wipes in a designated solid hazardous waste container.[8]
-
Doffing: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent self-contamination.
Preparing Solutions
This procedure carries a primary risk of chemical splashes.
-
Work in Fume Hood: All solution preparation and liquid transfers must occur within a certified chemical fume hood.
-
Don PPE: Wear a lab coat, safety goggles, and double nitrile gloves. A face shield is recommended.
-
Controlled Addition: Add the solid powder to the solvent slowly. If dissolving an exothermic process is possible, use an ice bath and monitor the temperature.
-
Labeling: Immediately label the vessel containing the solution with the full chemical name, concentration, date, and your initials.[9]
Visualization: PPE Selection Workflow
The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
A workflow for selecting appropriate PPE based on the task and location.
Contingency Planning: Spills and Waste Disposal
Spill Response
Even with meticulous care, spills can occur. Preparedness is key.[10]
-
Minor Spill (<1 g solid, <100 mL dilute solution) inside a fume hood:
-
Alert personnel in the immediate area.[11]
-
Wearing your full PPE, cover the spill with an absorbent material from a chemical spill kit.[10]
-
Carefully collect the absorbed material using a scoop or tongs into a designated hazardous waste bag.[11]
-
Wipe the area clean with a suitable solvent, disposing of all cleanup materials as hazardous waste.[8]
-
-
Major Spill (Any spill outside a fume hood, >1 g solid, or >100 mL solution):
-
Evacuate the immediate area and alert all nearby personnel.[11]
-
If safe to do so, close the laboratory doors to contain any vapors.
-
Contact your institution's Environmental Health & Safety (EHS) emergency line immediately.
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.[10]
-
Disposal of Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
PPE and Solid Waste: Used gloves, contaminated wipes, weigh boats, and respirator cartridges must be collected in a clearly labeled, sealed hazardous waste container.[12][13]
-
Liquid Waste: All solutions must be collected in a compatible, sealed, and labeled hazardous liquid waste container. Do not pour any amount down the drain.[14][15]
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[12] After rinsing and air-drying, deface the original label before disposing of the container according to your institution's policy.[13]
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
- University of Washington Environmental Health & Safety. (2017, October 13). Chemical Spills in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- ACTenviro. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- University of Louisville. Chemical Spill Response Procedures.
- Protecnus. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Augusta University. Chemical Spill Response.
- Oregon State University Environmental Health and Safety. Spill Response – Chemicals.
- The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide.
- National Institutes of Health (NIH). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS).
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 3-Aminobiphenyl.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. falseguridad.com [falseguridad.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. Chemical Spill Response [augusta.edu]
- 11. louisville.edu [louisville.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

